molecular formula C28H39N7O20P3S-5 B15598203 3-Ketopimelyl-CoA

3-Ketopimelyl-CoA

Número de catálogo: B15598203
Peso molecular: 918.6 g/mol
Clave InChI: KJXFOFKTZDJLMQ-UYRKPTJQSA-I
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-oxopimeloyl-CoA(5-) is pentaanion of 3-oxopimeloyl-CoA arising from deprotonation of phosphate, diphosphate and carboxylic acid functions. It is a conjugate base of a 3-oxopimeloyl-CoA.

Propiedades

Fórmula molecular

C28H39N7O20P3S-5

Peso molecular

918.6 g/mol

Nombre IUPAC

7-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonatooxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-5,7-dioxoheptanoate

InChI

InChI=1S/C28H44N7O20P3S/c1-28(2,23(42)26(43)31-7-6-17(37)30-8-9-59-19(40)10-15(36)4-3-5-18(38)39)12-52-58(49,50)55-57(47,48)51-11-16-22(54-56(44,45)46)21(41)27(53-16)35-14-34-20-24(29)32-13-33-25(20)35/h13-14,16,21-23,27,41-42H,3-12H2,1-2H3,(H,30,37)(H,31,43)(H,38,39)(H,47,48)(H,49,50)(H2,29,32,33)(H2,44,45,46)/p-5/t16-,21-,22-,23+,27-/m1/s1

Clave InChI

KJXFOFKTZDJLMQ-UYRKPTJQSA-I

Origen del producto

United States

Foundational & Exploratory

The Central Role of 3-Ketopimelyl-CoA in Bacterial Biotin Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biotin (B1667282) (Vitamin H) is an indispensable cofactor for carboxylase enzymes central to metabolism in all domains of life. While humans are biotin auxotrophs, most bacteria possess the enzymatic machinery for its de novo synthesis, making this pathway a compelling target for novel antimicrobial agents. A critical, albeit sometimes transient, intermediate in several bacterial biotin synthesis pathways is 3-ketopimelyl-CoA or its acyl carrier protein (ACP) thioester, 3-ketopimelyl-ACP. This technical guide provides an in-depth exploration of the formation and subsequent conversion of this key intermediate, detailing the enzymatic players, their kinetics, and the experimental protocols to assay their activity. The guide also presents visual representations of the biochemical pathways and experimental workflows to facilitate a comprehensive understanding of this vital metabolic route.

Introduction to Bacterial Biotin Synthesis

The biosynthesis of biotin is a complex and energetically expensive process that can be broadly divided into two stages: the synthesis of the pimeloyl moiety (a seven-carbon dicarboxylic acid) and the subsequent assembly of the fused bicyclic ring structure. Bacteria have evolved diverse strategies for the synthesis of the pimeloyl moiety, with 3-ketopimelyl-ACP emerging as a key intermediate in the pathway utilized by α-proteobacteria. This pathway intersects with fatty acid synthesis, highlighting the metabolic ingenuity of microorganisms.

The α-Proteobacterial Pathway: Synthesis of 3-Ketopimelyl-ACP

In α-proteobacteria, such as Agrobacterium tumefaciens and Brucella abortus, the synthesis of the pimeloyl moiety begins with the condensation of glutaryl-CoA and malonyl-ACP, a reaction catalyzed by the 3-ketoacyl-ACP synthase III-like enzyme, BioZ.[1][2] This reaction forms 3-ketopimelyl-ACP, carbon dioxide, and Coenzyme A.

The Key Enzyme: BioZ (3-Ketoacyl-ACP Synthase)

BioZ is a homolog of FabH, the enzyme that initiates fatty acid synthesis. However, BioZ exhibits a distinct substrate specificity, preferentially utilizing glutaryl-CoA as the acyl-CoA primer instead of the acetyl-CoA used by FabH.[3][4] This specificity is a critical determinant for channeling intermediates into the biotin synthesis pathway. The formation of 3-ketopimelyl-ACP is a committed step in this pathway.

The overall reaction catalyzed by BioZ is as follows:

Glutaryl-CoA + Malonyl-ACP → 3-Ketopimelyl-ACP + CO₂ + CoA

Downstream Conversion of 3-Keto Pimelyl Intermediates

Following its synthesis, the 3-keto group of the pimeloyl moiety is reduced, and the pimeloyl-ACP is then utilized by the conserved late-stage biotin synthesis enzymes. It's important to note that in the BioC-BioH pathway of E. coli, a similar 3-keto intermediate, 3-ketopimelyl-ACP methyl ester, is also formed and subsequently reduced.

The subsequent steps to convert the pimeloyl moiety into biotin are highly conserved across different bacterial species and involve the enzymes BioF, BioA, BioD, and BioB.

BioF: 8-Amino-7-oxononanoate (B1240340) Synthase

BioF catalyzes the pyridoxal (B1214274) 5'-phosphate (PLP)-dependent condensation of pimeloyl-ACP (or pimeloyl-CoA in some species) with L-alanine to form 8-amino-7-oxononanoate (AON), also known as 7-keto-8-aminopelargonic acid (KAPA).[1][5][6][7] This reaction involves a decarboxylation of L-alanine.

Pimeloyl-ACP + L-Alanine → 8-Amino-7-oxononanoate + ACP + CO₂

BioA: 8-Amino-7-oxononanoate Aminotransferase

BioA, another PLP-dependent enzyme, catalyzes the transamination of AON to 7,8-diaminopelargonic acid (DAPA).[8][9] Uniquely, BioA utilizes S-adenosyl-L-methionine (SAM) as the amino donor.

8-Amino-7-oxononanoate + S-Adenosyl-L-methionine → 7,8-Diaminopelargonic acid + S-Adenosyl-4-methylthio-2-oxobutanoate

BioD: Dethiobiotin (B101835) Synthetase

BioD catalyzes the ATP-dependent formation of the ureido ring of dethiobiotin (DTB) from DAPA and bicarbonate.[10][11][12][13][14]

7,8-Diaminopelargonic acid + ATP + HCO₃⁻ → Dethiobiotin + ADP + Pi

BioB: Biotin Synthase

The final step is the insertion of a sulfur atom into dethiobiotin to form biotin, a reaction catalyzed by the radical SAM enzyme, BioB.

Dethiobiotin + S-Adenosyl-L-methionine + [Fe-S] cluster → Biotin + 5'-Deoxyadenosine + Methionine + [Fe-S] cluster

Quantitative Data

The following tables summarize the available quantitative data for the key enzymes involved in the conversion of pimeloyl intermediates in bacterial biotin synthesis.

EnzymeOrganismSubstrateK_m_ (µM)k_cat_ (s⁻¹)Reference
BioFEscherichia coliPimeloyl-CoA25-[1]
BioFEscherichia coliL-Alanine0.5-[1]
BioDMycobacterium tuberculosisCTP17.2-[10]
BioDMycobacterium tuberculosisATP75-331-[10]

Experimental Protocols

This section provides detailed methodologies for assaying the activity of the key enzymes in the biotin synthesis pathway.

BioZ (3-Ketoacyl-ACP Synthase) Activity Assay

This assay measures the condensation of glutaryl-CoA and malonyl-ACP to form 3-ketopimelyl-ACP. The product can be detected by subsequent reduction and analysis via conformationally sensitive urea-polyacrylamide gel electrophoresis.

Materials:

  • Purified BioZ enzyme

  • Purified FabG (3-ketoacyl-ACP reductase)

  • Glutaryl-CoA

  • Malonyl-ACP

  • NADPH

  • Reaction Buffer: 50 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1 mM DTT

  • Urea-PAGE materials

Procedure:

  • Set up the reaction mixture containing reaction buffer, glutaryl-CoA, malonyl-ACP, and NADPH.

  • Initiate the reaction by adding BioZ and FabG.

  • Incubate at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding a quenching solution (e.g., 10% SDS).

  • Analyze the products by Urea-PAGE to separate the different ACP species (malonyl-ACP, pimeloyl-ACP). Pimeloyl-ACP will migrate differently from the substrate malonyl-ACP.

BioA (8-Amino-7-oxononanoate Aminotransferase) Coupled Assay

This is a continuous, coupled fluorescence displacement assay that measures the production of dethiobiotin.[9]

Materials:

  • Purified BioA enzyme

  • Purified BioD enzyme

  • 8-Amino-7-oxononanoate (KAPA)

  • S-Adenosyl-L-methionine (SAM)

  • ATP

  • Fluorescently labeled dethiobiotin probe

  • Streptavidin

  • Reaction Buffer: 100 mM Bicine, pH 8.6, 5 mM ATP, 50 mM NaHCO₃, 1 mM MgCl₂, 0.1 mM PLP, 0.0025% Igepal CA630, 1 mM TCEP

Procedure:

  • Prepare a reaction mixture containing BioD, KAPA, SAM, the fluorescent dethiobiotin probe, and streptavidin in the reaction buffer. The probe's fluorescence is quenched when bound to streptavidin.

  • Initiate the reaction by adding BioA.

  • As BioA produces DAPA, BioD will convert it to dethiobiotin.

  • The newly synthesized dethiobiotin will displace the fluorescent probe from streptavidin, leading to an increase in fluorescence.

  • Monitor the increase in fluorescence over time using a fluorometer.

BioH (Esterase) Activity Assay

The esterase activity of BioH can be determined using a spectrophotometric method monitoring the hydrolysis of a p-nitrophenyl ester substrate.[15]

Materials:

  • Purified BioH enzyme

  • p-Nitrophenyl acetate (B1210297) (or other suitable p-nitrophenyl ester)

  • Reaction Buffer: 50 mM Tris-HCl, pH 7.5

  • Spectrophotometer

Procedure:

  • Prepare a solution of the p-nitrophenyl ester in the reaction buffer.

  • Initiate the reaction by adding the BioH enzyme.

  • Monitor the increase in absorbance at 405 nm over time. The hydrolysis of the p-nitrophenyl ester releases p-nitrophenol, which has a strong absorbance at this wavelength.

  • The rate of reaction can be calculated using the molar extinction coefficient of p-nitrophenol.

BioC (Methyltransferase) Activity Assay

Methyltransferase activity can be measured using various methods, including radioactivity-based assays or coupled enzymatic assays. A common method involves the use of S-adenosyl-L-[methyl-¹⁴C]methionine.

Materials:

  • Purified BioC enzyme

  • Malonyl-ACP

  • S-adenosyl-L-[methyl-¹⁴C]methionine

  • Reaction Buffer: 50 mM Tris-HCl, pH 8.0, 10 mM MgCl₂

  • Scintillation cocktail and counter

Procedure:

  • Set up the reaction mixture containing malonyl-ACP and S-adenosyl-L-[methyl-¹⁴C]methionine in the reaction buffer.

  • Initiate the reaction by adding BioC.

  • Incubate at 37°C for a defined period.

  • Stop the reaction (e.g., by acid precipitation of the protein).

  • Separate the radiolabeled protein (methylated ACP) from the unincorporated radiolabeled SAM (e.g., by filter binding).

  • Quantify the incorporated radioactivity using a scintillation counter.

Visualizations

Signaling Pathways and Logical Relationships

Biotin_Synthesis_Pathway cluster_alpha_proteo α-Proteobacterial Pimeloyl-ACP Synthesis cluster_late_pathway Conserved Late Pathway Glutaryl_CoA Glutaryl-CoA Three_Keto_Pimelyl_ACP 3-Ketopimelyl-ACP Glutaryl_CoA->Three_Keto_Pimelyl_ACP BioZ Malonyl_ACP Malonyl-ACP Malonyl_ACP->Three_Keto_Pimelyl_ACP BioZ Pimelyl_ACP Pimelyl-ACP Three_Keto_Pimelyl_ACP->Pimelyl_ACP Reduction (FabG) AON 8-Amino-7-oxononanoate (KAPA) Pimelyl_ACP->AON BioF L_Alanine L-Alanine L_Alanine->AON BioF DAPA 7,8-Diaminopelargonic Acid (DAPA) AON->DAPA BioA SAM_donor SAM (amino donor) SAM_donor->DAPA BioA DTB Dethiobiotin (DTB) DAPA->DTB BioD ATP_HCO3 ATP, HCO₃⁻ ATP_HCO3->DTB BioD Biotin Biotin DTB->Biotin BioB SAM_sulfur SAM (sulfur donor) SAM_sulfur->Biotin BioB

Caption: Bacterial biotin synthesis pathway highlighting the role of 3-ketopimelyl-ACP.

Experimental Workflows

BioA_Assay_Workflow cluster_reagents Reagent Preparation cluster_assay Assay Execution cluster_detection Detection KAPA Prepare KAPA solution Mix Mix KAPA, SAM, BioD, Probe+Strep in reaction buffer KAPA->Mix SAM Prepare SAM solution SAM->Mix BioD Prepare BioD enzyme solution BioD->Mix Probe_Strep Prepare Fluorescent Probe + Streptavidin mixture Probe_Strep->Mix BioA Prepare BioA enzyme solution Initiate Initiate reaction with BioA BioA->Initiate Mix->Initiate Incubate Incubate at 37°C Initiate->Incubate Measure Measure fluorescence increase over time Incubate->Measure Analyze Analyze data to determine BioA activity Measure->Analyze

Caption: Workflow for the coupled fluorescence displacement assay of BioA.

Conclusion

The elucidation of the various bacterial biotin synthesis pathways, including the one involving this compound/ACP, has opened new avenues for the development of targeted antimicrobial therapies. A thorough understanding of the enzymes involved, their kinetics, and the methods to assay their activity is paramount for researchers in both academia and industry. This technical guide provides a comprehensive resource to facilitate further research and drug discovery efforts targeting this essential bacterial metabolic pathway. The provided diagrams and protocols serve as a practical foundation for designing and executing experiments aimed at unraveling the intricacies of biotin biosynthesis and identifying potent inhibitors.

References

The Discovery and Elucidation of 3-Ketopimelyl-CoA's Role in Biotin Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the discovery and metabolic significance of 3-ketopimelyl-ACP, a key intermediate in a novel biotin (B1667282) synthesis pathway. Initially sought as 3-Ketopimelyl-CoA, research has clarified the central role of the acyl carrier protein (ACP) conjugate. This document details the elucidation of the BioZ-dependent pathway in α-proteobacteria, which bypasses the canonical fatty acid synthesis hijack mechanism seen in E. coli. It offers a comprehensive overview of the key experimental protocols that were instrumental in this discovery, presents quantitative data on enzyme kinetics, and provides visualizations of the metabolic and experimental workflows. This guide is intended to be a valuable resource for researchers in metabolic engineering, microbiology, and drug development, offering insights into a unique biochemical pathway with potential as a target for novel antimicrobial agents.

Introduction: A New Branch in Biotin Synthesis

Biotin (Vitamin B7) is an essential cofactor for all domains of life, playing a critical role in carboxylation, decarboxylation, and transcarboxylation reactions. While the late stages of biotin synthesis—the assembly of its bicyclic ring structure—are highly conserved, the initial steps involving the synthesis of the pimelate (B1236862) moiety have been a subject of ongoing discovery, revealing a surprising diversity of pathways among different organisms. For decades, the paradigm for pimelate synthesis was the pathway in Escherichia coli, which involves the hijacking and modification of the fatty acid synthesis (FAS) pathway.

A significant breakthrough in our understanding of biotin biosynthesis came with the investigation of this pathway in α-proteobacteria. These bacteria, which include important plant and animal pathogens, lack the canonical bioC and bioH genes found in E. coli. This absence pointed to a distinct mechanism for pimelate synthesis. Research led by the laboratory of John E. Cronan unveiled a novel pathway centered around a previously uncharacterized enzyme, BioZ.[1] This discovery not only filled a gap in our knowledge of microbial metabolism but also presented a new potential target for antimicrobial drug development, as mammals do not synthesize their own biotin.[1]

This guide focuses on the key intermediate in this pathway, 3-ketopimelyl-ACP, and the enzyme responsible for its synthesis, BioZ.

The Discovery of the BioZ Pathway

The journey to understanding the role of 3-ketopimelyl-ACP began with the identification of a gene, bioZ, in the biotin synthesis operons of α-proteobacteria that showed homology to fabH, the gene encoding β-ketoacyl-ACP synthase III (KAS III) in E. coli.[1] This enzyme is responsible for the initial condensation step in fatty acid synthesis.

Initial genetic studies demonstrated that deletion of bioZ in organisms like Agrobacterium tumefaciens resulted in biotin auxotrophy, confirming its essential role in the pathway.[1] Further experiments showed that expressing bioZ could rescue E. coli strains deficient in the canonical pimelate synthesis pathway, definitively proving its function in producing the biotin precursor, pimeloyl-ACP.[1]

Biochemical characterization revealed that BioZ is a specialized 3-ketoacyl-ACP synthase that catalyzes a decarboxylative Claisen condensation. However, unlike FabH which uses acetyl-CoA as a primer, BioZ utilizes glutaryl-CoA, an intermediate in lysine (B10760008) degradation, and condenses it with malonyl-ACP.[1] This reaction forms the seven-carbon backbone of pimelic acid as 3-ketopimelyl-ACP . This intermediate is then further processed by the host's fatty acid synthesis machinery (reduction, dehydration, and a second reduction) to yield pimeloyl-ACP, the substrate for the next enzyme in the biotin synthesis pathway, BioF (7-keto-8-aminopelargonic acid synthase).

Logical Flow of Discovery

discovery_flow A Observation: α-proteobacteria lack canonical bioC and bioH genes B Identification of bioZ: A fabH homolog in the biotin operon A->B Hypothesis: Alternative pathway exists C Genetic Knockout: ΔbioZ strains exhibit biotin auxotrophy B->C Functional validation D Complementation Assay: bioZ rescues E. coli ΔbioCΔbioH mutants C->D Confirmation of role in pimelate synthesis E Biochemical Assays: In vitro reconstitution of the pathway with purified enzymes D->E Mechanistic investigation F Substrate Identification: Glutaryl-CoA and Malonyl-ACP are the substrates for BioZ E->F Defining the reaction G Product Identification: BioZ produces 3-Ketopimelyl-ACP, which is converted to Pimeloyl-ACP F->G Characterizing the output

Figure 1: Logical workflow of the key discoveries in the BioZ pathway.

The BioZ-Mediated Metabolic Pathway

The BioZ pathway represents a unique metabolic route that links lysine degradation to biotin synthesis. The key steps are outlined below:

  • Glutaryl-CoA Formation: Glutaryl-CoA is typically derived from the degradation of L-lysine.

  • Condensation: BioZ catalyzes the condensation of glutaryl-CoA with malonyl-ACP to produce 3-ketopimelyl-ACP. This is the committed step of this pathway.

  • Reduction to Pimeloyl-ACP: The 3-keto group of 3-ketopimelyl-ACP is subsequently reduced, dehydrated, and reduced again by the enzymes of the fatty acid synthesis (FAS II) pathway (FabG, FabZ, and FabI, respectively) to yield pimeloyl-ACP.

  • Entry into Late Biotin Synthesis: Pimeloyl-ACP then serves as the substrate for BioF (KAPA synthase), which catalyzes its condensation with L-alanine to form 7-keto-8-aminopelargonic acid (KAPA), initiating the assembly of the biotin rings.

BioZ_Pathway cluster_early Pimelate Moiety Synthesis cluster_late Biotin Ring Assembly Lysine L-Lysine Glutaryl_CoA Glutaryl-CoA Lysine->Glutaryl_CoA Lysine degradation Three_Keto_Pimeloyl_ACP 3-Ketopimelyl-ACP Glutaryl_CoA->Three_Keto_Pimeloyl_ACP BioZ Malonyl_ACP Malonyl-ACP Malonyl_ACP->Three_Keto_Pimeloyl_ACP Pimeloyl_ACP Pimeloyl-ACP Three_Keto_Pimeloyl_ACP->Pimeloyl_ACP FAS II enzymes (FabG, FabZ, FabI) KAPA KAPA Pimeloyl_ACP->KAPA BioF Biotin Biotin KAPA->Biotin BioA, BioD, BioB

Figure 2: The BioZ-mediated biotin synthesis pathway in α-proteobacteria.

Quantitative Data

The kinetic parameters of the BioZ enzyme from Agrobacterium tumefaciens (AtBioZ) have been determined using in vitro assays. These data are crucial for understanding the enzyme's efficiency and substrate specificity, and for the development of potential inhibitors.

EnzymeSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)
AtBioZGlutaryl-CoA15.2 ± 1.80.83 ± 0.045.47 x 104
AtBioZMalonyl-ACP7.5 ± 0.9--

Table 1: Kinetic parameters for AtBioZ. Data are compiled from published literature. The kcat for malonyl-ACP is not independently determined in a standard Michaelis-Menten analysis as it is a co-substrate.

Experimental Protocols

The following protocols are based on methodologies described in the key publications that led to the discovery and characterization of the BioZ pathway.

Purification of Recombinant BioZ Enzyme

This protocol describes the overexpression and purification of His-tagged BioZ from an E. coli expression system.

  • Expression:

    • Transform E. coli BL21(DE3) cells with a pET-based expression vector containing the His-tagged bioZ gene.

    • Grow the cells in LB medium supplemented with the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.

    • Induce protein expression with 0.5 mM IPTG and incubate for 16-20 hours at 16°C.

  • Lysis:

    • Harvest cells by centrifugation (6,000 x g, 15 min, 4°C).

    • Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors).

    • Lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation (20,000 x g, 30 min, 4°C).

  • Purification:

    • Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer.

    • Wash the column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 40 mM imidazole).

    • Elute the His-tagged BioZ protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

    • Assess purity by SDS-PAGE.

    • For long-term storage, dialyze the protein against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 10% glycerol) and store at -80°C.

In Vitro BioZ Activity Assay using Conformationally Sensitive Urea-PAGE

This assay directly visualizes the conversion of malonyl-ACP to a longer acyl-ACP product, pimeloyl-ACP, in a reconstituted system.

  • Reaction Mixture:

    • Prepare a reaction mixture in a total volume of 50 µL containing:

      • 100 mM sodium phosphate (B84403) buffer (pH 7.0)

      • 50 µM apo-ACP

      • 10 µM malonyl-CoA

      • 10 µM glutaryl-CoA

      • 1 µM Sfp (a phosphopantetheinyl transferase to convert apo-ACP to holo-ACP)

      • Requisite enzymes from the FAS II pathway (e.g., FabG, FabZ, FabI) at ~1 µM each.

      • 10 mM MgCl2

      • 1 mM NADPH

    • Initiate the reaction by adding 1 µM of purified BioZ.

  • Incubation:

    • Incubate the reaction mixture at 37°C for 1-2 hours.

  • Urea-PAGE Analysis:

    • Stop the reaction by adding an equal volume of 2X urea (B33335) loading buffer (8 M urea, 50 mM MES pH 6.1, 1% SDS).

    • Prepare a 17.5% polyacrylamide gel containing 2.5 M urea.

    • Load the samples and run the gel at 180V for approximately 90 minutes.

    • Stain the gel with Coomassie Brilliant Blue to visualize the different ACP species (apo-ACP, malonyl-ACP, and pimeloyl-ACP), which will migrate differently based on their conformation and acyl chain length.

Urea_PAGE_Workflow A Assemble Reaction Mixture: Buffer, apo-ACP, Substrates, FASII enzymes, NADPH, MgCl2 B Initiate Reaction: Add purified BioZ enzyme A->B C Incubate: 37°C for 1-2 hours B->C D Stop Reaction: Add Urea Loading Buffer C->D E Urea-PAGE: Load samples onto a 17.5% polyacrylamide / 2.5 M urea gel D->E F Electrophoresis: Run at constant voltage E->F G Visualize: Stain with Coomassie Blue F->G H Analyze Results: Compare migration of product (Pimeloyl-ACP) to standards (apo-ACP, Malonyl-ACP) G->H

Figure 3: Experimental workflow for the in vitro BioZ assay with Urea-PAGE analysis.

Conclusion and Future Directions

The discovery of the BioZ-mediated pathway for 3-ketopimelyl-ACP synthesis has fundamentally altered our understanding of biotin metabolism in a significant class of bacteria. It highlights the metabolic plasticity of microorganisms and provides a compelling example of how existing enzyme families can be adapted for novel biosynthetic roles. For drug development professionals, BioZ presents a promising new target. Its absence in humans and its unique substrate specificity compared to the host's fatty acid synthases offer a clear window for selective inhibition.

Future research in this area could focus on:

  • Inhibitor Screening: High-throughput screening for small molecule inhibitors of BioZ.

  • Structural Biology: Further co-crystallization studies of BioZ with inhibitors to guide rational drug design.

  • Pathway Engineering: Leveraging the BioZ pathway for the biotechnological production of biotin or related compounds.

  • Exploring Diversity: Investigating the prevalence and variations of the BioZ pathway in other microbial species.

This guide provides a solid foundation for understanding this fascinating metabolic pathway. The detailed protocols and data presented herein should empower further research and development in this exciting field.

References

3-Ketopimelyl-CoA structure and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ketopimelyl-Coenzyme A (CoA) is a dicarboxylic acyl-CoA thioester that plays a role as an intermediate in the metabolism of pimelic acid and related dicarboxylic acids. As a derivative of coenzyme A, it is centrally involved in the β-oxidation pathway of dicarboxylic acids, a crucial catabolic process for this class of molecules. Understanding the structure, chemical properties, and metabolic fate of 3-Ketopimelyl-CoA is essential for researchers in metabolic biochemistry, drug development targeting fatty acid oxidation, and for scientists studying inborn errors of metabolism. This technical guide provides a detailed overview of this compound, including its structure, chemical properties, metabolic context, and generalized experimental approaches.

Structure and Chemical Properties

This compound is comprised of a pimelyl-CoA moiety with a ketone group at the beta-carbon (C3) position. The pimelyl group is a seven-carbon dicarboxylic acid. This is attached via a high-energy thioester bond to coenzyme A, a complex molecule consisting of β-mercaptoethylamine, pantothenic acid (vitamin B5), and adenosine (B11128) 3',5'-bisphosphate.

Chemical Structure:

A simplified 2D representation of the this compound structure, highlighting the thioester linkage between the 3-ketopimelyl moiety and Coenzyme A.

Quantitative Data:

While experimental data for this compound is limited, its properties can be estimated based on its structure and data from similar molecules.

PropertyValueSource/Method
Molecular Formula C28H44N7O20P3SPubChem CID: 9543028[1]
Molecular Weight 923.67 g/mol PubChem CID: 9543028[1]
Physical State Solid (predicted)General property of similar acyl-CoAs
Solubility Soluble in aqueous buffers. Solubility is affected by pH and the presence of divalent cations like Mg2+, which can cause precipitation at higher concentrations.Inferred from studies on other long-chain acyl-CoAs.
Stability The thioester bond is susceptible to hydrolysis, especially at alkaline pH. It should be stored in a sealed container away from light.General chemical knowledge of thioesters and supplier recommendations.[2]
pKa Multiple pKa values due to the phosphate (B84403) groups of CoA and the terminal carboxylic acid. The terminal carboxyl group is expected to have a pKa around 4-5.Estimated based on similar structures.

Metabolic Significance

This compound is an intermediate in the catabolism of dicarboxylic acids. In mammals, dicarboxylic acids are formed from monocarboxylic fatty acids via ω-oxidation, a process that occurs in the endoplasmic reticulum. The resulting dicarboxylic acids are then transported to peroxisomes for shortening via β-oxidation.[2][3]

The β-oxidation of dicarboxylyl-CoAs proceeds through a series of four enzymatic reactions analogous to the β-oxidation of fatty acids:

  • Dehydrogenation: A dicarboxylyl-CoA is oxidized to an enoyl-CoA.

  • Hydration: The enoyl-CoA is hydrated to a 3-hydroxydicarboxylyl-CoA.

  • Dehydrogenation: The 3-hydroxydicarboxylyl-CoA is oxidized to a 3-ketodicarboxylyl-CoA, such as this compound.

  • Thiolytic Cleavage: The 3-ketodicarboxylyl-CoA is cleaved by coenzyme A to yield a shorter dicarboxylyl-CoA and acetyl-CoA (or another short-chain acyl-CoA).

This cycle repeats, progressively shortening the dicarboxylic acid chain from both ends.

Metabolic Pathway of Dicarboxylic Acid β-Oxidation:

Dicarboxylic_Acid_Beta_Oxidation Pimelyl_CoA Pimelyl-CoA Enoyl_CoA 2,3-Dehydropimelyl-CoA Pimelyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase Hydroxyacyl_CoA 3-Hydroxypimelyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA This compound Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Glutaryl_CoA Glutaryl-CoA Ketoacyl_CoA->Glutaryl_CoA β-Ketothiolase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA

The peroxisomal β-oxidation pathway for pimelyl-CoA, with this compound as a key intermediate.

Experimental Protocols

General Protocol for Chemical Synthesis of Acyl-CoA Esters

The synthesis of acyl-CoA esters, including this compound, can be achieved by reacting the corresponding acyl chloride or activated carboxylic acid with coenzyme A. A general method involves the activation of the carboxylic acid (pimelic acid monomethyl ester, to protect one carboxyl group) to a mixed anhydride (B1165640) or an N-hydroxysuccinimide ester, followed by reaction with the free thiol group of Coenzyme A in an aqueous buffer at a slightly alkaline pH (7.5-8.5). Purification is typically performed using reversed-phase high-performance liquid chromatography (HPLC).

Workflow for Chemical Synthesis:

Synthesis_Workflow Start Pimelic Acid Monomethyl Ester Activation Activation (e.g., with ethyl chloroformate or NHS) Start->Activation Activated_Ester Activated Pimelate Activation->Activated_Ester Reaction Reaction with Coenzyme A Activated_Ester->Reaction Crude_Product Crude this compound Reaction->Crude_Product Purification RP-HPLC Purification Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product Assay_Logic Substrate 3-Hydroxypimelyl-CoA Enzyme 3-Hydroxyacyl-CoA Dehydrogenase Substrate->Enzyme Product1 This compound Enzyme->Product1 NADH NADH Enzyme->NADH NAD NAD+ NAD->Enzyme Spectrophotometer Monitor A340 NADH->Spectrophotometer Absorbance increases

References

Hijacking Fatty Acid Synthesis: The Role of 3-Ketopimelyl-CoA in a Metabolic Diversion

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The canonical pathway of fatty acid synthesis (FAS) is a fundamental cellular process, essential for building cell membranes, energy storage, and signaling molecules. However, this vital pathway can be ingeniously hijacked by other metabolic processes to generate specialized molecules. A key example of this metabolic diversion is the biosynthesis of biotin (B1667282), an essential vitamin, which co-opts the core machinery of FAS. This guide provides a detailed exploration of the molecular mechanisms underlying this metabolic hijacking, with a specific focus on the pivotal intermediate, 3-ketopimelyl-CoA, and its acyl carrier protein (ACP) analog. We will delve into the enzymatic players, their kinetics, the regulatory networks that govern this metabolic switch, and the experimental protocols used to investigate this fascinating intersection of metabolic pathways. Understanding this process is not only crucial for fundamental biochemistry but also offers potential avenues for novel drug development, particularly in targeting pathogens that rely on this pathway for survival.

Introduction: The Intersection of Fatty Acid and Biotin Synthesis

Fatty acid synthesis is a highly regulated and conserved pathway responsible for the de novo synthesis of fatty acids from acetyl-CoA and malonyl-CoA. In bacteria, the Type II fatty acid synthesis (FASII) system comprises a series of discrete enzymes that catalyze the iterative elongation of an acyl chain attached to an acyl carrier protein (ACP). The process is initiated by a β-ketoacyl-ACP synthase III, commonly known as FabH, which catalyzes the condensation of acetyl-CoA with malonyl-ACP.

Biotin, also known as vitamin B7, is an essential cofactor for a variety of carboxylase enzymes involved in critical metabolic processes such as fatty acid synthesis, gluconeogenesis, and amino acid metabolism. While mammals must obtain biotin from their diet, many bacteria and plants can synthesize it de novo. The biosynthesis of biotin is a complex process that, in many organisms, begins with the synthesis of a seven-carbon dicarboxylic acid, pimelic acid.

The fascinating link between these two fundamental pathways lies in the synthesis of the pimeloyl moiety of biotin. Instead of a completely independent set of enzymes, biotin synthesis cleverly hijacks the initial and elongation machinery of the FASII pathway. This metabolic diversion is orchestrated by a specialized enzyme that introduces a non-canonical primer into the FASII cycle, leading to the synthesis of pimeloyl-ACP, the direct precursor to the biotin rings. The intermediate in this hijacked pathway, 3-keto-pimeloyl-ACP, and by extension its CoA counterpart, are central to this process.

The Molecular Hijacking Mechanism: BioZ, the FabH Homolog

The key enzyme responsible for initiating the diversion of fatty acid synthesis towards biotin synthesis is a β-ketoacyl-ACP synthase III homolog called BioZ . While canonical FabH enzymes show a strong preference for acetyl-CoA as a primer, BioZ has evolved to utilize alternative substrates, thereby initiating a modified fatty acid synthesis cycle.

There are two primary pathways for this metabolic hijacking, depending on the organism:

  • The Glutaryl-CoA Pathway (e.g., in α-proteobacteria): In organisms like Agrobacterium tumefaciens, BioZ utilizes glutaryl-CoA , a five-carbon dicarboxylic acid derivative, as its primer substrate.[1] BioZ catalyzes the decarboxylative Claisen condensation of glutaryl-CoA with malonyl-ACP to form 3-keto-pimeloyl-ACP .[1][2] This seven-carbon intermediate then undergoes the standard reduction and dehydration steps of the FASII pathway to yield pimeloyl-ACP.[2]

  • The Methylated Malonyl-CoA Pathway (e.g., in E. coli): In Escherichia coli, the hijacking process begins a step earlier. The enzyme BioC , a methyltransferase, methylates the ω-carboxyl group of a malonyl-thioester (likely malonyl-CoA).[3][4] This methylation effectively "disguises" the malonyl moiety, allowing it to be accepted as a primer by FabH (or a FabH-like enzyme). This initiates two rounds of fatty acid elongation, ultimately producing pimeloyl-ACP methyl ester. The methyl group is then removed by the esterase BioH .[3][4][5]

The product of the initial condensation in both pathways is a seven-carbon β-ketoacyl-ACP intermediate. In the glutaryl-CoA pathway, this is directly 3-keto-pimeloyl-ACP. In the methylated malonyl-CoA pathway, the initial condensation product is 3-ketoglutaryl-ACP methyl ester, which after one round of elongation and another condensation yields 3-oxo-pimeloyl-ACP methyl ester.[6][7]

The Role of this compound

While the majority of the literature focuses on the ACP-bound intermediates in this pathway, the role of This compound is also of significant interest. In some bacteria, pimeloyl-CoA is the direct precursor for the later stages of biotin synthesis.[8] This suggests that a transacylation step from pimeloyl-ACP to pimeloyl-CoA may occur, or that in some organisms, the synthesis may proceed through CoA-bound intermediates. The enzyme BioW, a pimeloyl-CoA synthetase found in organisms like Bacillus subtilis, activates free pimelic acid to pimeloyl-CoA, indicating that CoA-thioesters are indeed relevant in biotin biosynthesis.[8][9] It is plausible that this compound could be an intermediate in such pathways or exist in equilibrium with its ACP counterpart. Further research is needed to fully elucidate the dynamics between the ACP- and CoA-bound forms of these pimelate (B1236862) intermediates in different organisms.

Quantitative Data

Understanding the efficiency and substrate specificity of the enzymes involved in this metabolic hijacking is crucial for drug development and metabolic engineering. While comprehensive kinetic data for all enzymes in this pathway are not available for all organisms, the following table summarizes some of the known parameters.

EnzymeOrganismSubstrate(s)K_m_V_max_k_cat_Reference(s)
FabHE. coliAcetyl-CoA40.3 µM--[10]
Malonyl-ACP18.6 µM--[10]
BioZAgrobacterium tumefaciensGlutaryl-CoANot ReportedNot ReportedNot Reported[11][12]
Malonyl-ACPNot ReportedNot ReportedNot Reported[11][12]

Note: Specific kinetic parameters for BioZ are not yet well-documented in the public literature. The activity has been demonstrated through in vitro reconstitution assays.

Signaling Pathways and Regulation

The decision to divert resources from fatty acid synthesis to biotin synthesis is tightly regulated to meet the cell's metabolic needs without depleting essential fatty acid precursors. The primary regulatory mechanism, particularly in E. coli, is at the transcriptional level, controlled by the bifunctional protein BirA .[10]

BirA has two distinct functions:

  • Biotin Protein Ligase: It catalyzes the covalent attachment of biotin to its target enzymes (e.g., acetyl-CoA carboxylase).[10]

  • Transcriptional Repressor: It represses the transcription of the bio operon, which contains the genes for biotin synthesis.[10]

The regulatory switch is controlled by the intracellular concentration of biotinoyl-5'-AMP, the activated intermediate in the biotinylation reaction.[10]

  • Low Biotin Levels: When unbiotinylated acceptor proteins are abundant, BirA functions primarily as a ligase, consuming biotinoyl-5'-AMP to attach biotin. This keeps the concentration of the BirA-biotinoyl-5'-AMP complex low, and the bio operon is actively transcribed.[12]

  • High Biotin Levels: When most acceptor proteins are biotinylated, the concentration of the BirA-biotinoyl-5'-AMP complex increases. This complex then binds to the bio operator sequence on the DNA, repressing transcription of the biotin synthesis genes.[10][12]

This elegant feedback mechanism ensures that biotin is synthesized only when needed, thus preventing an unnecessary drain on the fatty acid synthesis pathway.

Experimental Protocols

Investigating the hijacking of fatty acid synthesis for biotin production requires a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments.

In Vitro Reconstitution of Pimeloyl-ACP Synthesis

This assay is used to demonstrate the function of BioZ or the BioC/BioH/FASII system in producing pimeloyl-ACP from its precursors.

Materials:

  • Purified enzymes: BioZ (or BioC, BioH, and FASII enzymes - FabD, FabG, FabZ, FabI), Holo-ACP

  • Substrates: Glutaryl-CoA (for BioZ pathway) or Malonyl-CoA and S-adenosylmethionine (SAM) (for BioC pathway), NADPH

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT

  • Quenching Solution: 10% trichloroacetic acid (TCA)

  • Urea-PAGE reagents (see section 5.2)

Procedure:

  • Prepare a reaction mixture in the Assay Buffer containing holo-ACP (e.g., 50 µM), NADPH (e.g., 200 µM), and the appropriate primer substrate (e.g., 100 µM glutaryl-CoA or 100 µM malonyl-CoA and 100 µM SAM).

  • Add the purified FASII elongation enzymes (FabD, FabG, FabZ, FabI) to the mixture.

  • Initiate the reaction by adding the key "hijacking" enzyme(s) (e.g., purified BioZ or BioC and BioH).

  • Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).

  • Stop the reaction by adding an equal volume of cold 10% TCA to precipitate the proteins.

  • Centrifuge to pellet the protein, wash the pellet with acetone, and resuspend in a sample buffer for analysis by urea-PAGE.

Conformationally Sensitive Urea-PAGE for Acyl-ACP Analysis

This electrophoretic technique is used to separate different acyl-ACP species based on the conformational changes induced by the attached acyl chain.

Materials:

  • Acrylamide/bis-acrylamide solution (e.g., 40%)

  • Urea (B33335) (ultrapure)

  • TBE buffer (Tris-borate-EDTA)

  • TEMED (N,N,N',N'-tetramethylethylenediamine)

  • APS (Ammonium persulfate)

  • Gel casting apparatus

  • Electrophoresis power supply

Procedure:

  • Gel Preparation: Prepare a polyacrylamide gel solution (e.g., 17.5%) containing a high concentration of urea (e.g., 4-8 M) in TBE buffer. The urea acts as a denaturant, and the separation is based on the differential denaturation of ACP with different acyl chains.

  • Add TEMED and freshly prepared APS to initiate polymerization and cast the gel.

  • Sample Preparation: Resuspend the protein pellets from the in vitro assay in a urea-containing loading buffer.

  • Electrophoresis: Pre-run the gel to equilibrate the temperature. Load the samples and run the electrophoresis at a constant voltage until the dye front reaches the bottom of the gel.

  • Visualization: Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue) to visualize the protein bands. The pimeloyl-ACP product will migrate differently from the initial holo-ACP and any other acyl-ACP intermediates.[4]

Visualizations

Diagram 1: Hijacking of Fatty Acid Synthesis for Biotin Production (Glutaryl-CoA Pathway)

Caption: Diversion of FASII by BioZ for biotin synthesis.

Diagram 2: Experimental Workflow for In Vitro Pimeloyl-ACP Synthesis

Experimental_Workflow start Start: Prepare Reaction Mixture (Buffer, Holo-ACP, NADPH, Substrates) add_enzymes Add Purified Enzymes (FASII elongation enzymes + BioZ) start->add_enzymes incubation Incubate at 37°C add_enzymes->incubation quenching Quench Reaction (Add cold TCA) incubation->quenching centrifugation Centrifuge and Wash Pellet quenching->centrifugation resuspension Resuspend in Urea Loading Buffer centrifugation->resuspension urea_page Analyze by Conformationally Sensitive Urea-PAGE resuspension->urea_page visualization Stain and Visualize Pimeloyl-ACP Product urea_page->visualization

Caption: Workflow for in vitro analysis of pimeloyl-ACP synthesis.

Diagram 3: BirA-Mediated Regulation of Biotin Synthesis

BirA_Regulation cluster_low_biotin Low Biotin cluster_high_biotin High Biotin birA_low BirA (as Ligase) biotinylated Biotinylated Proteins birA_low->biotinylated Biotinoyl-5'-AMP consumed unbiotinylated Unbiotinylated Acceptor Proteins unbiotinylated->birA_low bio_operon_low bio Operon transcription_on Transcription ON bio_operon_low->transcription_on birA_high BirA-Biotinoyl-5'-AMP (as Repressor) bio_operator bio Operator birA_high->bio_operator bio_operon_high bio Operon transcription_off Transcription OFF bio_operon_high->transcription_off

Caption: Dual function of BirA in regulating biotin synthesis.

Conclusion and Future Directions

The hijacking of fatty acid synthesis for biotin production is a remarkable example of metabolic plasticity and efficiency. By utilizing the existing and essential machinery of FASII, organisms can synthesize the vital cofactor biotin without the need for a completely separate and redundant set of enzymes. The key to this process is the evolution of specialized enzymes like BioZ that can introduce non-canonical substrates into the fatty acid synthesis pathway, effectively diverting its output.

For researchers in drug development, this metabolic intersection presents a compelling target. Inhibitors designed to specifically target BioZ or the BioC/BioH system could disrupt biotin synthesis in pathogenic bacteria without affecting the host's fatty acid synthesis, as mammals lack the biotin synthesis pathway. This offers the potential for developing highly specific and potent antimicrobial agents.

Future research should focus on several key areas:

  • Elucidating the full kinetic profile of BioZ and other enzymes in the pimeloyl-ACP synthesis pathway to enable more accurate modeling and inhibitor design.

  • Investigating the prevalence and diversity of this hijacking mechanism across different pathogenic bacteria.

  • Clarifying the precise role and dynamics of CoA- versus ACP-bound intermediates in different organisms.

  • Exploring the potential for engineering this pathway for the biotechnological production of biotin and other valuable compounds.

By continuing to unravel the complexities of this elegant metabolic hijacking, we can gain deeper insights into the fundamental principles of metabolic regulation and open new avenues for therapeutic intervention.

References

The Pivotal Role of 3-Ketopimelyl-ACP Methyl Ester in the Biosynthesis of Pimeloyl-ACP: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pimeloyl-Acyl Carrier Protein (ACP), a crucial precursor in the biosynthesis of biotin (B1667282) (Vitamin B7), is synthesized through a variety of pathways across different bacterial species. In many bacteria, including the model organism Escherichia coli, this process involves the hijacking and modification of the ubiquitous fatty acid synthesis (FASII) pathway. A key, albeit transient, intermediate in this pathway is 3-ketopimelyl-ACP methyl ester. This technical guide provides an in-depth exploration of the synthesis of pimeloyl-ACP via the BioC-BioH pathway, with a specific focus on the enzymatic steps leading to and from the 3-ketopimelyl intermediate. This document will detail the experimental protocols for pathway reconstitution and enzyme characterization, present quantitative kinetic data for the involved enzymes, and provide visual representations of the biochemical transformations and experimental workflows. While the initial query focused on 3-ketopimelyl-CoA, this guide clarifies the central role of its ACP-bound and methylated counterpart, 3-ketopimelyl-ACP methyl ester, as substantiated by current scientific literature.

Introduction: The Diverse Routes to Pimeloyl-ACP

Biotin is an essential cofactor for carboxylase enzymes, which are central to various metabolic processes, including fatty acid synthesis, gluconeogenesis, and amino acid metabolism. The biosynthesis of biotin begins with the formation of a seven-carbon dicarboxylic acid, pimelic acid, in its activated form, pimeloyl-ACP. Bacteria have evolved at least three distinct pathways to produce this key precursor:

  • The BioC-BioH Pathway (Escherichia coli): This pathway utilizes the existing FASII machinery with two additional enzymes, BioC and BioH, to synthesize pimeloyl-ACP from malonyl-ACP.

  • The BioI-BioW Pathway (Bacillus subtilis): This pathway involves the oxidative cleavage of long-chain fatty acids by BioI to produce pimelate, which is then activated to pimeloyl-CoA by BioW.

  • The BioZ Pathway (α-proteobacteria): This pathway employs the enzyme BioZ to condense glutaryl-CoA with malonyl-ACP, directly forming a pimeloyl precursor that enters the FASII pathway.

This guide will focus on the well-characterized BioC-BioH pathway, elucidating the critical function of the 3-ketoacyl-ACP intermediate.

The BioC-BioH Pathway: A Molecular Masquerade

In E. coli, the synthesis of pimeloyl-ACP is a remarkable example of molecular deception, where a dicarboxylic acid precursor is disguised to enter the typically hydrophobic environment of the FASII pathway.[1] This is achieved through the actions of two key enzymes, BioC and BioH, which bookend the core FASII elongation cycles.[2]

Pathway Overview

The synthesis of pimeloyl-ACP via the BioC-BioH pathway can be dissected into three main stages:

  • Initiation: The pathway is initiated by the S-adenosyl-L-methionine (SAM)-dependent methyltransferase, BioC. BioC methylates the free carboxyl group of malonyl-ACP to form malonyl-ACP methyl ester.[3] This methylation neutralizes the negative charge, creating a "disguised" substrate that mimics the typical acetyl-CoA primer of fatty acid synthesis.[4]

  • Elongation via FASII: The malonyl-ACP methyl ester is then channeled into two successive rounds of the FASII elongation cycle. Each cycle consists of four enzymatic reactions:

    • Condensation: Catalyzed by β-ketoacyl-ACP synthase (FabH for the first cycle, and likely FabB/F for the second).

    • Reduction: Catalyzed by β-ketoacyl-ACP reductase (FabG).

    • Dehydration: Catalyzed by β-hydroxyacyl-ACP dehydratase (FabZ).

    • Reduction: Catalyzed by enoyl-ACP reductase (FabI).

    The first round of elongation converts malonyl-ACP methyl ester to glutaryl-ACP methyl ester. The second round elongates glutaryl-ACP methyl ester to pimeloyl-ACP methyl ester, proceeding through the critical intermediate, 3-ketopimelyl-ACP methyl ester .[1]

  • Termination: The final step is catalyzed by the esterase BioH, which hydrolyzes the methyl ester of pimeloyl-ACP methyl ester to yield pimeloyl-ACP and methanol.[2] This "unmasking" step is crucial as it prevents further elongation and commits the pimeloyl moiety to the biotin synthesis pathway.[5]

Quantitative Analysis of the BioC-BioH Pathway Enzymes

A thorough understanding of the pimeloyl-ACP biosynthesis pathway requires quantitative data on the enzymes involved. While comprehensive kinetic data for all enzymes with their specific pathway intermediates are not exhaustively available, this section summarizes the known kinetic parameters for the key enzymes from E. coli.

EnzymeEC NumberSubstrate(s)Kmkcatkcat/Km (M-1s-1)
BioC 2.1.1.197Malonyl-ACP~50 µM[3]--
Malonyl-CoA~8 mM[3]--
BioH 3.1.1.85p-Nitrophenyl acetate0.29 mM[6]--
p-Nitrophenyl propionate0.35 mM[6]--
p-Nitrophenyl butyrate0.33 mM[6]--
p-Nitrophenyl caproate0.25 mM[6]--
FabD 2.3.1.39Malonyl-CoA--6.1 x 106 - 6.5 x 107[7]
FabH 2.3.1.41Acetyl-CoA---
FabG 1.1.1.100NADPH99.22 µM[8]2.74 min-1[8]4.6 x 102
FabZ 4.2.1.59----
FabI 1.3.1.9----

Note: Kinetic data for many of the FASII enzymes are often determined using artificial or non-physiological substrates. The provided values represent the most relevant data found in the literature. Further research is needed to determine the precise kinetics with the intermediates of the pimeloyl-ACP pathway.

Experimental Protocols

This section provides detailed methodologies for the in vitro reconstitution of the pimeloyl-ACP synthesis pathway and for assaying the activity of the key enzymes, BioC and BioH.

In Vitro Reconstitution of Pimeloyl-ACP Synthesis

This protocol describes the cell-free synthesis of pimeloyl-ACP from malonyl-CoA, leveraging the enzymes of the E. coli FASII pathway along with BioC and BioH.[1][9]

Materials:

  • Purified enzymes: BioC, BioH, FabD, FabH, FabG, FabZ, FabI, and Acyl Carrier Protein (ACP)

  • S-adenosyl-L-methionine (SAM)

  • Malonyl-CoA

  • NADPH

  • NADH

  • Reaction Buffer (e.g., 100 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • Quenching solution (e.g., 10% trichloroacetic acid)

  • LC-MS/MS system for product analysis

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, purified enzymes (final concentrations typically in the low µM range), ACP, SAM, malonyl-CoA, NADPH, and NADH.

  • Initiation: Start the reaction by adding BioC.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).

  • Quenching: Stop the reaction by adding an equal volume of quenching solution.

  • Analysis: Centrifuge the quenched reaction to pellet precipitated protein. Analyze the supernatant for the presence of pimeloyl-ACP using LC-MS/MS.

Enzyme Activity Assays

This assay measures the transfer of a tritiated methyl group from SAM to malonyl-ACP.[3]

Materials:

  • Purified BioC

  • Malonyl-ACP

  • [3H]-S-adenosyl-L-methionine ([3H]-SAM)

  • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 10 mM MgCl2)

  • Scintillation cocktail

  • Filter paper discs

  • Ethanol (B145695)

Procedure:

  • Reaction Mixture: Prepare a reaction mixture containing reaction buffer, malonyl-ACP, and purified BioC.

  • Initiation: Start the reaction by adding [3H]-SAM.

  • Incubation: Incubate at 37°C.

  • Quenching and Washing: At various time points, spot an aliquot of the reaction mixture onto a filter paper disc and immediately immerse it in cold 10% trichloroacetic acid to precipitate the protein and acylated ACP. Wash the filter discs extensively with ethanol to remove unincorporated [3H]-SAM.

  • Quantification: Place the dried filter discs in a scintillation vial with scintillation cocktail and measure the incorporated radioactivity using a scintillation counter.

This assay spectrophotometrically measures the release of p-nitrophenol from the artificial substrate p-nitrophenyl acetate.[6]

Materials:

  • Purified BioH

  • p-Nitrophenyl acetate

  • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Spectrophotometer

Procedure:

  • Reaction Setup: In a cuvette, add the reaction buffer and p-nitrophenyl acetate.

  • Initiation: Start the reaction by adding purified BioH.

  • Measurement: Immediately monitor the increase in absorbance at 405 nm, which corresponds to the release of p-nitrophenol.

  • Calculation: Calculate the enzyme activity using the molar extinction coefficient of p-nitrophenol.

Visualization of Pathways and Workflows

Signaling Pathways

Pimeloyl_ACP_Biosynthesis Malonyl_ACP Malonyl-ACP BioC BioC (SAM -> SAH) Malonyl_ACP->BioC Malonyl_ACP_ME Malonyl-ACP Methyl Ester FabH FabH Malonyl_ACP_ME->FabH Three_Keto_Glutaryl_ACP_ME 3-Ketoglutaryl-ACP Methyl Ester FASII_1 FabG, FabZ, FabI (2 NADPH -> 2 NADP+) Three_Keto_Glutaryl_ACP_ME->FASII_1 Glutaryl_ACP_ME Glutaryl-ACP Methyl Ester FabBF FabB/F Glutaryl_ACP_ME->FabBF Three_Keto_Pimelyl_ACP_ME 3-Ketopimelyl-ACP Methyl Ester FASII_2 FabG, FabZ, FabI (2 NADPH -> 2 NADP+) Three_Keto_Pimelyl_ACP_ME->FASII_2 Pimelyl_ACP_ME Pimelyl-ACP Methyl Ester BioH BioH (H2O -> CH3OH) Pimelyl_ACP_ME->BioH Pimelyl_ACP Pimelyl-ACP Biotin Biotin Synthesis Pimelyl_ACP->Biotin BioC->Malonyl_ACP_ME FabH->Three_Keto_Glutaryl_ACP_ME FASII_1->Glutaryl_ACP_ME FabBF->Three_Keto_Pimelyl_ACP_ME FASII_2->Pimelyl_ACP_ME BioH->Pimelyl_ACP

Caption: The BioC-BioH pathway for pimeloyl-ACP synthesis in E. coli.

Experimental Workflows

Experimental_Workflow cluster_reconstitution In Vitro Reconstitution of Pimeloyl-ACP Synthesis cluster_bioC_assay BioC Methyltransferase Assay cluster_bioH_assay BioH Esterase Assay Reconstitution_Setup 1. Reaction Setup: Enzymes, Substrates, Buffers Reconstitution_Incubation 2. Incubation at 37°C Reconstitution_Setup->Reconstitution_Incubation Reconstitution_Quench 3. Quench Reaction Reconstitution_Incubation->Reconstitution_Quench Reconstitution_Analysis 4. LC-MS/MS Analysis of Pimeloyl-ACP Reconstitution_Quench->Reconstitution_Analysis BioC_Reaction 1. Reaction with Malonyl-ACP and [3H]-SAM BioC_Spotting 2. Spot on Filter Paper BioC_Reaction->BioC_Spotting BioC_Washing 3. Wash to Remove Unincorporated [3H]-SAM BioC_Spotting->BioC_Washing BioC_Counting 4. Scintillation Counting BioC_Washing->BioC_Counting BioH_Reaction 1. Reaction with p-Nitrophenyl Acetate BioH_Measurement 2. Spectrophotometric Measurement at 405 nm BioH_Reaction->BioH_Measurement BioH_Calculation 3. Calculate Activity BioH_Measurement->BioH_Calculation

Caption: Experimental workflows for pathway reconstitution and enzyme assays.

Conclusion

The biosynthesis of pimeloyl-ACP via the BioC-BioH pathway in E. coli is a sophisticated process that cleverly adapts the fatty acid synthesis machinery for a specialized metabolic purpose. Central to this pathway is the transient intermediate, 3-ketopimelyl-ACP methyl ester, which underscores the intricate enzymatic choreography required to produce this essential biotin precursor. The detailed experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers in microbiology, biochemistry, and drug development. A thorough understanding of this pathway, including the kinetics of its constituent enzymes, is paramount for the development of novel antimicrobial agents that target essential metabolic pathways in bacteria. Further research to elucidate the precise kinetic parameters of all enzymes with their physiological substrates will undoubtedly provide deeper insights into the regulation and efficiency of this vital biosynthetic route.

References

Regulation of 7-Keto-8-Aminopelargonic Acid (KAPA) Production in E. coli: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide provides an in-depth overview of the regulatory mechanisms governing the production of 7-keto-8-aminopelargonic acid (KAPA), a key intermediate in the biotin (B1667282) biosynthesis pathway of Escherichia coli. Biotin is an essential cofactor for carboxylation reactions, and its synthesis is tightly controlled to meet cellular demands without wasteful overproduction. Understanding the regulation of this pathway is critical for metabolic engineering efforts and for the development of novel antimicrobial agents targeting bacterial metabolism. The primary control point is the transcriptional regulation of the bio operon by the dual-function protein BirA, which acts as both a biotin protein ligase and a transcriptional repressor. This guide details the biosynthetic pathway leading to KAPA, the intricate transcriptional control by BirA, quantitative data on enzyme kinetics and gene expression, and detailed experimental protocols for key assays.

The Biosynthetic Pathway to KAPA

The synthesis of KAPA in E. coli is a multi-step process that begins with intermediates from central carbon metabolism and involves a modification of the fatty acid synthesis (FAS) pathway. Contrary to some initial hypotheses, 3-ketopimelyl-CoA is not a direct intermediate; rather, the pathway proceeds through a pimeloyl-thioester.

The initial dedicated step is the methylation of malonyl-ACP, a product of acetyl-CoA carboxylation, by the enzyme BioC.[1] This methylation allows the malonyl-ACP methyl ester to enter the fatty acid synthesis cycle as a primer.[2] Following two rounds of elongation, the resulting pimeloyl-ACP methyl ester is demethylated by BioH to yield pimeloyl-ACP.[2]

The final step in KAPA synthesis is catalyzed by 8-amino-7-oxononanoate (B1240340) synthase (BioF), a pyridoxal (B1214274) 5'-phosphate-dependent enzyme.[3][4] BioF mediates the decarboxylative condensation of pimeloyl-ACP (or pimeloyl-CoA, though pimeloyl-ACP is believed to be the primary physiological substrate) and L-alanine to produce KAPA.[5][6] Subsequently, KAPA is converted to 7,8-diaminopelargonic acid (DAPA) by the aminotransferase BioA, using S-adenosyl-L-methionine (SAM) as the amino donor.[7]

Biotin_Biosynthesis_Pathway acetyl_coa Acetyl-CoA acc ACC acetyl_coa->acc malonyl_coa Malonyl-CoA fabD FabD malonyl_coa->fabD malonyl_acp Malonyl-ACP bioC BioC malonyl_acp->bioC malonyl_acp_me Malonyl-ACP Methyl Ester fas FAS (2 cycles) malonyl_acp_me->fas pimeloyl_acp_me Pimeloyl-ACP Methyl Ester bioH BioH pimeloyl_acp_me->bioH pimeloyl_acp Pimeloyl-ACP bioF BioF pimeloyl_acp->bioF kapa 7-Keto-8-Aminopelargonic Acid (KAPA) bioA BioA kapa->bioA dapa 7,8-Diaminopelargonic Acid (DAPA) bioD BioD dapa->bioD dtb Dethiobiotin bioB BioB dtb->bioB biotin Biotin l_ala L-Alanine l_ala->bioF co2_out CO2 sam SAM sam->bioA sao S-Adenosyl-2-oxo- 4-methylthiobutyrate acc->malonyl_coa fabD->malonyl_acp bioC->malonyl_acp_me fas->pimeloyl_acp_me bioH->pimeloyl_acp bioF->kapa bioF->co2_out bioA->dapa bioA->sao bioD->dtb bioB->biotin BirA_Regulation cluster_low_biotin Low Biotin / High Demand for Biotinylation cluster_high_biotin High Biotin / Low Demand for Biotinylation BirA_mono BirA (Monomer) BioAMP_low Biotinoyl-5'-AMP BirA_mono->BioAMP_low Synthesis bioO_low bio Operator BirA_mono->bioO_low Low Affinity No Repression Biotin_ATP_low Biotin + ATP Apo_BCCP Apo-BCCP BioAMP_low->Apo_BCCP Rapid Consumption Holo_BCCP_low Holo-BCCP Apo_BCCP->Holo_BCCP_low bio_genes_low bioA, bioBFCD bioO_low->bio_genes_low transcription_low Transcription bio_genes_low->transcription_low BirA_dimer BirA-Bio-AMP Dimer bioO_high bio Operator BirA_dimer->bioO_high High Affinity Binds & Represses Biotin_ATP_high Biotin + ATP BioAMP_high Biotinoyl-5'-AMP (Accumulates) Biotin_ATP_high->BioAMP_high Synthesis BioAMP_high->BirA_dimer Promotes Dimerization Holo_BCCP_high Holo-BCCP (Saturated) bio_genes_high bioA, bioBFCD bioO_high->bio_genes_high repression_high Repression BioF_Assay_Workflow start Prepare Reaction Mix (Buffer, L-Ala, Pimeloyl-CoA) add_enzyme Add BioF Enzyme Initiate Reaction start->add_enzyme incubate Incubate at 30°C add_enzyme->incubate take_aliquots Take Aliquots at Time Points incubate->take_aliquots quench Quench with HCl take_aliquots->quench centrifuge Centrifuge quench->centrifuge hplc Inject Supernatant onto HPLC centrifuge->hplc analyze Detect KAPA at 210 nm Quantify Peak Area hplc->analyze BioA_Assay_Workflow start Prepare Reaction Mix (Buffer, KAPA, SAM) add_enzyme Add BioA Enzyme Initiate Reaction start->add_enzyme incubate Incubate at 37°C add_enzyme->incubate add_opa Add OPA/2ME Reagent incubate->add_opa incubate_rt Incubate at RT add_opa->incubate_rt read_fluorescence Measure Fluorescence (Ex 340 / Em 455) incubate_rt->read_fluorescence quantify Quantify DAPA read_fluorescence->quantify

References

An In-depth Technical Guide to the Enzymes of the 3-Oxopimeloyl-ACP/CoA Metabolic Pathway in Biotin Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The biosynthesis of biotin (B1667282), an essential cofactor for carboxylation reactions, relies on a fascinating metabolic pathway that constructs the seven-carbon dicarboxylic acid, pimelic acid. A key intermediate in this process is a 3-oxo-pimeloyl thioester, which is synthesized via a modified fatty acid synthesis-like pathway. While the term "3-Ketopimelyl-CoA metabolic pathway" was specified, current scientific literature more accurately describes the core intermediate as 3-oxopimeloyl-acyl carrier protein (ACP) methyl ester, particularly in the well-studied Escherichia coli pathway. In other organisms, such as α-proteobacteria, a distinct pathway initiated by the enzyme BioZ utilizes a similar 3-oxo intermediate. This guide provides a detailed technical overview of the enzymes involved in these pathways, their quantitative properties, and the experimental protocols used for their study.

Core Metabolic Pathways

Two primary pathways for the synthesis of the pimeloyl moiety of biotin are detailed below: the BioC-BioH pathway of E. coli and the BioZ-mediated pathway of α-proteobacteria.

The E. coli BioC-BioH Pathway for Pimeloyl-ACP Synthesis

In E. coli, the synthesis of pimeloyl-ACP hijacks the fatty acid synthesis (FAS) II machinery through a clever methylation strategy. This pathway involves the following key enzymes:

  • BioC (Malonyl-ACP Methyltransferase): Initiates the pathway by methylating the free carboxyl group of malonyl-ACP (or malonyl-CoA) using S-adenosyl-L-methionine (SAM) as the methyl donor. This esterification "disguises" the dicarboxylic acid precursor, allowing it to enter the FAS II cycle.

  • FabH (3-Ketoacyl-ACP Synthase III): Catalyzes the initial condensation reaction between malonyl-ACP methyl ester and another molecule of malonyl-ACP. This is a deviation from its usual role of condensing acetyl-CoA with malonyl-ACP.

  • FabG (3-Oxoacyl-ACP Reductase): Reduces the 3-keto group of the growing acyl chain to a hydroxyl group, utilizing NADPH as a cofactor.

  • FabZ/FabA (3-Hydroxyacyl-ACP Dehydratase): Dehydrates the 3-hydroxyacyl-ACP intermediate to form an enoyl-ACP.

  • FabI (Enoyl-ACP Reductase): Reduces the double bond of the enoyl-ACP intermediate, completing one round of elongation. This cycle is repeated to extend the chain to seven carbons.

  • BioH (Pimeloyl-ACP Methyl Ester Esterase): Catalyzes the final step by hydrolyzing the methyl ester of pimeloyl-ACP methyl ester to yield pimeloyl-ACP and methanol. This prevents further elongation and commits the molecule to the biotin synthesis pathway.

The BioZ-Mediated Pathway in α-Proteobacteria

α-proteobacteria utilize an alternative pathway that bypasses the need for BioC and BioH. The key initiating enzyme is:

  • BioZ (3-Ketoacyl-ACP Synthase): This enzyme is a homolog of FabH but exhibits a different substrate specificity. BioZ catalyzes the condensation of glutaryl-CoA with malonyl-ACP to form 3-oxopimeloyl-ACP.[1] The subsequent reduction and dehydration steps are carried out by the host's native FabG, FabZ/A, and FabI enzymes to produce pimeloyl-ACP.

Quantitative Data on Pathway Enzymes

The following tables summarize the available quantitative data for the key enzymes in these pathways. It is important to note that kinetic parameters are often determined using substrate analogs, and data for the precise physiological substrates in the pimeloyl-ACP pathway is limited.

EnzymeOrganismSubstrate(s)Kmkcatkcat/KmInhibitorsOptimum pHOptimum Temp (°C)
FabG P. aeruginosaAcetoacetyl-CoA1.0 ± 0.2 mM-(12 ± 3) x 10³ M⁻¹s⁻¹---
NADPH0.29 ± 0.03 mM-----
FabG E. coliNADPH99.22 µM2.74 min⁻¹27.66 µM⁻¹min⁻¹---
BioH E. colip-Nitrophenyl acetate (B1210297)--HighPhenylmethylsulfonyl fluoride (B91410) (PMSF)8.0-8.520-30
p-Nitrophenyl propionate--Moderate
p-Nitrophenyl butyrate--Lower
BioZ A. tumefaciensGlutaryl-ACPKd = 6.167 ± 0.068 µM-----

Note: The kinetic data for FabG from E. coli was determined for NADPH binding. The catalytic efficiency of E. coli BioH was highest with p-nitrophenyl acetate among the tested p-nitrophenyl esters.[2] The value for BioZ represents the dissociation constant (Kd) for its binding to glutaryl-ACP.[1]

Experimental Protocols

This section provides detailed methodologies for the expression, purification, and activity assays of the key enzymes involved in the 3-oxopimeloyl-ACP/CoA metabolic pathway.

Recombinant Protein Expression and Purification (General Protocol for E. coli)

This protocol can be adapted for the expression and purification of His-tagged constructs of BioC, FabH, FabG, FabI, BioH, and BioZ.

Materials:

  • E. coli expression strain (e.g., BL21(DE3)) transformed with the expression plasmid.

  • Luria-Bertani (LB) medium with appropriate antibiotic.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, protease inhibitors).

  • Wash Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-40 mM imidazole).

  • Elution Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole).

  • Ni-NTA affinity chromatography column.

  • Sonciator or French press.

  • Centrifuge.

Procedure:

  • Inoculate a starter culture of the transformed E. coli strain in LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Inoculate a larger volume of LB medium with the overnight culture and grow at 37°C with shaking to an OD₆₀₀ of 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow the culture for 3-4 hours at 30°C or overnight at 18°C.

  • Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.[3]

  • Resuspend the cell pellet in Lysis Buffer.

  • Lyse the cells by sonication or using a French press on ice.

  • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C to pellet cell debris.[3]

  • Apply the supernatant to a pre-equilibrated Ni-NTA column.

  • Wash the column with Wash Buffer to remove non-specifically bound proteins.

  • Elute the His-tagged protein with Elution Buffer.

  • Analyze the purified protein by SDS-PAGE.

  • For long-term storage, dialyze the protein against a suitable storage buffer (e.g., containing glycerol) and store at -80°C.

Enzyme Activity Assays

This assay measures the NADPH-dependent reduction of a 3-oxoacyl substrate.

Materials:

  • Purified FabG enzyme.

  • Assay Buffer (e.g., 100 mM Sodium Phosphate, pH 7.5).[4]

  • NADPH stock solution.

  • Substrate: Acetoacetyl-CoA or a suitable 3-oxoacyl-ACP.

  • Spectrophotometer capable of reading absorbance at 340 nm.

Procedure:

  • Prepare a reaction mixture in a cuvette containing Assay Buffer, NADPH (final concentration ~200 µM), and the substrate (e.g., acetoacetyl-CoA, final concentration 0.5-1 mM).

  • Initiate the reaction by adding a known amount of purified FabG enzyme.

  • Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH (ε = 6220 M⁻¹cm⁻¹).

  • Calculate the initial velocity from the linear portion of the absorbance vs. time plot.

  • To determine kinetic parameters, vary the concentration of one substrate while keeping the other constant.

This assay detects the conversion of pimeloyl-ACP methyl ester to pimeloyl-ACP based on their different migration in a conformationally-sensitive urea (B33335) polyacrylamide gel.[5][6]

Materials:

  • Purified BioH or BioG enzyme.

  • Pimeloyl-ACP methyl ester substrate.

  • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5).

  • Urea-PAGE gel (e.g., 20% acrylamide, 2.5 M urea).

  • Coomassie Brilliant Blue stain.

Procedure:

  • Prepare the pimeloyl-ACP methyl ester substrate enzymatically or chemically.

  • Set up reaction mixtures containing the reaction buffer and pimeloyl-ACP methyl ester.

  • Initiate the reaction by adding the purified BioH or BioG enzyme.

  • Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction by adding an equal volume of 2x urea-PAGE loading buffer.

  • Separate the substrate and product by electrophoresis on a urea-PAGE gel. Pimeloyl-ACP migrates slower than pimeloyl-ACP methyl ester.[5][6]

  • Visualize the bands by staining with Coomassie Brilliant Blue. The intensity of the product band can be quantified to determine enzyme activity.

This assay reconstitutes the entire pathway from malonyl-CoA to pimeloyl-ACP to confirm the function of all enzymes.

Materials:

  • Purified BioC, FabH, FabG, FabZ, FabI, and BioH.

  • Acyl Carrier Protein (ACP).

  • Malonyl-CoA.

  • S-adenosyl-L-methionine (SAM).

  • NADPH and NADH.

  • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂).

  • Urea-PAGE system for analysis.

Procedure:

  • Combine all purified enzymes, ACP, malonyl-CoA, SAM, NADPH, and NADH in the reaction buffer.

  • Incubate the reaction mixture at 37°C.

  • Take time points and analyze the reaction products by urea-PAGE as described for the BioH assay. The appearance of the final product, pimeloyl-ACP, confirms the activity of the entire pathway.

Visualizations of Pathways and Workflows

Metabolic Pathway Diagrams

Pimeloyl-ACP Synthesis in E. coli cluster_elongation1 First Elongation Cycle cluster_elongation2 Second Elongation Cycle malonyl_acp Malonyl-ACP malonyl_acp_me Malonyl-ACP Methyl Ester malonyl_acp->malonyl_acp_me BioC (SAM) oxo_glutaryl_acp_me 3-Oxoglutaryl-ACP Methyl Ester malonyl_acp_me->oxo_glutaryl_acp_me FabH + Malonyl-ACP hydroxy_glutaryl_acp_me 3-Hydroxyglutaryl-ACP Methyl Ester oxo_glutaryl_acp_me->hydroxy_glutaryl_acp_me FabG (NADPH) enoyl_glutaryl_acp_me Glutaconyl-ACP Methyl Ester hydroxy_glutaryl_acp_me->enoyl_glutaryl_acp_me FabZ/A glutaryl_acp_me Glutaryl-ACP Methyl Ester enoyl_glutaryl_acp_me->glutaryl_acp_me FabI (NADH) oxo_pimeloyl_acp_me 3-Oxopimeloyl-ACP Methyl Ester glutaryl_acp_me->oxo_pimeloyl_acp_me FabB/F + Malonyl-ACP pimeloyl_acp_me Pimeloyl-ACP Methyl Ester oxo_pimeloyl_acp_me->pimeloyl_acp_me FabG, FabZ/A, FabI pimeloyl_acp Pimeloyl-ACP pimeloyl_acp_me->pimeloyl_acp BioH to_biotin To Biotin Synthesis pimeloyl_acp->to_biotin

Caption: The BioC-BioH pathway for pimeloyl-ACP synthesis in E. coli.

BioZ-mediated Pimeloyl-ACP Synthesis glutaryl_coa Glutaryl-CoA oxo_pimeloyl_acp 3-Oxopimeloyl-ACP glutaryl_coa->oxo_pimeloyl_acp BioZ malonyl_acp Malonyl-ACP malonyl_acp->oxo_pimeloyl_acp hydroxy_pimeloyl_acp 3-Hydroxypimeloyl-ACP oxo_pimeloyl_acp->hydroxy_pimeloyl_acp FabG (NADPH) enoyl_pimeloyl_acp Pimenoyl-ACP hydroxy_pimeloyl_acp->enoyl_pimeloyl_acp FabZ/A pimeloyl_acp Pimeloyl-ACP enoyl_pimeloyl_acp->pimeloyl_acp FabI (NADH) to_biotin To Biotin Synthesis pimeloyl_acp->to_biotin

Caption: The BioZ-mediated pathway for pimeloyl-ACP synthesis.

Experimental Workflow Diagram

Experimental Workflow for Enzyme Characterization start Gene of Interest (e.g., bioH) cloning Cloning into Expression Vector start->cloning transformation Transformation into E. coli Expression Host cloning->transformation expression Protein Expression (IPTG Induction) transformation->expression purification Purification (e.g., Ni-NTA) expression->purification sds_page Purity Check (SDS-PAGE) purification->sds_page activity_assay Enzyme Activity Assay sds_page->activity_assay kinetic_analysis Kinetic Analysis (Km, Vmax, kcat) activity_assay->kinetic_analysis end Characterized Enzyme kinetic_analysis->end

Caption: A typical experimental workflow for enzyme characterization.

Conclusion

The enzymatic pathways leading to the synthesis of the pimeloyl moiety of biotin are elegant examples of metabolic adaptation, either by coopting existing cellular machinery or through the evolution of specialized enzymes. A thorough understanding of the individual enzymes, their kinetics, and the methodologies to study them is crucial for fundamental research and for the development of novel antimicrobial agents targeting these essential pathways. This guide provides a comprehensive foundation for researchers and drug development professionals working in this area. Further research is needed to fully elucidate the kinetic parameters of all enzymes with their physiological substrates and to explore the regulatory mechanisms governing these pathways.

References

The Biosynthesis of Biotin Precursors in Plant Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the biosynthesis of pimeloyl-CoA, a critical precursor for biotin (B1667282) (vitamin B7) synthesis in plants. While the core pathway for biotin synthesis from pimeloyl-CoA is well-characterized, the upstream pathways leading to pimeloyl-CoA itself remain an area of active research. This document synthesizes the current understanding of the enzymatic steps, subcellular localization, and regulation of this vital metabolic route. Particular attention is given to the established pathway involving 7-keto-8-aminopelargonic acid (KAPA) synthase, the first committed enzyme in biotin biosynthesis. This guide clarifies that the biosynthesis of 3-Ketopimelyl-CoA is not a recognized step in the canonical plant biotin synthesis pathway. We present available quantitative data, detailed experimental protocols for key enzymatic assays, and visual diagrams of the metabolic pathways and experimental workflows to serve as a comprehensive resource for researchers in plant biochemistry, metabolic engineering, and drug development.

Introduction

Biotin, a water-soluble B vitamin, is an essential cofactor for a suite of carboxylase enzymes involved in fundamental metabolic processes such as fatty acid synthesis, amino acid metabolism, and gluconeogenesis.[1][2][3] Unlike animals, plants and most microorganisms can synthesize biotin de novo.[1][4] The plant biotin biosynthetic pathway, therefore, presents potential targets for the development of novel herbicides and growth regulators. A thorough understanding of this pathway is crucial for advancements in crop improvement and metabolic engineering.

The biosynthesis of the biotin molecule initiates from the precursor pimeloyl-CoA.[4][5] This guide focuses on the metabolic reactions leading to and including the formation of 7-keto-8-aminopelargonic acid (KAPA), the first committed step in the pathway. It is important to note that while the term "this compound" was the initial focus of this inquiry, a comprehensive review of the scientific literature indicates that this compound is not an established intermediate in the known plant biotin biosynthetic pathway. Instead, the pathway proceeds via pimeloyl-CoA.

The Biotin Biosynthetic Pathway in Plants: An Overview

The plant biotin synthesis pathway is conserved with that of bacteria and involves four main enzymatic steps, which are spatially separated between the cytosol and mitochondria.[4][5][6]

The key steps are:

  • Pimeloyl-CoA Synthesis: The origin of pimeloyl-CoA in plants is not fully elucidated but is thought to be derived from fatty acid synthesis pathways.[7][8]

  • KAPA Synthesis (Cytosol): Pimeloyl-CoA is condensed with L-alanine to form 7-keto-8-aminopelargonic acid (KAPA), catalyzed by KAPA synthase (also known as 8-amino-7-oxononanoate (B1240340) synthase).[4][9]

  • DAPA Synthesis (Mitochondria): KAPA is converted to 7,8-diaminopelargonic acid (DAPA) by DAPA aminotransferase.[5][6]

  • Dethiobiotin (B101835) Synthesis (Mitochondria): DAPA is converted to dethiobiotin (DTB) by dethiobiotin synthase.[5][6]

  • Biotin Synthesis (Mitochondria): The final step is the insertion of a sulfur atom into dethiobiotin to form biotin, a reaction catalyzed by biotin synthase.[10][11]

This guide will focus on the initial steps of this pathway, particularly the synthesis of pimeloyl-CoA and its conversion to KAPA.

Biosynthesis of Pimeloyl-CoA in Plants

The precise pathway for pimeloyl-CoA biosynthesis in plants remains an area of ongoing investigation. In bacteria such as E. coli, pimeloyl-CoA synthesis is known to be linked to the fatty acid synthesis pathway, involving the enzymes BioC and BioH.[7][12] Another route, found in Bacillus subtilis, utilizes a pimeloyl-CoA synthetase (BioW) that activates free pimelic acid.[13][14]

While a direct homolog of BioW has not been extensively characterized in plants, evidence suggests that the pimelate (B1236862) moiety is synthesized via a modified fatty acid synthesis-like pathway.[7][8] The lack of a complete understanding of this initial part of the pathway in plants represents a significant knowledge gap.

It is critical to reiterate that there is no substantial evidence in the current scientific literature to support the existence of this compound as an intermediate in this pathway in plants.

The First Committed Step: KAPA Synthesis

The first committed step in biotin biosynthesis is the decarboxylative condensation of pimeloyl-CoA and L-alanine to produce KAPA, catalyzed by KAPA synthase (AtBioF or BIO4 in Arabidopsis thaliana).[4][9] This reaction occurs in the cytosol.[4][9]

Reaction: Pimeloyl-CoA + L-Alanine → 7-keto-8-aminopelargonic acid (KAPA) + CoA + CO₂

KAPA synthase is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme.[4] The characterization of this enzyme from Arabidopsis thaliana represents the first detailed study of a KAPA synthase in eukaryotes.[4][9]

Quantitative Data

The following tables summarize the available quantitative data for key enzymes in the early stages of the plant biotin biosynthetic pathway. Data is primarily from studies on Arabidopsis thaliana.

Table 1: Kinetic Parameters of Arabidopsis thaliana KAPA Synthase (AtBioF) [4]

SubstrateKm (µM)Vmax (units/mg)kcat (s-1)kcat/Km (M-1s-1)
Pimeloyl-CoA1.6 ± 0.21.8 ± 0.11.38.1 x 105
L-Alanine200 ± 201.9 ± 0.11.47.0 x 103

Table 2: Kinetic Parameters of Arabidopsis thaliana Biotin Synthase (AtBio2) (Heterologous System) [11]

SubstrateKm (µM)K0.5 (µM)Hill Coefficient
Dethiobiotin30--
S-adenosyl-methionine-391.9

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the biosynthesis of biotin precursors in plants.

KAPA Synthase Activity Assay

This protocol is adapted from the characterization of Arabidopsis thaliana KAPA synthase.[4]

Principle: The enzymatic activity is measured by monitoring the formation of KAPA from pimeloyl-CoA and L-alanine. The product can be quantified by HPLC.

Materials:

  • Purified recombinant KAPA synthase

  • Pimeloyl-CoA solution (1 mM)

  • L-Alanine solution (100 mM)

  • Pyridoxal 5'-phosphate (PLP) solution (1 mM)

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.5)

  • Trichloroacetic acid (TCA), 10% (w/v)

  • HPLC system with a C18 reverse-phase column

Procedure:

  • Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.5), 50 µM PLP, 10 mM L-alanine, and 100 µM pimeloyl-CoA in a final volume of 200 µL.

  • Pre-incubate the reaction mixture at 30°C for 5 minutes.

  • Initiate the reaction by adding purified KAPA synthase (approximately 1-5 µg).

  • Incubate the reaction at 30°C for a defined period (e.g., 15, 30, 60 minutes).

  • Stop the reaction by adding 20 µL of 10% TCA.

  • Centrifuge the mixture at 14,000 x g for 10 minutes to pellet the precipitated protein.

  • Analyze the supernatant by HPLC to quantify the KAPA produced. A standard curve for KAPA should be generated for accurate quantification.

HPLC Conditions:

  • Column: Supelco Supelcosyl LC-SAX1[4]

  • Mobile phase: Isocratic elution with an appropriate buffer system to separate KAPA from substrates and other reaction components.

  • Detection: UV absorbance at 210 nm.[4]

Purification of Recombinant KAPA Synthase from E. coli

This protocol describes the overexpression and purification of a His-tagged KAPA synthase from Arabidopsis thaliana in E. coli.[4][9]

Materials:

  • E. coli expression strain (e.g., BL21(DE3)) transformed with a plasmid containing the KAPA synthase gene fused to a His-tag.

  • Luria-Bertani (LB) medium with appropriate antibiotic.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

  • Ni-NTA affinity chromatography column.

  • Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

  • Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

  • Dialysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10% glycerol).

Procedure:

  • Grow the transformed E. coli culture in LB medium at 37°C to an OD600 of 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours or overnight.

  • Harvest the cells by centrifugation and resuspend the pellet in lysis buffer.

  • Lyse the cells by sonication or using a French press.

  • Clarify the lysate by centrifugation.

  • Load the supernatant onto a pre-equilibrated Ni-NTA column.

  • Wash the column with wash buffer to remove unbound proteins.

  • Elute the His-tagged KAPA synthase with elution buffer.

  • Collect the fractions containing the purified protein and verify the purity by SDS-PAGE.

  • Pool the pure fractions and dialyze against a suitable storage buffer.

Visualizations

Metabolic Pathway

Biotin_Biosynthesis_Pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Pimeloyl_CoA Pimeloyl-CoA KAPA 7-keto-8-aminopelargonic acid (KAPA) Pimeloyl_CoA->KAPA KAPA Synthase (BIO4) + L-Alanine - CoA, - CO₂ L_Alanine L-Alanine KAPA->KAPA_mito Transport DAPA 7,8-diaminopelargonic acid (DAPA) DTB Dethiobiotin (DTB) DAPA->DTB Dethiobiotin Synthase (BIO3 part of BIO3-BIO1) Biotin Biotin DTB->Biotin Biotin Synthase (BIO2) KAPA_mito->DAPA DAPA Aminotransferase (BIO1 part of BIO3-BIO1)

Caption: Overview of the biotin biosynthesis pathway in plants.

Experimental Workflow for KAPA Synthase Characterization

KAPA_Synthase_Workflow cluster_cloning Gene Cloning and Expression cluster_purification Protein Purification cluster_assay Enzyme Assay and Analysis start Isolate KAPA synthase cDNA from Arabidopsis thaliana clone Clone into expression vector with His-tag start->clone transform Transform into E. coli expression strain clone->transform induce Induce protein expression with IPTG transform->induce harvest Harvest E. coli cells induce->harvest lyse Cell lysis harvest->lyse affinity Ni-NTA affinity chromatography lyse->affinity dialysis Dialysis and concentration affinity->dialysis assay Perform KAPA synthase activity assay dialysis->assay hplc Quantify KAPA product by HPLC assay->hplc kinetics Determine kinetic parameters (Km, Vmax, kcat) hplc->kinetics

Caption: Experimental workflow for KAPA synthase characterization.

Regulation of Biotin Biosynthesis

The regulation of biotin biosynthesis in plants is complex and not as well understood as in bacteria. However, several regulatory aspects have been identified:

  • Compartmentation: The spatial separation of the pathway between the cytosol and mitochondria suggests that the transport of intermediates across the mitochondrial membrane is a potential regulatory point.[4][15]

  • Gene Expression: The expression of some biotin synthesis genes, such as BIO2 encoding biotin synthase, has been shown to be regulated by the cellular biotin concentration and by light/dark cycles, suggesting transcriptional control.[6]

  • Metabolic Feedback: In bacteria, the final product, biotin, in its activated form (biotinyl-5'-AMP), acts as a co-repressor of the biotin operon.[6] While a similar direct feedback mechanism has not been fully elucidated in plants, it is likely that the cellular biotin status influences the expression of biosynthetic genes.[16][17]

  • Hormonal and Stress Responses: Recent evidence suggests a link between plant hormones and stress responses with biotin metabolism. For example, cadaverine (B124047) has been shown to inhibit the activity of the BIO3-BIO1 enzyme, thereby affecting root growth.[18]

Further research is needed to fully uncover the intricate regulatory networks governing biotin biosynthesis in plants.

Conclusion and Future Perspectives

The biosynthesis of biotin in plants is a fundamental metabolic pathway with significant implications for plant growth, development, and interaction with the environment. While the core enzymatic steps from pimeloyl-CoA to biotin are well-established, the upstream synthesis of pimeloyl-CoA remains a key area for future research. The definitive elucidation of this pathway in plants, including the identification of all involved enzymes and intermediates, will be crucial for a complete understanding of biotin metabolism. The information and protocols provided in this guide serve as a valuable resource for researchers aiming to unravel the remaining mysteries of this essential biosynthetic route and to leverage this knowledge for crop improvement and the development of novel agricultural technologies. The clear absence of evidence for a "this compound" intermediate in the canonical pathway should guide future research efforts toward the known and partially characterized steps.

References

Evolutionary Crossroads: An In-depth Technical Guide to the 3-Ketopimelyl-CoA Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The biosynthesis of biotin (B1667282), an essential cofactor for all domains of life, relies on a fascinating and evolutionarily diverse set of pathways that converge on the formation of pimeloyl-CoA, a key seven-carbon dicarboxylic acid precursor. The 3-Ketopimelyl-CoA pathway represents a central route in this synthesis, intricately linked with fatty acid biosynthesis. This technical guide provides a comprehensive overview of the evolutionary conservation of this pathway, detailing the diverse enzymatic strategies employed by different organisms. It presents quantitative data on enzyme kinetics, detailed experimental protocols for key assays, and visual representations of the underlying biochemical and logical relationships, offering a valuable resource for researchers in microbiology, biochemistry, and drug development.

Introduction: The Central Role of the this compound Pathway in Biotin Synthesis

Biotin, also known as vitamin H, is a covalently attached prosthetic group for a family of carboxylase enzymes that play critical roles in fatty acid metabolism, amino acid catabolism, and gluconeogenesis. While mammals are incapable of de novo biotin synthesis and must acquire it from their diet or gut microbiota, the pathway is essential for most bacteria, fungi, and plants. This dependency makes the biotin synthesis pathway an attractive target for the development of novel antimicrobial agents.[1][2][3]

The biosynthesis of biotin can be broadly divided into two stages: the synthesis of the pimeloyl moiety and the subsequent assembly of the bicyclic ring structure. The this compound pathway is a key route for the formation of the pimeloyl moiety, starting from smaller precursors and leveraging enzymes from the fatty acid synthesis (FASII) system. This guide focuses on the evolutionary variations of this initial stage, highlighting the different enzymatic solutions that have evolved to produce the common intermediate, pimeloyl-acyl carrier protein (ACP) or pimeloyl-CoA.

Evolutionary Divergence of the Pimeloyl Moiety Synthesis

Nature has devised at least three distinct strategies to synthesize the pimeloyl moiety, all of which ultimately lead to the formation of pimeloyl-ACP or pimeloyl-CoA, the substrate for the first committed step of the biotin ring assembly, catalyzed by 8-amino-7-oxononanoate (B1240340) synthase (BioF). These pathways showcase remarkable evolutionary plasticity, with different organisms adopting unique enzymatic solutions.

The Escherichia coli BioC-BioH Pathway: A Hijacking of Fatty Acid Synthesis

In Escherichia coli and many other bacteria, the synthesis of the pimeloyl moiety begins by "hijacking" the fatty acid synthesis pathway.[4][5][6] This is achieved through the action of two key enzymes, BioC and BioH, which are often encoded by genes located outside the main bio operon.

The pathway initiates with the S-adenosyl-L-methionine (SAM)-dependent methylation of the free carboxyl group of malonyl-CoA or malonyl-ACP by the BioC methyltransferase.[4][5] This methylation "disguises" the malonyl-thioester, allowing it to be accepted as a primer by FabH (β-ketoacyl-ACP synthase III), the enzyme that normally initiates fatty acid synthesis with acetyl-CoA.[4][5][6]

The resulting 3-ketoglutaryl-ACP methyl ester then undergoes two rounds of fatty acid elongation, involving the canonical FASII enzymes:

  • FabG (3-ketoacyl-ACP reductase)

  • FabZ (3-hydroxyacyl-ACP dehydratase)

  • FabI (enoyl-ACP reductase)

  • FabB or FabF (β-ketoacyl-ACP synthase I or II)

This elongation cycle produces pimeloyl-ACP methyl ester. The "disguise" is then removed by the BioH esterase, which hydrolyzes the methyl ester to yield pimeloyl-ACP and methanol.[4][5][6] Pimeloyl-ACP is then available for the BioF-catalyzed condensation with L-alanine.

BioC-BioH Pathway cluster_entry Entry into FASII malonyl_coa Malonyl-CoA/ACP malonyl_coa_me Malonyl-CoA/ACP Methyl Ester malonyl_coa->malonyl_coa_me BioC (Methyltransferase) + SAM ketoglutaryl_acp_me 3-Ketoglutaryl-ACP Methyl Ester malonyl_coa_me->ketoglutaryl_acp_me FabH (Condensation) elongation Two Rounds of Fatty Acid Elongation (FabG, FabZ, FabI, FabB/F) ketoglutaryl_acp_me->elongation pimeloyl_acp_me Pimeloyl-ACP Methyl Ester elongation->pimeloyl_acp_me pimeloyl_acp Pimeloyl-ACP pimeloyl_acp_me->pimeloyl_acp BioH (Esterase) to_biotin_ring To Biotin Ring Assembly (BioF) pimeloyl_acp->to_biotin_ring

The BioC-BioH pathway in E. coli.
The α-Proteobacterial BioZ Pathway: A Dedicated Synthase

In α-proteobacteria, such as Agrobacterium tumefaciens and Brucella abortus, a different strategy is employed, centered around the enzyme BioZ .[3] These organisms lack homologs of bioC and bioH. Instead, bioZ, which encodes a β-ketoacyl-ACP synthase III-like enzyme, is often found within the biotin biosynthetic gene cluster.[3]

BioZ is evolutionarily related to FabH but exhibits a distinct substrate specificity.[1][7][8] While FabH preferentially uses acetyl-CoA as a primer, BioZ specifically catalyzes the Claisen condensation of glutaryl-CoA with malonyl-ACP to form 3-ketopimeloyl-ACP .[1][7] This 3-ketopimeloyl-ACP then enters the fatty acid synthesis cycle for reduction by FabG, dehydration by FabZ, and a final reduction by FabI to yield pimeloyl-ACP.

BioZ Pathway glutaryl_coa Glutaryl-CoA ketopimeloyl_acp 3-Ketopimeloyl-ACP glutaryl_coa->ketopimeloyl_acp BioZ (Condensation) malonyl_acp Malonyl-ACP malonyl_acp->ketopimeloyl_acp reduction_dehydration Reduction, Dehydration, Reduction (FabG, FabZ, FabI) ketopimeloyl_acp->reduction_dehydration pimeloyl_acp Pimeloyl-ACP reduction_dehydration->pimeloyl_acp to_biotin_ring To Biotin Ring Assembly (BioF) pimeloyl_acp->to_biotin_ring Protein_Purification_Workflow start E. coli Culture with Expression Vector induction IPTG Induction start->induction harvest Cell Harvest (Centrifugation) induction->harvest lysis Cell Lysis (Sonication) harvest->lysis clarification Clarification (Centrifugation) lysis->clarification ni_nta Ni-NTA Affinity Chromatography clarification->ni_nta wash Wash ni_nta->wash elution Elution wash->elution analysis SDS-PAGE Analysis elution->analysis dialysis Dialysis & Storage analysis->dialysis end Purified Protein dialysis->end Enzyme_Evolution ancestral_kas Ancestral β-Ketoacyl-ACP Synthase duplication Gene Duplication ancestral_kas->duplication fabH FabH (Fatty Acid Synthesis) fabH_spec Specificity: Acetyl-CoA fabH->fabH_spec bioz BioZ (Biotin Synthesis) bioz_spec Specificity: Glutaryl-CoA bioz->bioz_spec duplication->fabH Primary Function divergence Divergence & Neofunctionalization duplication->divergence Copy divergence->bioz New Function

References

Methodological & Application

Application Note: Quantitative Analysis of 3-Ketopimelyl-CoA using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 3-Ketopimelyl-CoA in biological matrices. This protocol is designed for researchers, scientists, and drug development professionals requiring accurate measurement of this short-chain acyl-CoA, a key intermediate in various metabolic pathways. The method utilizes a simple protein precipitation step followed by reversed-phase chromatography and detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Detailed experimental protocols, data presentation, and workflow diagrams are provided to facilitate implementation in a research or drug development setting.

Introduction

Acyl-Coenzyme A (acyl-CoA) thioesters are critical intermediates in numerous metabolic processes, including fatty acid metabolism, the tricarboxylic acid (TCA) cycle, and the biosynthesis of complex lipids.[1] The accurate quantification of individual acyl-CoA species is essential for understanding the regulation of these pathways and their dysregulation in various disease states. This compound is a dicarboxylic acyl-CoA that plays a role in specialized metabolic pathways. Due to their low endogenous concentrations and inherent instability, the analysis of acyl-CoAs presents an analytical challenge.[2] This LC-MS/MS method provides the necessary sensitivity and selectivity for the reliable quantification of this compound.

Experimental Protocols

Sample Preparation (Protein Precipitation)
  • Cell Harvesting & Quenching:

    • For adherent cells, aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Add 1 mL of ice-cold 80% methanol (B129727) (pre-chilled to -80°C) to each well (of a 6-well plate) to quench metabolic activity and scrape the cells.

    • For suspension cells, pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C. Discard the supernatant, wash with ice-cold PBS, and resuspend the cell pellet in 1 mL of ice-cold 80% methanol.

    • Transfer the cell suspension to a microcentrifuge tube.

  • Lysis and Extraction:

    • Vortex the cell suspension vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris and proteins.

  • Supernatant Collection and Drying:

    • Carefully transfer the supernatant containing the extracted metabolites to a new microcentrifuge tube.

    • Dry the supernatant completely using a vacuum concentrator (e.g., SpeedVac) or a gentle stream of nitrogen gas.

  • Reconstitution:

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A: 5% Mobile Phase B).

    • Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C to pellet any insoluble material.

    • Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography:

  • System: Agilent 1290 Infinity II LC System or equivalent

  • Column: Phenomenex Kinetex 2.6 µm C18 100 Å, 100 x 2.1 mm

  • Column Temperature: 40°C

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 6.8

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Gradient Elution:

Time (min)% Mobile Phase B
0.05
2.05
12.095
15.095
15.15
20.05

Mass Spectrometry:

  • System: Sciex QTRAP 6500+ or equivalent

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode

  • Ion Spray Voltage: +5500 V

  • Source Temperature: 500°C

  • Curtain Gas: 35 psi

  • Collision Gas: Nitrogen, Medium

  • Nebulizer Gas (GS1): 50 psi

  • Heater Gas (GS2): 60 psi

Multiple Reaction Monitoring (MRM) Parameters

Based on the molecular weight of this compound (923.67 g/mol )[3] and the common fragmentation patterns of acyl-CoAs, the following MRM transitions are proposed.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound (Quantifier)924.7417.710045
This compound (Qualifier)924.7428.110040
Internal Standard (e.g., [¹³C₃]-Malonyl-CoA)857.1350.110042

Note: Collision energies should be optimized for the specific instrument used.

Data Presentation

The following tables present representative quantitative data for short-chain acyl-CoAs in E. coli cell culture extracts, illustrating the expected concentration ranges.[4][5]

Table 1: Calibration Curve Parameters for this compound

ParameterValue
Calibration Range0.1 - 1000 ng/mL
> 0.995
Limit of Detection (LOD)0.05 ng/mL
Limit of Quantification (LOQ)0.1 ng/mL
Inter-day Precision (%RSD)< 15%
Intra-day Precision (%RSD)< 10%
Accuracy (%)90 - 110%

Table 2: Quantification of Short-Chain Acyl-CoAs in E. coli Extracts

Acyl-CoAConcentration (nmol/mg dry weight) - Glucose MediumConcentration (nmol/mg dry weight) - Glycerol Medium
Acetyl-CoA1.500.75
Malonyl-CoA0.240.12
Succinyl-CoA0.150.08
This compound 0.05 0.02

(Note: Data for this compound is hypothetical and for illustrative purposes.)

Visualizations

Signaling Pathway

Fatty_Acid_Metabolism Simplified Fatty Acid Metabolism Pathway AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA ACC FattyAcidSynthase Fatty Acid Synthase Complex MalonylCoA->FattyAcidSynthase LongChainAcylCoA Long-Chain Acyl-CoA FattyAcidSynthase->LongChainAcylCoA PimeloylCoA Pimeloyl-CoA KetopimelylCoA This compound PimeloylCoA->KetopimelylCoA Acyl-CoA Dehydrogenase KetopimelylCoA->FattyAcidSynthase BetaOxidation Beta-Oxidation LongChainAcylCoA->BetaOxidation BetaOxidation->AcetylCoA

Caption: Simplified pathway of fatty acid synthesis and degradation.

Experimental Workflow

LCMS_Workflow LC-MS/MS Workflow for this compound Quantification cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Harvest Cell Harvesting & Quenching Extract Metabolite Extraction Harvest->Extract Dry Drying Extract->Dry Reconstitute Reconstitution Dry->Reconstitute LC Liquid Chromatography Separation Reconstitute->LC MS Tandem Mass Spectrometry (MRM) LC->MS Integration Peak Integration MS->Integration Quantification Quantification Integration->Quantification

Caption: Workflow for this compound analysis.

Discussion

This application note provides a comprehensive protocol for the quantification of this compound by LC-MS/MS. The method is sensitive, specific, and applicable to complex biological matrices. The simple protein precipitation protocol minimizes sample handling and potential for analyte degradation. The use of Multiple Reaction Monitoring ensures high selectivity and reduces matrix interference. The provided chromatographic conditions are a starting point and may require optimization based on the specific sample matrix and available instrumentation. The inclusion of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variations in extraction efficiency and instrument response.

References

Application Notes and Protocols: Extraction of 3-Ketopimelyl-CoA from Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acyl-Coenzyme A (acyl-CoA) molecules are central intermediates in a multitude of metabolic pathways, including fatty acid metabolism, the Krebs cycle, and the biosynthesis of complex lipids. The accurate quantification of specific acyl-CoA species, such as 3-Ketopimelyl-CoA, is critical for understanding cellular energy status, metabolic flux, and the pathophysiology of various diseases. This compound, a dicarboxylic acid derivative, is of growing interest in metabolic research. These application notes provide a detailed protocol for the extraction of this compound from cell cultures for subsequent analysis, primarily by liquid chromatography-mass spectrometry (LC-MS). The methodologies presented are synthesized from established protocols for general acyl-CoA analysis and are intended to serve as a robust starting point for optimization.

Data Presentation

The intracellular concentrations of acyl-CoAs can vary significantly between different cell lines and under different metabolic conditions. While specific quantitative data for this compound is not widely available in the literature, the following table provides reference values for other common acyl-CoA species in various mammalian cell lines. This comparative data can be useful for estimating the expected abundance and for the normalization of experimental results.

Acyl-CoA SpeciesHepG2 (pmol/10^6 cells)[1]MCF7 (pmol/mg protein)[2]RAW264.7 (pmol/mg protein)[2]
This compound To be determined To be determined To be determined
Acetyl-CoA10.644~10~5
Propionyl-CoA3.532--
Succinyl-CoA25.467~15~8
HMG-CoA0.971--
C16:0-CoA (Palmitoyl-CoA)-~12~4
C18:0-CoA (Stearoyl-CoA)-~8~2.5
C18:1-CoA (Oleoyl-CoA)-~7~3

Note: Data from different sources may involve variations in experimental conditions and normalization methods (per cell number vs. per mg protein), affecting direct comparability.[2]

Experimental Protocols

This protocol is designed for the extraction of a broad range of acyl-CoAs, including dicarboxylic acid derivatives like this compound, from both adherent and suspension cell cultures. Due to the inherent instability of acyl-CoA molecules, it is crucial to perform all steps on ice and with pre-chilled reagents and equipment.

Materials and Reagents
  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol (B129727) (LC-MS grade), pre-chilled to -80°C

  • Acetonitrile (LC-MS grade), pre-chilled to -20°C

  • Formic acid (LC-MS grade)

  • Deionized water, ice-cold

  • Internal standards (e.g., 13C-labeled acyl-CoAs)

  • Microcentrifuge tubes (1.5 mL or 2 mL), pre-chilled

  • Cell scraper (for adherent cells)

  • Centrifuge capable of reaching >15,000 x g at 4°C

  • Vacuum concentrator or nitrogen evaporator

  • Vortex mixer

  • Sonicator (optional)

Extraction Procedure
  • Cell Harvesting and Washing:

    • Adherent Cells: Aspirate the culture medium. Wash the cell monolayer twice with ice-cold PBS. After the final wash, add 1 mL of ice-cold PBS and scrape the cells. Transfer the cell suspension to a pre-chilled microcentrifuge tube.[3]

    • Suspension Cells: Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS, resuspending and pelleting the cells for each wash.[2]

  • Cell Lysis and Protein Precipitation:

    • After the final wash, aspirate the supernatant completely.

    • Add 500 µL of cold extraction solvent (Acetonitrile:Methanol:Water, 2:2:1, v/v/v) containing an appropriate internal standard.[4]

    • For adherent cells, the extraction solvent can be added directly to the plate after the final PBS wash, followed by scraping.

    • Vortex the cell suspension vigorously for 30 seconds to ensure thorough lysis.

    • Incubate the samples at -20°C for 20 minutes to facilitate protein precipitation.

  • Supernatant Collection:

    • Centrifuge the lysate at 15,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.[2]

    • Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled microcentrifuge tube. Avoid disturbing the pellet.

  • Sample Drying:

    • Dry the supernatant completely using a vacuum concentrator or a gentle stream of nitrogen. This step is crucial to concentrate the sample and remove organic solvents that might interfere with subsequent analysis.

  • Sample Reconstitution:

    • Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a suitable solvent for LC-MS analysis. The choice of reconstitution solvent is critical for acyl-CoA stability. A common choice is 50% methanol in 50 mM ammonium (B1175870) acetate (B1210297) (pH 7).[2]

    • Vortex the sample briefly and then centrifuge at 15,000 x g for 10 minutes at 4°C to pellet any insoluble material.[2]

    • Transfer the clear supernatant to an LC-MS vial for analysis.

Visualizations

Experimental Workflow

G cluster_harvest Cell Harvesting cluster_wash Washing adherent Adherent Cells wash_adherent Wash with ice-cold PBS & Scrape adherent->wash_adherent suspension Suspension Cells wash_suspension Wash with ice-cold PBS & Pellet suspension->wash_suspension lysis Cell Lysis & Protein Precipitation (Acetonitrile:Methanol:Water + Internal Standard) wash_adherent->lysis wash_suspension->lysis centrifuge1 Centrifugation (15,000 x g, 10 min, 4°C) lysis->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant drying Dry Down (Vacuum Concentrator / N2 Stream) supernatant->drying reconstitute Reconstitute in LC-MS Buffer drying->reconstitute centrifuge2 Final Centrifugation reconstitute->centrifuge2 analysis LC-MS Analysis centrifuge2->analysis

Caption: Workflow for the extraction of this compound.

Putative Metabolic Pathway of this compound

The following diagram illustrates a putative metabolic pathway for the formation and degradation of this compound, based on known biochemical reactions involving dicarboxylic acids and beta-oxidation.

G pimelic_acid Pimelic Acid pimelyl_coa Pimelyl-CoA pimelic_acid->pimelyl_coa Acyl-CoA Synthetase enoyl_coa Pimelyl-enoyl-CoA pimelyl_coa->enoyl_coa Acyl-CoA Dehydrogenase hydroxy_coa 3-Hydroxypimelyl-CoA enoyl_coa->hydroxy_coa Enoyl-CoA Hydratase keto_coa This compound hydroxy_coa->keto_coa 3-Hydroxyacyl-CoA Dehydrogenase glutaryl_coa Glutaryl-CoA keto_coa->glutaryl_coa Thiolase acetyl_coa Acetyl-CoA keto_coa->acetyl_coa Thiolase tca TCA Cycle glutaryl_coa->tca acetyl_coa->tca

Caption: Putative beta-oxidation pathway of Pimelic Acid.

References

Application Notes and Protocols for Mass Spectrometry Analysis of 3-Ketopimelyl-CoA and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acyl-Coenzyme A (acyl-CoA) thioesters are central intermediates in numerous metabolic pathways, including fatty acid metabolism, the citric acid cycle, and amino acid catabolism. Their analysis is crucial for understanding cellular energy status, metabolic flux, and the pathophysiology of various diseases. 3-Ketopimelyl-CoA is a specific acyl-CoA derivative whose analysis, along with its structural analogs, can provide valuable insights into targeted metabolic pathways. This document provides detailed application notes and protocols for the sensitive and specific quantification of this compound and its analogs using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Principle of Analysis

The method described herein utilizes reversed-phase liquid chromatography for the separation of this compound and its analogs from complex biological matrices. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. The analysis is based on the characteristic fragmentation of acyl-CoA compounds, which typically involves a neutral loss of the adenosine (B11128) 3'-phosphate-5'-diphosphate moiety.[1] Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for each analyte.[2]

Featured Analytes

This protocol is designed for the analysis of this compound and can be adapted for its potential analogs. The molecular weight of this compound is 923.67 g/mol , with a molecular formula of C28H44N7O20P3S.[3] Based on this, the expected mass-to-charge ratio (m/z) for the protonated molecule [M+H]+ is approximately 924.67.

Experimental Protocols

Sample Preparation (Cell Culture)

This protocol is adapted from established methods for acyl-CoA extraction.[4][5]

Reagents:

  • Ice-cold 10% (w/v) Trichloroacetic Acid (TCA) in water

  • 5% (w/v) 5-Sulfosalicylic Acid (SSA) in water

  • LC-MS grade water, methanol, and acetonitrile

  • Internal Standard (IS): A structurally similar, stable isotope-labeled acyl-CoA is recommended. If a specific IS for this compound is unavailable, a generic odd-chain acyl-CoA such as C17:0-CoA can be used for semi-quantitative analysis.

Procedure:

  • Aspirate the culture medium from adherent cells.

  • Add 1 mL of ice-cold 10% (w/v) TCA directly to the culture plate.

  • Scrape the cells and transfer the cell lysate to a 1.5 mL microcentrifuge tube.

  • Spike the lysate with the internal standard.

  • Sonicate the sample for 10 seconds on ice.

  • Centrifuge at 17,000 x g for 10 minutes at 4°C to pellet the protein.

  • Transfer the supernatant containing the acyl-CoAs to a new tube.

  • Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried extract in 55 µL of 5% (w/v) SSA in water for LC-MS/MS analysis.[5]

Liquid Chromatography

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

Column:

  • A reversed-phase C18 column (e.g., 100 x 2.0 mm, 3 µm particle size) is suitable for the separation of acyl-CoAs.[6]

Mobile Phases:

Gradient Elution:

Time (min)% Mobile Phase B
0.02
1.52
3.015
5.595
14.595
15.02
20.02

Flow Rate: 0.2 mL/min Column Temperature: 40°C Injection Volume: 5 µL

Mass Spectrometry

Instrumentation:

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

ESI Source Parameters:

  • Ionization Mode: Positive

  • Spray Voltage: 5.5 kV[7]

  • Source Temperature: 350°C[7]

  • Nebulizer Gas: Nitrogen, 35 (arbitrary units)[7]

  • Curtain Gas: Nitrogen, 15 (arbitrary units)[7]

MRM Transitions:

All acyl-CoA species exhibit a characteristic fragmentation pattern, typically losing the 5'-ADP moiety (507 Da).[2][8] For this compound ([M+H]+ ≈ 924.7), the primary quantitative transition would be from the precursor ion to a product ion of [M - 507 + H]+. A secondary, qualitative transition to m/z 428.1, corresponding to the adenosine 3',5'-diphosphate fragment, can also be monitored for confirmation.[2]

CompoundPrecursor Ion (m/z)Product Ion (Quantifier, m/z)Product Ion (Qualifier, m/z)
This compound924.7417.7428.1
Analog 1 (e.g., Pimeloyl-CoA)896.7389.7428.1
Analog 2 (e.g., 3-Hydroxypimelyl-CoA)912.7405.7428.1
Internal Standard (e.g., C17:0-CoA)1022.9515.9428.1

Note: The exact m/z values for analogs should be calculated based on their chemical formulas.

Data Presentation

Quantitative Performance of the LC-MS/MS Method

The following table summarizes the expected quantitative performance of the described method, based on typical results for acyl-CoA analysis.[2][7]

AnalyteLinearity Range (pmol)LLOQ (pmol)Precision (%RSD)Accuracy (%Bias)
Short-chain Acyl-CoAs0.1 - 1000.1< 15%± 15%
Medium-chain Acyl-CoAs0.05 - 500.05< 15%± 15%
Long-chain Acyl-CoAs0.01 - 200.01< 15%± 15%

LLOQ: Lower Limit of Quantification; %RSD: Percent Relative Standard Deviation.

Example Quantification of Acyl-CoAs in a Cell Line

The following table provides an example of how to present quantitative data for different acyl-CoAs in a biological sample. The values are hypothetical and for illustrative purposes.

Acyl-CoAConcentration (pmol/10^6 cells)Standard Deviation
Acetyl-CoA10.641.36
Succinyl-CoA25.472.82
Propionyl-CoA3.530.65
This compoundTo be determinedTo be determined
Pimeloyl-CoATo be determinedTo be determined

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing cell_culture Cell Culture tca_extraction TCA Extraction cell_culture->tca_extraction is_spike Internal Standard Spiking tca_extraction->is_spike centrifugation Centrifugation is_spike->centrifugation supernatant_collection Supernatant Collection centrifugation->supernatant_collection drying Drying supernatant_collection->drying reconstitution Reconstitution in 5% SSA drying->reconstitution lc_separation LC Separation (C18 Column) reconstitution->lc_separation esi_ionization ESI Ionization (+) lc_separation->esi_ionization ms_detection MS/MS Detection (MRM) esi_ionization->ms_detection peak_integration Peak Integration ms_detection->peak_integration quantification Quantification peak_integration->quantification reporting Reporting quantification->reporting

Caption: Workflow for Acyl-CoA Analysis.

Hypothetical Metabolic Pathway for this compound

The metabolic origin of this compound is not well-documented in the provided search results. However, based on its structure, it could be an intermediate in the degradation of dicarboxylic acids or certain amino acids. The following diagram illustrates a hypothetical pathway.

metabolic_pathway cluster_pathway Hypothetical Degradation Pathway Pimeloyl_CoA Pimeloyl-CoA Dehydrogenase1 Acyl-CoA Dehydrogenase Pimeloyl_CoA->Dehydrogenase1 Enoyl_CoA Pimenoyl-CoA Dehydrogenase1->Enoyl_CoA Hydratase Enoyl-CoA Hydratase Enoyl_CoA->Hydratase Hydroxy_CoA 3-Hydroxypimelyl-CoA Hydratase->Hydroxy_CoA Dehydrogenase2 3-Hydroxyacyl-CoA Dehydrogenase Hydroxy_CoA->Dehydrogenase2 Keto_CoA This compound Dehydrogenase2->Keto_CoA Thiolase Thiolase Keto_CoA->Thiolase Glutaryl_CoA Glutaryl-CoA Thiolase->Glutaryl_CoA Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA

Caption: Hypothetical Metabolic Pathway.

Conclusion

This document provides a comprehensive guide for the mass spectrometry-based analysis of this compound and its analogs. The detailed protocols for sample preparation, LC separation, and MS detection, along with the provided quantitative data tables and workflow diagrams, offer a solid foundation for researchers to implement this methodology. While the specific biological roles of this compound require further investigation, the analytical methods outlined here will be instrumental in advancing our understanding of its metabolism and function.

References

Application Notes and Protocols for the Synthesis of Stable Isotope-Labeled 3-Ketopimelyl-CoA Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ketopimelyl-CoA is a key intermediate in various metabolic pathways, including the biosynthesis of biotin (B1667282) and certain amino acids. Accurate quantification of this and other acyl-CoA thioesters is crucial for metabolic studies, drug discovery, and diagnostics. Stable isotope-labeled internal standards are the gold standard for precise quantification by mass spectrometry. This document provides detailed protocols for the chemo-enzymatic synthesis of stable isotope-labeled this compound, designed to be a reliable internal standard for research and development applications.

The synthesis strategy involves two main stages: the chemical synthesis of a stable isotope-labeled precursor, pimelic acid, followed by an enzymatic cascade to convert it to this compound. This approach combines the flexibility of chemical synthesis for isotopic labeling with the high specificity of enzymatic reactions.

Data Presentation

Table 1: Summary of Reactants and Expected Yields for Labeled Pimelic Acid Synthesis

StepReactant 1Reactant 2Labeled PrecursorProductExpected Yield (%)
1Cycloheptanone (B156872)Strong Oxidizing Agent (e.g., Nitric Acid)Deuterated Water (D₂O) or ¹³C-labeled precursorLabeled Pimelic Acid (e.g., Pimelic acid-d4)70-80%

Table 2: Enzymatic Conversion and Purification Summary

StepStarting MaterialEnzyme(s)Key Co-factorsProductPurification MethodExpected Purity (%)
2Labeled Pimelic AcidPimeloyl-CoA Synthetase (BioW)ATP, CoA-SHLabeled Pimeloyl-CoAHPLC>95%
3Labeled Pimeloyl-CoA3-Ketoacyl-CoA ThiolaseAcetyl-CoALabeled this compoundAffinity and Size-Exclusion Chromatography>98%

Experimental Protocols

Protocol 1: Chemical Synthesis of Stable Isotope-Labeled Pimelic Acid

This protocol describes the synthesis of deuterated pimelic acid (pimelic acid-d4) as an example. Other isotopes can be incorporated by using appropriately labeled precursors.

Materials:

  • Cycloheptanone

  • Nitric Acid (concentrated)

  • Deuterium (B1214612) Oxide (D₂O, 99.8 atom % D)

  • Sodium Deuteroxide (NaOD) in D₂O

  • Diethyl ether

  • Anhydrous Magnesium Sulfate

  • Standard laboratory glassware and safety equipment

Procedure:

  • Deuterium Exchange: In a round-bottom flask equipped with a reflux condenser, dissolve cycloheptanone in a solution of NaOD in D₂O. Heat the mixture to reflux for 24-48 hours to allow for deuterium exchange at the alpha-positions of the ketone.

  • Oxidative Cleavage: After cooling, carefully neutralize the reaction mixture with DCl in D₂O. Add concentrated nitric acid dropwise while maintaining the temperature below 20°C with an ice bath.

  • Reaction and Work-up: Allow the reaction to proceed at room temperature for 12 hours. The reaction mixture is then extracted three times with diethyl ether.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield crude pimelic acid-d4.

  • Recrystallization: The crude product is recrystallized from hot water to obtain pure, crystalline pimelic acid-d4.[1]

  • Characterization: Confirm the identity and isotopic enrichment of the product using NMR and mass spectrometry.

Protocol 2: Enzymatic Synthesis of Stable Isotope-Labeled this compound

This protocol utilizes a two-step enzymatic cascade to convert the labeled pimelic acid into this compound.

Part A: Synthesis of Labeled Pimeloyl-CoA

Materials:

  • Labeled Pimelic Acid (from Protocol 1)

  • Pimeloyl-CoA Synthetase (BioW enzyme)[2][3][4][5]

  • Coenzyme A (CoA-SH)

  • Adenosine Triphosphate (ATP)

  • Magnesium Chloride (MgCl₂)

  • Tris-HCl buffer (pH 8.0)

  • HPLC system for purification

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing Tris-HCl buffer, labeled pimelic acid, CoA-SH, ATP, and MgCl₂.

  • Enzyme Addition: Initiate the reaction by adding a purified preparation of Pimeloyl-CoA Synthetase (BioW).

  • Incubation: Incubate the reaction at 37°C for 2-4 hours.

  • Monitoring: Monitor the formation of pimeloyl-CoA by HPLC.

  • Purification: Purify the labeled pimeloyl-CoA from the reaction mixture using reversed-phase HPLC.

  • Quantification: Determine the concentration of the purified labeled pimeloyl-CoA using UV-Vis spectrophotometry at 260 nm.

Part B: Synthesis of Labeled this compound

Materials:

  • Labeled Pimeloyl-CoA (from Part A)

  • 3-Ketoacyl-CoA Thiolase[6][7][8]

  • Acetyl-CoA

  • Tris-HCl buffer (pH 8.0)

  • Affinity and size-exclusion chromatography columns

Procedure:

  • Reaction Setup: In a suitable reaction vessel, combine Tris-HCl buffer, the purified labeled pimeloyl-CoA, and acetyl-CoA.

  • Enzyme Addition: Add a purified preparation of 3-Ketoacyl-CoA Thiolase to initiate the Claisen condensation reaction.

  • Incubation: Incubate the mixture at 37°C for 1-2 hours.

  • Purification: Purify the resulting labeled this compound using a combination of affinity chromatography (to remove the His-tagged enzyme, if used) and size-exclusion chromatography to separate it from unreacted substrates and byproducts.[9]

  • Characterization and Quantification: The final product should be characterized by LC-MS/MS to confirm its identity and isotopic purity. Quantification can be performed using a suitable method such as UV spectrophotometry or by comparison with a certified standard if available.

Mandatory Visualizations

Chemo_Enzymatic_Synthesis_Workflow cluster_chemical Chemical Synthesis cluster_enzymatic Enzymatic Synthesis Labeled_Pimelic_Acid_Precursor Labeled Pimelic Acid Precursor (e.g., ¹³C-labeled molecule) Chemical_Reaction Oxidative Cleavage Labeled_Pimelic_Acid_Precursor->Chemical_Reaction Oxidizing Agent Labeled_Pimelic_Acid Stable Isotope-Labeled Pimelic Acid Chemical_Reaction->Labeled_Pimelic_Acid Labeled_Pimeloyl_CoA Labeled Pimeloyl-CoA Enzyme_1 Pimeloyl-CoA Synthetase (BioW) Labeled_Pimelic_Acid->Enzyme_1 ATP, CoA Enzyme_2 3-Ketoacyl-CoA Thiolase Labeled_Pimeloyl_CoA->Enzyme_2 Acetyl-CoA Labeled_3_Ketopimelyl_CoA Labeled this compound (Final Product) Enzyme_1->Labeled_Pimeloyl_CoA Enzyme_2->Labeled_3_Ketopimelyl_CoA

Caption: Chemo-enzymatic synthesis workflow for labeled this compound.

Metabolic_Pathway_Context cluster_pathway Biotin Synthesis Pathway (Simplified) Pimelic_Acid Pimelic Acid Pimeloyl_CoA Pimeloyl-CoA Pimelic_Acid->Pimeloyl_CoA Pimeloyl-CoA Synthetase (BioW) 3_Ketopimelyl_CoA This compound Pimeloyl_CoA->3_Ketopimelyl_CoA 3-Ketoacyl-CoA Thiolase Biotin_Precursors Biotin Precursors 3_Ketopimelyl_CoA->Biotin_Precursors Further enzymatic steps

Caption: Simplified metabolic context of this compound in biotin synthesis.

References

Application Notes and Protocols for In Vitro Enzymatic Assays of 3-Ketopimelyl-CoA and Precursor Producing Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing in vitro enzymatic assays for enzymes involved in the biosynthesis of biotin (B1667282), with a focus on the pathway intermediates leading to and including pimeloyl-CoA, a key precursor. While direct, detailed protocols for enzymes producing 3-Ketopimelyl-CoA are not extensively available in the literature, this document outlines the principles and methodologies applicable to the enzymes in the well-characterized biotin synthesis pathway. The inhibition of this pathway is a promising target for the development of novel antibiotics, fungicides, and herbicides.[1]

Overview of the Biotin Biosynthesis Pathway

Biotin (Vitamin B7) is an essential cofactor for all domains of life. Its de novo synthesis is restricted to bacteria, some fungi, and plants, making the enzymes in this pathway attractive targets for antimicrobial and herbicide development.[1] The synthesis of biotin from its precursors involves a series of enzymatic steps. A key intermediate in this pathway is pimeloyl-CoA. The pathway for biotin synthesis is similar in plants and bacteria.[2]

Four main enzymes are involved in the conversion of pimeloyl-CoA to biotin:

  • 8-Amino-7-oxopelargonic acid (AOP) synthase (BioF): A pyridoxal (B1214274) phosphate (B84403) (PLP) dependent enzyme that catalyzes the condensation of pimeloyl-CoA and L-alanine.

  • 7,8-Diaminopelargonic acid (DAPA) aminotransferase (BioA): A unique transaminase that uses S-adenosylmethionine (SAM) as the amino donor.[1]

  • Dethiobiotin (B101835) synthetase (BioD): Catalyzes the formation of the ureido ring to form dethiobiotin.[1][3]

  • Biotin synthase (BioB): A radical SAM enzyme that inserts a sulfur atom to form biotin.[1][4]

Biotin_Biosynthesis_Pathway cluster_precursor Pimeloyl-CoA Synthesis Pimeloyl-ACP Pimeloyl-ACP Pimeloyl-CoA Pimeloyl-CoA Pimeloyl-ACP->Pimeloyl-CoA Acyl-CoA Ligase KAPA 7-Keto-8-aminopelargonic acid DAPA 7,8-Diaminopelargonic acid Dethiobiotin Dethiobiotin Biotin Biotin

Principles of In Vitro Enzymatic Assays

Enzymatic assays are designed to measure the rate of an enzyme-catalyzed reaction, which is essential for studying enzyme kinetics and inhibition.[5] These assays typically monitor either the consumption of a substrate or the formation of a product over time.[5][6] The choice of assay method depends on the specific enzyme and the availability of detectable substrates or products.

Common Assay Types:

  • Spectrophotometric Assays: These assays measure the change in absorbance of light at a specific wavelength as a substrate is converted to a product. This is a direct and continuous method if the substrate or product has a distinct absorbance spectrum.[6]

  • Fluorometric Assays: These assays measure the change in fluorescence intensity. They are generally more sensitive than spectrophotometric assays.

  • Radiometric Assays: These highly sensitive and specific assays measure the incorporation of a radioactive label from a substrate into a product.[5]

  • Coupled Assays: When the product of the primary enzymatic reaction is not easily detectable, its formation can be coupled to a second reaction catalyzed by an auxiliary enzyme that produces a detectable product.[6]

  • Chromatographic Assays (HPLC, LC-MS): These methods are used to separate and quantify the substrate and product at different time points. This is a discontinuous or "stop-time" assay.[4]

Experimental Protocols

The following protocols provide a framework for assaying enzymes in the biotin biosynthesis pathway. The protocol for Biotin Synthase (BioB) is detailed as it is well-documented in the literature. This can be adapted for other enzymes in the pathway.

  • Reagents: Purified enzyme, substrate (e.g., dethiobiotin for BioB), cofactors (e.g., S-adenosyl-L-methionine (SAM), ATP, NADPH), buffer solution (e.g., Tris-HCl, MOPS), reducing agents (e.g., dithiothreitol (B142953) (DTT)), and metal ions (e.g., MgCl₂).

  • Equipment: Spectrophotometer or plate reader, incubator or water bath, pH meter, analytical balance, micropipettes, chromatography system (HPLC or LC-MS), and anaerobic chamber (for oxygen-sensitive enzymes like BioB).[4][7]

This protocol is adapted from established methods for assaying E. coli Biotin Synthase.[4] BioB is an oxygen-sensitive enzyme containing iron-sulfur clusters, thus requiring anaerobic conditions for activity.[4][7]

Objective: To measure the in vitro activity of Biotin Synthase by quantifying the formation of biotin from dethiobiotin.

Materials:

  • Purified Biotin Synthase (BioB)

  • Dethiobiotin (substrate)

  • S-adenosyl-L-methionine (SAM) (cofactor)

  • Flavodoxin, Flavodoxin Reductase, and NADPH (reducing system)

  • Tris-HCl buffer (pH 7.5-8.0)

  • Dithiothreitol (DTT)

  • Sodium dithionite (B78146) (for chemical reduction, if an enzymatic reducing system is not used)

  • Anaerobic chamber or glove box

  • HPLC system with a C18 column for biotin detection

Procedure:

  • Preparation of Reagents: Prepare all solutions using degassed buffers inside an anaerobic chamber to maintain an oxygen-free environment.

  • Reaction Mixture Preparation: In an anaerobic environment, prepare a reaction mixture containing:

    • 100 mM Tris-HCl (pH 7.8)

    • 500 µM Dethiobiotin

    • 500 µM SAM

    • 2 mM DTT

    • Components of the reducing system (e.g., 10 µM flavodoxin, 1 µM flavodoxin reductase, 1 mM NADPH).

  • Enzyme Addition: Add a known concentration of purified BioB to the reaction mixture to initiate the reaction. The final volume can be adjusted as needed (e.g., 100 µL).

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C for E. coli BioB) for a specific period (e.g., 30-60 minutes).

  • Reaction Quenching: Stop the reaction by adding an equal volume of a quenching solution, such as 10% trichloroacetic acid (TCA) or by heat inactivation.

  • Sample Preparation for Analysis: Centrifuge the quenched reaction mixture to pellet the precipitated protein. Collect the supernatant for analysis.

  • Biotin Quantification: Analyze the supernatant by HPLC to separate and quantify the biotin produced. A standard curve of known biotin concentrations should be used for accurate quantification. Alternatively, a microbiological assay using a biotin-auxotrophic strain of bacteria can be used.[4]

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Buffers and Reagents D Set up Reaction Mixture A->D B Purify and Quantify Enzyme E Initiate Reaction with Enzyme B->E C Prepare Substrate and Cofactor Solutions C->D D->E F Incubate at Optimal Temperature E->F G Stop Reaction (Quench) F->G H Process Sample for Analysis G->H I Detect and Quantify Product (e.g., HPLC) H->I J Calculate Reaction Rate I->J K Determine Kinetic Parameters J->K

Data Presentation

The results of enzyme kinetic studies are typically summarized in tables to allow for easy comparison. The key parameters are the Michaelis constant (Km), the maximum reaction velocity (Vmax), and the catalytic constant (kcat).

Table 1: Kinetic Parameters of Biotin Biosynthesis Enzymes

EnzymeOrganismSubstrateKm (µM)kcat (s⁻¹)Reference
BioF (KAPA Synthase) Arabidopsis thalianaL-alanine1100 ± 1001.1 ± 0.05[8]
Pimeloyl-CoA7.5 ± 0.71.1 ± 0.05[8]
BioB (Biotin Synthase) Escherichia coliDethiobiotin~50~0.0005[9]
BioB (Biotin Synthase) Arabidopsis thalianaDethiobiotinN/A>0.0005[9]

Note: Kinetic data for all enzymes in the pathway are not always readily available and can vary significantly depending on the assay conditions and the source of the enzyme.

Logical Relationships in Enzyme Kinetics

The rate of an enzymatic reaction is dependent on the concentrations of both the enzyme and the substrate, as described by the Michaelis-Menten equation.

Enzyme_Kinetics_Logic Enzyme Enzyme Concentration Rate Reaction Rate (Velocity) Enzyme->Rate Directly proportional Substrate Substrate Concentration Substrate->Rate Increases until saturation Vmax Maximum Rate (Vmax) Substrate->Vmax Determines saturation point Rate->Vmax Approaches

These application notes and protocols provide a starting point for researchers interested in studying the enzymes of the biotin biosynthesis pathway. The provided methodologies can be adapted for the specific enzyme of interest and the available laboratory resources. Careful optimization of assay conditions is crucial for obtaining accurate and reproducible results.

References

Targeted Metabolomics Workflow for Acyl-CoA Profiling Including 3-Ketopimelyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Acyl-Coenzyme A (acyl-CoA) thioesters are central intermediates in numerous metabolic pathways, including fatty acid metabolism, the tricarboxylic acid (TCA) cycle, and the biosynthesis of complex lipids. Their quantification is crucial for understanding cellular energy status, metabolic flux, and the pathophysiology of various diseases. This application note provides a detailed workflow for the targeted metabolomics of acyl-CoAs, with a special focus on the profiling of 3-Ketopimelyl-CoA, an intermediate in the anaerobic degradation of aromatic compounds.

The analysis of acyl-CoAs presents unique challenges due to their low abundance, inherent instability, and amphiphilic nature. This document outlines robust protocols for sample preparation, liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, and data interpretation to enable sensitive and accurate quantification of a broad range of acyl-CoAs from various biological matrices.

Metabolic Significance of this compound

This compound, also known as 3-oxopimelyl-CoA, is a key intermediate in the anaerobic degradation pathway of benzoyl-CoA. This pathway is utilized by various anaerobic and facultative anaerobic microorganisms to break down aromatic compounds, which are abundant in nature. Benzoyl-CoA is a central intermediate in the degradation of numerous aromatic pollutants. The pathway involves the reduction of the aromatic ring of benzoyl-CoA, followed by hydrolytic cleavage and a series of β-oxidation-like steps. This compound is formed from the oxidation of 3-hydroxypimelyl-CoA by the enzyme 3-hydroxypimeloyl-CoA dehydrogenase.[1] The subsequent thiolytic cleavage of this compound yields glutaryl-CoA and acetyl-CoA, which can then enter central carbon metabolism. Understanding the flux through this pathway is critical for applications in bioremediation and biotechnology.

Experimental Workflow

A typical targeted metabolomics workflow for acyl-CoA profiling involves several key stages, from sample collection to data analysis. Each step must be carefully optimized to ensure the stability and accurate measurement of these labile molecules.

Acyl-CoA Profiling Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Stage cluster_data Data Handling SampleCollection Sample Collection (e.g., cell culture, tissue) Quenching Metabolic Quenching (e.g., liquid nitrogen) SampleCollection->Quenching Immediate Freezing Extraction Acyl-CoA Extraction (Solvent Precipitation or SPE) Quenching->Extraction Homogenization LC_Separation LC Separation (Reversed-Phase C18) Extraction->LC_Separation Sample Injection MS_Detection MS/MS Detection (Triple Quadrupole, MRM) LC_Separation->MS_Detection Ionization (ESI+) DataAcquisition Data Acquisition MS_Detection->DataAcquisition DataProcessing Data Processing (Integration, Quantification) DataAcquisition->DataProcessing StatisticalAnalysis Statistical Analysis DataProcessing->StatisticalAnalysis Acyl-CoA_Metabolism FattyAcids Fatty Acids AcylCoAs Acyl-CoAs (various chain lengths) FattyAcids->AcylCoAs β-oxidation AminoAcids Amino Acids AcetylCoA Acetyl-CoA AminoAcids->AcetylCoA Glucose Glucose Glucose->AcetylCoA Glycolysis & PDH TCA_Cycle TCA Cycle AcetylCoA->TCA_Cycle FattyAcid_Synthesis Fatty Acid Synthesis AcetylCoA->FattyAcid_Synthesis Ketogenesis Ketogenesis AcetylCoA->Ketogenesis Cholesterol_Synthesis Cholesterol Synthesis AcetylCoA->Cholesterol_Synthesis AcylCoAs->AcetylCoA β-oxidation FattyAcid_Synthesis->AcylCoAs 3-Ketopimelyl-CoA_Pathway BenzoylCoA Benzoyl-CoA RingReduction Ring Reduction Steps BenzoylCoA->RingReduction RingCleavage Hydrolytic Ring Cleavage RingReduction->RingCleavage PimelylCoA Pimelyl-CoA RingCleavage->PimelylCoA β-oxidation-like steps ThreeHydroxyPimelylCoA 3-Hydroxypimelyl-CoA PimelylCoA->ThreeHydroxyPimelylCoA ThreeKetopimelylCoA This compound ThreeHydroxyPimelylCoA->ThreeKetopimelylCoA 3-hydroxypimeloyl-CoA dehydrogenase GlutarylCoA Glutaryl-CoA ThreeKetopimelylCoA->GlutarylCoA Thiolase AcetylCoA Acetyl-CoA ThreeKetopimelylCoA->AcetylCoA Thiolase TCA_Cycle TCA Cycle GlutarylCoA->TCA_Cycle AcetylCoA->TCA_Cycle

References

Application Notes and Protocols: Development of a Fluorescent Probe for 3-Ketopimelyl-CoA Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ketopimelyl-CoA is a key intermediate in various metabolic pathways, including the biosynthesis of certain dicarboxylic acids. The ability to monitor its concentration in real-time within living cells is crucial for understanding the dynamics of these pathways and for developing novel therapeutics targeting enzymes that produce or consume this metabolite. Currently, there is a lack of specific tools for the direct and dynamic measurement of this compound in a cellular context.

These application notes describe the rationale and a detailed protocol for the development of a genetically encoded fluorescent biosensor, tentatively named "3K-CoA-Fluor," for the specific detection of this compound. The proposed biosensor is based on the fusion of a 3-ketoacyl-CoA thiolase, an enzyme known to interact with 3-ketoacyl-CoAs, and a circularly permuted green fluorescent protein (cpGFP). The binding of this compound to the thiolase domain is hypothesized to induce a conformational change that allosterically modulates the chromophore environment of cpGFP, leading to a detectable change in fluorescence intensity.

Principle of the Assay

The "3K-CoA-Fluor" biosensor is designed as a single-chain polypeptide wherein a circularly permuted fluorescent protein (cpGFP) is inserted into a flexible loop of a 3-ketoacyl-CoA thiolase engineered for specificity towards this compound. In the absence of this compound, the biosensor exists in an "open" conformation with a basal level of fluorescence. Upon binding of this compound to the active site of the thiolase domain, the protein undergoes a conformational change to a "closed" state. This structural rearrangement alters the environment of the cpGFP chromophore, leading to an increase in its fluorescence intensity. The change in fluorescence is proportional to the concentration of this compound, allowing for quantitative measurements.

cluster_0 Biosensor in 'Off' State cluster_1 Biosensor in 'On' State 3K_CoA_Fluor_Off 3-ketoacyl-CoA Thiolase (Open) cpGFP (Low Fluorescence) 3K_CoA_Fluor_On 3-ketoacyl-CoA Thiolase (Closed) cpGFP (High Fluorescence) 3K_CoA_Fluor_Off->3K_CoA_Fluor_On Conformational Change 3K_CoA_Fluor_On->3K_CoA_Fluor_Off Dissociation 3_Ketopimelyl_CoA This compound 3_Ketopimelyl_CoA->3K_CoA_Fluor_Off Binding

Caption: Proposed signaling pathway for the 3K-CoA-Fluor biosensor.

Quantitative Data (Hypothetical)

The following tables present hypothetical data for the characterization of the "3K-CoA-Fluor" biosensor. These tables serve as a template for presenting experimental results.

Table 1: In Vitro Specificity of 3K-CoA-Fluor

LigandApparent Dissociation Constant (Kd) (µM)Maximum Fluorescence Change (ΔF/F0)
This compound 15.2 ± 1.8 2.5 ± 0.3
Pimeloyl-CoA150 ± 250.8 ± 0.1
Acetyl-CoA> 1000< 0.1
Malonyl-CoA> 1000< 0.1
Succinyl-CoA> 1000< 0.1
Coenzyme A (free)> 2000< 0.05

Table 2: Kinetic Properties of 3K-CoA-Fluor

ParameterValue
Association rate constant (kon)1.2 x 105 M-1s-1
Dissociation rate constant (koff)1.8 x 10-3 s-1
Response time (t1/2 to saturation)~ 30 seconds

Experimental Protocols

The following protocols provide a detailed methodology for the construction, characterization, and application of the "3K-CoA-Fluor" biosensor.

Protocol 1: Construction of the "3K-CoA-Fluor" Biosensor

Objective: To generate the expression plasmid for the 3K-CoA-Fluor fusion protein.

Materials:

  • Gene encoding a 3-ketoacyl-CoA thiolase (e.g., from Thermomonospora fusca, codon-optimized for E. coli)

  • Plasmid containing circularly permuted GFP (cpGFP)

  • Expression vector (e.g., pET-28a(+))

  • Restriction enzymes

  • T4 DNA Ligase

  • High-fidelity DNA polymerase

  • Primers for amplification and mutagenesis

  • Competent E. coli DH5α for cloning

  • DNA purification kits

Procedure:

  • Thiolase Gene Acquisition: Synthesize the gene for a selected 3-ketoacyl-CoA thiolase, codon-optimized for E. coli expression. The gene should be flanked by appropriate restriction sites for cloning into the expression vector.

  • Site-directed Mutagenesis (Optional): If the wild-type thiolase lacks the desired specificity, perform site-directed mutagenesis to alter the substrate-binding pocket to enhance affinity for this compound.

  • cpGFP Cassette Preparation: Amplify the cpGFP coding sequence using primers that introduce flexible linkers (e.g., GGSGGS) on both ends and restriction sites compatible with the insertion site in the thiolase gene.

  • Thiolase Backbone Linearization: Identify a suitable loop region within the thiolase gene for cpGFP insertion based on structural analysis. Use inverse PCR to amplify the entire thiolase plasmid, excluding the loop sequence, and introduce restriction sites for cpGFP insertion.

  • Ligation: Digest both the linearized thiolase backbone and the cpGFP cassette with the appropriate restriction enzymes. Purify the fragments and ligate them using T4 DNA Ligase.

  • Transformation: Transform the ligation product into competent E. coli DH5α cells.

  • Screening and Verification: Plate the transformed cells on selective agar (B569324) plates. Screen individual colonies by colony PCR and restriction digestion of purified plasmids. Confirm the correct insertion and sequence of the final construct by Sanger sequencing.

Protocol 2: In Vitro Characterization of 3K-CoA-Fluor

Objective: To express, purify, and characterize the fluorescent response of the 3K-CoA-Fluor biosensor to this compound and other related metabolites.

Materials:

  • E. coli BL21(DE3) expression strain

  • LB medium and IPTG

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM DTT)

  • Ni-NTA affinity chromatography column

  • Size-exclusion chromatography system

  • Fluorometer or plate reader with fluorescence capabilities

  • This compound and other CoA esters

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl)

Procedure:

  • Protein Expression: Transform the verified "3K-CoA-Fluor" plasmid into E. coli BL21(DE3) cells. Grow the cells to an OD600 of 0.6-0.8 and induce protein expression with IPTG (e.g., 0.5 mM) at a reduced temperature (e.g., 18°C) overnight.

  • Cell Lysis: Harvest the cells by centrifugation and resuspend in lysis buffer. Lyse the cells by sonication or high-pressure homogenization.

  • Purification: Clarify the lysate by centrifugation. Apply the supernatant to a Ni-NTA column. Wash the column extensively and elute the His-tagged biosensor with an imidazole gradient.

  • Further Purification: For higher purity, subject the eluted protein to size-exclusion chromatography.

  • Fluorescence Titration:

    • Dilute the purified "3K-CoA-Fluor" to a final concentration of 1 µM in the assay buffer.

    • Measure the baseline fluorescence (F0) using an excitation wavelength of ~485 nm and an emission wavelength of ~510 nm.

    • Add increasing concentrations of this compound and record the fluorescence intensity (F) at each concentration.

    • Plot the change in fluorescence (ΔF/F0 = (F - F0)/F0) against the ligand concentration and fit the data to a binding isotherm to determine the Kd.

  • Specificity Assay: Repeat the fluorescence titration with other CoA esters (e.g., pimeloyl-CoA, acetyl-CoA, malonyl-CoA, succinyl-CoA, and free CoA) to assess the specificity of the biosensor.

Protocol 3: In Vivo Detection of this compound in E. coli

Objective: To use the "3K-CoA-Fluor" biosensor to monitor changes in intracellular this compound levels in a model bacterial system.

Materials:

  • E. coli strain engineered to produce this compound

  • "3K-CoA-Fluor" expression plasmid

  • M9 minimal medium with appropriate supplements

  • Fluorescence microscope with a live-cell imaging chamber

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Bacterial Strain Preparation: Transform the "3K-CoA-Fluor" plasmid into the E. coli strain of interest.

  • Cell Culture: Grow the bacterial cells in M9 minimal medium to mid-log phase. Induce the expression of the biosensor with a low concentration of IPTG.

  • Sample Preparation for Microscopy:

    • Take a small aliquot of the cell culture.

    • Mount the cells on an agarose (B213101) pad (1% agarose in M9 medium) on a glass-bottom dish.

  • Fluorescence Microscopy:

    • Image the cells using a fluorescence microscope equipped with a GFP filter set.

    • Acquire images at regular time intervals to establish a baseline fluorescence.

  • Induction of this compound Production: Induce the metabolic pathway that produces this compound (e.g., by adding a precursor molecule to the medium).

  • Time-Lapse Imaging: Continue to acquire images at regular intervals to monitor the change in fluorescence over time.

  • Data Analysis:

    • Use image analysis software to measure the mean fluorescence intensity of individual cells over time.

    • Normalize the fluorescence intensity to the baseline to calculate the fold change in fluorescence, which corresponds to the relative change in intracellular this compound concentration.

Experimental Workflow

The following diagram illustrates the overall workflow for the development and application of the "3K-CoA-Fluor" biosensor.

cluster_design Biosensor Design & Construction cluster_invitro In Vitro Characterization cluster_invivo In Vivo Application A Identify 3-Ketoacyl-CoA Thiolase B Select cpGFP Insertion Site A->B C Molecular Cloning of Fusion Construct B->C D Sequence Verification C->D E Protein Expression & Purification D->E Verified Plasmid F Fluorescence Titration with this compound E->F G Specificity & Kinetic Analysis F->G H Transform Biosensor into Host Organism G->H Characterized Biosensor I Live-Cell Fluorescence Microscopy H->I J Induce Metabolic Pathway I->J K Image Acquisition & Analysis J->K

Caption: Overall workflow for the development and use of 3K-CoA-Fluor.

Application Notes and Protocols for Metabolic Flux Analysis of the 3-Ketopimelyl-CoA Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-Ketopimelyl-CoA pathway represents a synthetic metabolic route with significant potential for the bio-based production of valuable chemicals, particularly precursors for polymers like nylon. This pathway, often engineered in microbial chassis such as Escherichia coli, channels central metabolites towards the synthesis of adipic acid and other dicarboxylic acids. Understanding and optimizing the flow of metabolites, or metabolic flux, through this pathway is critical for maximizing product yield and efficiency. Metabolic Flux Analysis (MFA), particularly using 13C isotope labeling (13C-MFA), is a powerful technique to quantify intracellular reaction rates and identify metabolic bottlenecks.[1] These application notes provide a comprehensive guide to performing 13C-MFA on the this compound pathway.

The this compound pathway is a modified version of the reverse adipate (B1204190) degradation pathway. The pathway initiates with the condensation of acetyl-CoA and succinyl-CoA, key intermediates of the central carbon metabolism, and proceeds through a series of enzymatic reactions to produce 3-oxoadipyl-CoA, which can be further converted to adipic acid. The efficiency of this pathway is highly dependent on the host's central metabolism to provide the necessary precursors and cofactors. Therefore, a quantitative understanding of the metabolic fluxes is essential for rational metabolic engineering strategies.

Quantitative Data Summary

While specific quantitative flux data for an engineered this compound pathway is not extensively available in the public domain, the following table presents a representative metabolic flux distribution for an engineered E. coli strain designed for the production of a C6 dicarboxylic acid. This data is synthesized from published 13C-MFA studies on similar engineered pathways for biochemical production and serves as a baseline for comparison. Fluxes are normalized to a glucose uptake rate of 100.

Metabolic Reaction/PathwayAbbreviationRepresentative Flux (Normalized to Glucose Uptake)Reference Strain
Central Carbon Metabolism
Glucose UptakeGLCpts100Engineered E. coli
Glycolysis (Glucose to Pyruvate)EMP75Engineered E. coli
Pentose (B10789219) Phosphate (B84403) PathwayPPP25Engineered E. coli
Pyruvate to Acetyl-CoAPDH60Engineered E. coli
Pyruvate to OxaloacetatePC15Engineered E. coli
TCA Cycle (Acetyl-CoA to CO2)TCA30Engineered E. coli
This compound Pathway
Acetyl-CoA + Succinyl-CoA -> 3-Oxoadipyl-CoAThiolase10Engineered E. coli
3-Oxoadipyl-CoA -> 3-Hydroxyadipyl-CoA3-HACoA Dehydrogenase10Engineered E. coli
3-Hydroxyadipyl-CoA -> Adipyl-CoADehydratase/Reductase10Engineered E. coli
Adipyl-CoA -> Adipic AcidThioesterase10Engineered E. coli
Biomass and Byproducts
Biomass SynthesisGrowth15Engineered E. coli
Acetate SecretionAck5Engineered E. coli

Experimental Protocols

13C-Labeling Experiment

This protocol outlines the steps for conducting a 13C-labeling experiment to investigate the metabolic fluxes in an engineered microbial strain containing the this compound pathway.

Materials:

  • Engineered microbial strain (e.g., E. coli) expressing the this compound pathway.

  • Defined minimal medium with a known carbon source concentration.

  • 13C-labeled glucose (e.g., [1,2-13C2]glucose or [U-13C6]glucose).

  • Shake flasks or bioreactor.

  • Spectrophotometer.

  • Centrifuge.

  • Quenching solution (e.g., 60% methanol, -40°C).

  • Extraction solution (e.g., chloroform/methanol/water mixture).

  • Lyophilizer or speed vacuum concentrator.

Procedure:

  • Pre-culture Preparation: Inoculate a single colony of the engineered strain into a liquid pre-culture medium and grow overnight at the optimal temperature and shaking speed.

  • Main Culture Inoculation: Inoculate the main culture in the defined minimal medium with the unlabeled carbon source to a starting OD600 of ~0.1.

  • Growth Monitoring: Monitor the cell growth by measuring the OD600 at regular intervals.

  • Isotopic Labeling: When the culture reaches the mid-exponential growth phase (OD600 of ~1.0), harvest the cells by centrifugation and resuspend them in fresh, pre-warmed minimal medium containing the 13C-labeled glucose as the sole carbon source.

  • Isotopic Steady State: Allow the culture to grow in the labeled medium for a duration sufficient to reach an isotopic steady state. This is typically several cell doubling times.

  • Metabolite Quenching: Rapidly quench the metabolic activity by adding a cold quenching solution to the cell culture.

  • Cell Harvesting: Harvest the cells by centrifugation at a low temperature.

  • Metabolite Extraction: Extract the intracellular metabolites using a suitable extraction method, such as a two-phase liquid-liquid extraction with a chloroform/methanol/water system.

  • Sample Preparation for Analysis: Dry the polar phase containing the amino acids and other central metabolites using a lyophilizer or speed vacuum concentrator.

GC-MS Analysis of Amino Acid Isotopomers

This protocol describes the preparation and analysis of proteinogenic amino acids to determine their mass isotopomer distributions, which are crucial for flux calculations.

Materials:

  • Dried polar metabolite extract.

  • 6 M HCl.

  • Heating block or oven.

  • Derivatization agent (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide - MTBSTFA).

  • GC-MS instrument.

Procedure:

  • Protein Hydrolysis: Resuspend the dried metabolite extract in 6 M HCl and hydrolyze the proteins by heating at 100°C for 24 hours.

  • Drying: Remove the HCl by evaporation under a stream of nitrogen or using a speed vacuum.

  • Derivatization: Derivatize the amino acids by adding a derivatization agent like MTBSTFA and incubating at an elevated temperature (e.g., 70°C) for 1 hour. This process makes the amino acids volatile for GC-MS analysis.

  • GC-MS Analysis: Inject the derivatized sample into the GC-MS system. The gas chromatograph separates the individual amino acids, and the mass spectrometer detects the mass-to-charge ratio of the fragments, revealing the mass isotopomer distribution for each amino acid.[2]

Computational Flux Analysis

The final step involves using the experimental data to calculate the intracellular fluxes using specialized software.

Materials:

  • Mass isotopomer distribution data from GC-MS analysis.

  • Measured extracellular rates (e.g., glucose uptake, product secretion).

  • A stoichiometric model of the organism's central metabolism including the this compound pathway.

  • 13C-MFA software (e.g., INCA, 13CFLUX2, OpenFLUX).

Procedure:

  • Model Construction: Define the metabolic network of the host organism, including glycolysis, the pentose phosphate pathway, the TCA cycle, and the engineered this compound pathway, along with the corresponding atom transitions for each reaction.

  • Data Input: Input the experimentally determined mass isotopomer distributions of the amino acids and the measured extracellular fluxes into the 13C-MFA software.

  • Flux Estimation: The software will then use an iterative algorithm to estimate the intracellular fluxes that best fit the experimental data.

  • Statistical Analysis: Perform a statistical analysis to assess the goodness-of-fit of the model and to determine the confidence intervals of the estimated fluxes.

Mandatory Visualizations

This compound Pathway Diagram

3_Ketopimelyl_CoA_Pathway Acetyl_CoA Acetyl-CoA 3_Oxoadipyl_CoA 3-Oxoadipyl-CoA Acetyl_CoA->3_Oxoadipyl_CoA Thiolase Succinyl_CoA Succinyl-CoA Succinyl_CoA->3_Oxoadipyl_CoA 3_Hydroxyadipyl_CoA 3-Hydroxyadipyl-CoA 3_Oxoadipyl_CoA->3_Hydroxyadipyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Crotonyl_CoA_derivative Crotonyl-CoA derivative 3_Hydroxyadipyl_CoA->Crotonyl_CoA_derivative Enoyl-CoA Hydratase Adipyl_CoA Adipyl-CoA Crotonyl_CoA_derivative->Adipyl_CoA Enoyl-CoA Reductase Adipic_Acid Adipic Acid Adipyl_CoA->Adipic_Acid Thioesterase

Caption: The engineered this compound pathway for adipic acid production.

Experimental Workflow for 13C-MFA

13C_MFA_Workflow Culture 1. Cell Culture (13C-labeled substrate) Quench 2. Metabolic Quenching Culture->Quench Extract 3. Metabolite Extraction Quench->Extract Hydrolyze 4. Protein Hydrolysis & Derivatization Extract->Hydrolyze GCMS 5. GC-MS Analysis Hydrolyze->GCMS Data 6. Mass Isotopomer Distribution Data GCMS->Data MFA 8. 13C-MFA Software (Flux Calculation) Data->MFA Model 7. Stoichiometric Model & Extracellular Rates Model->MFA Results 9. Metabolic Flux Map & Confidence Intervals MFA->Results

Caption: General experimental workflow for 13C-Metabolic Flux Analysis.

References

Troubleshooting & Optimization

Technical Support Center: Improving 3-Ketopimelyl-CoA Stability During Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to the stability of 3-Ketopimelyl-CoA during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its stability a concern?

This compound is a coenzyme A derivative that serves as an intermediate in various metabolic pathways.[1][2] Like many acyl-CoA thioesters, it is susceptible to both enzymatic and chemical degradation during sample preparation, which can lead to inaccurate quantification and misinterpretation of experimental results.[3] The presence of a beta-keto group in its structure makes it particularly prone to instability.

Q2: What are the primary factors that affect the stability of this compound?

The stability of this compound is influenced by several factors, including:

  • pH: Extremes in pH can lead to hydrolysis of the thioester bond. Near-neutral pH (around 6.8) in an ammonium (B1175870) acetate (B1210297) buffer has been shown to stabilize many acyl-CoA compounds.[4]

  • Temperature: Higher temperatures accelerate degradation. It is crucial to keep samples on ice or at 4°C throughout the entire sample preparation process.[4]

  • Enzymatic Activity: Endogenous enzymes such as thioesterases can rapidly degrade this compound. Rapid quenching and deproteinization are essential to inactivate these enzymes.

  • Oxidation: Exposure to air and light can contribute to oxidative degradation. It is recommended to store this compound in a sealed container away from light.[1]

Q3: How should I store my samples to ensure the stability of this compound?

For short-term storage during sample preparation, keep extracts on ice or at 4°C.[4] For long-term storage, it is best to store samples as dried pellets at -80°C and reconstitute them just before analysis. Reconstituted samples should be analyzed promptly to minimize degradation.[4]

Troubleshooting Guide

Issue 1: Low or No Detectable this compound Signal
Possible Cause Troubleshooting Steps
Degradation during extraction * Work quickly and keep samples cold: Perform all extraction steps on ice to minimize enzymatic activity and chemical degradation.[5] * Use an appropriate extraction buffer: An acidic buffer (e.g., 100 mM Potassium Phosphate, pH 4.9) can help to precipitate proteins and inactivate enzymes.[6] * Optimize deproteinization: Consider using 2.5% (w/v) 5-sulfosalicylic acid (SSA) for rapid deproteinization, which has shown good recovery for short-chain acyl-CoAs.[5][7]
Poor recovery from Solid-Phase Extraction (SPE) * Select the right SPE cartridge: For a potentially hydrophilic molecule like this compound, a weak anion exchange SPE column is often used.[6] However, SPE can lead to the loss of short-chain acyl-CoAs.[5] * Consider SPE-free methods: Methods that do not require an SPE step can improve the recovery of more polar acyl-CoAs.[5]
Insufficient sample amount * Ensure you are starting with a sufficient amount of tissue or cells, as the abundance of individual acyl-CoA species can be low.
Issue 2: High Variability in Quantification Results
Possible Cause Troubleshooting Steps
Inconsistent sample handling * Standardize your workflow: Ensure that all samples are processed identically and for the same duration. * Use an internal standard: Add an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte or an odd-chain acyl-CoA) at the very beginning of the sample preparation process to account for variability in extraction efficiency.[5]
Instability in the autosampler * Maintain a cold autosampler: Set the autosampler temperature to 4°C to minimize degradation of the reconstituted samples while waiting for injection.[4] * Limit time in the autosampler: Analyze samples as soon as possible after reconstitution.[4]
Matrix effects in LC-MS/MS analysis * Construct matrix-matched calibration curves: Prepare your calibration standards in a matrix that closely resembles your study samples to account for any ion suppression or enhancement.[5]

Data Presentation

Table 1: Comparison of Acyl-CoA Extraction Method Recoveries

AnalyteRecovery with 10% TCA + SPE (%)Recovery with 2.5% SSA (%)
Free CoA10>100
Acetyl-CoA60>100
Propionyl-CoA25>100
Succinyl-CoA70>100

(Data adapted from a study comparing extraction techniques, with recovery relative to a direct spike in water.)[5]

Experimental Protocols

Protocol 1: Extraction of Short-Chain Acyl-CoAs from Cells (SPE-Free)

This protocol is adapted from a method designed to avoid solid-phase extraction, thereby improving the recovery of polar analytes.[5]

Materials:

  • Cultured cells

  • Ice-cold phosphate-buffered saline (PBS)

  • Ice-cold 2.5% (w/v) 5-sulfosalicylic acid (SSA) containing an appropriate internal standard

  • Cell scraper

  • Microcentrifuge tubes

  • Centrifuge capable of 16,000 x g at 4°C

Procedure:

  • Sample Quenching and Deproteinization: a. Wash cultured cells twice with ice-cold PBS. b. Immediately add 200 µL of ice-cold 2.5% (w/v) SSA containing the internal standard.[5] c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Vortex vigorously and incubate on ice for 10 minutes.[5]

  • Lysate Clarification: a. Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C.[5] b. Carefully transfer the supernatant to a new tube, avoiding the protein pellet.[5]

  • LC-MS/MS Analysis: a. The supernatant is ready for direct injection or can be stored at -80°C.

Visualizations

G cluster_0 Sample Preparation Workflow start Start: Cell/Tissue Sample quench Quenching & Homogenization (e.g., in liquid N2 or cold buffer) start->quench deprotein Deproteinization (e.g., with SSA or TCA) quench->deprotein centrifuge1 Centrifugation (to pellet protein) deprotein->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant spe Solid-Phase Extraction (Optional) (for cleanup and concentration) supernatant->spe If necessary dry Evaporation to Dryness (under nitrogen stream) supernatant->dry spe->dry reconstitute Reconstitution (in a suitable solvent) dry->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Caption: A generalized workflow for acyl-CoA sample preparation.

Caption: Potential instability routes for this compound.

References

overcoming matrix effects in 3-Ketopimelyl-CoA mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of 3-Ketopimelyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help overcome common challenges, particularly those related to matrix effects.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during the LC-MS/MS analysis of this compound.

Issue 1: Low or No Signal for this compound

Possible Cause: Significant ion suppression due to matrix effects is a primary cause of poor signal intensity. Co-eluting compounds from the sample matrix can interfere with the ionization of this compound in the mass spectrometer's ion source.

Solutions:

  • Improve Sample Preparation: The most effective way to combat matrix effects is to remove interfering compounds before they enter the mass spectrometer.

    • Solid-Phase Extraction (SPE): This is a highly effective method for cleaning up complex samples. A mixed-mode or anion exchange SPE cartridge can be used to selectively retain and then elute acyl-CoAs, leaving many matrix components behind.

    • Liquid-Liquid Extraction (LLE): LLE can be used to partition this compound away from interfering substances based on its solubility characteristics.

    • Protein Precipitation (PPT): While the simplest method, PPT is often the least effective at removing matrix components other than proteins and may not be sufficient for complex matrices.

  • Optimize Chromatographic Separation: Ensure that this compound is chromatographically resolved from the bulk of the matrix components.

    • Gradient Optimization: Adjust the gradient slope and duration to improve the separation of your analyte from co-eluting interferences.

    • Column Chemistry: Consider using a different column chemistry (e.g., a column with a different stationary phase) to alter selectivity.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound is the gold standard for correcting ion suppression. Since it has nearly identical physicochemical properties to the analyte, it will experience the same degree of suppression, allowing for accurate quantification based on the analyte-to-IS ratio.

Issue 2: Inconsistent and Irreproducible Results for Quality Control (QC) Samples

Possible Cause: Sample-to-sample variability in the matrix composition can lead to different degrees of ion suppression, causing inconsistent results.

Solutions:

  • Implement a Robust Sample Preparation Method: A thorough sample cleanup using SPE or LLE will minimize the variability in matrix effects between samples.

  • Employ Matrix-Matched Calibrators and QCs: Preparing your calibration standards and QC samples in the same biological matrix as your unknown samples can help to compensate for consistent matrix effects.

  • Utilize a Stable Isotope-Labeled Internal Standard: A SIL-IS is highly effective in correcting for variability in ion suppression between different samples.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in mass spectrometry?

A1: Matrix effects are the alteration of ionization efficiency of a target analyte by the presence of co-eluting components from the sample matrix.[1] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which negatively impact the accuracy and reproducibility of quantification.[1]

Q2: How can I determine if I have a matrix effect issue?

A2: A post-column infusion experiment is a common method to identify matrix effects. In this experiment, a constant flow of a this compound standard solution is introduced into the LC eluent after the analytical column but before the mass spectrometer. A blank matrix sample is then injected. Dips or peaks in the baseline signal of the infused analyte indicate regions of ion suppression or enhancement, respectively.

Q3: What is the best sample preparation technique for this compound?

A3: The optimal sample preparation technique depends on the complexity of your sample matrix and the required sensitivity.

  • Solid-Phase Extraction (SPE) is generally considered the most effective method for removing matrix interferences for acyl-CoAs, leading to cleaner extracts and reduced ion suppression.[2]

  • Liquid-Liquid Extraction (LLE) can also be effective but may require more method development.

  • Protein Precipitation (PPT) is the simplest method but is often less effective at removing non-protein matrix components.[3]

It is crucial to validate the chosen method for your specific application by assessing recovery and matrix effects.

Q4: What are the typical MRM transitions for this compound?

A4: While specific MRM transitions should be optimized for your instrument, acyl-CoAs share a common fragmentation pattern. The precursor ion will be the protonated molecule [M+H]⁺. A characteristic product ion results from the neutral loss of the 5'-ADP moiety (507 Da).[4][5] Therefore, a common transition to monitor for acyl-CoAs is [M+H]⁺ → [M+H-507]⁺.[4][5] For this compound (exact mass to be calculated by the user), you would set your precursor ion based on its molecular weight and the primary product ion by subtracting 507. Further optimization of collision energy is necessary to maximize the signal for this transition.

Q5: Where can I obtain a stable isotope-labeled internal standard for this compound?

A5: Commercially available stable isotope-labeled standards for all acyl-CoAs are limited. However, it is possible to biosynthetically generate them using methods like Stable Isotope Labeling by Essential Nutrients in Cell Culture (SILEC).[6][7] This involves growing cells in a medium containing a labeled precursor, such as [¹³C₃¹⁵N₁]-pantothenate, which gets incorporated into all synthesized acyl-CoAs.[6][7]

Data Presentation: Comparison of Sample Preparation Methods

The following table summarizes the general characteristics and reported recovery rates of different sample preparation methods for long-chain acyl-CoAs. Note that specific recovery for this compound should be experimentally determined.

Method Principle Advantages Disadvantages Reported Recovery for Long-Chain Acyl-CoAs
Protein Precipitation (PPT) Proteins are denatured and precipitated by an organic solvent (e.g., methanol (B129727), acetonitrile) or acid (e.g., perchloric acid).Simple and fast.Least effective at removing other matrix components, high potential for ion suppression.[3]Variable, often lower than SPE or LLE.
Liquid-Liquid Extraction (LLE) The analyte is partitioned between two immiscible liquid phases.Can provide cleaner extracts than PPT.Can be more time-consuming and may require larger solvent volumes.60-140% depending on the analyte and tissue type.[7]
Solid-Phase Extraction (SPE) The analyte is retained on a solid sorbent while interferences are washed away.Highly effective for sample cleanup and reducing matrix effects.[2]Can be more expensive and requires method development.70-80%[6], with some methods reporting 83-90%.[7]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Acyl-CoA Extraction from Tissue

This protocol is adapted from established methods for long-chain acyl-CoA extraction.[2][6]

Materials:

  • Frozen tissue sample (~100 mg)

  • Glass homogenizer

  • 100 mM Potassium Phosphate (KH₂PO₄) buffer, pH 4.9

  • Acetonitrile (B52724) (ACN)

  • Isopropanol (B130326)

  • Saturated Ammonium (B1175870) Sulfate (B86663) ((NH₄)₂SO₄)

  • Weak anion exchange (WAX) SPE columns

  • Methanol

  • Water

  • Elution solvent (e.g., methanol with 5% ammonium hydroxide)

  • Internal standard (e.g., ¹³C-labeled this compound)

Procedure:

  • Homogenization: In a pre-chilled glass homogenizer, add the frozen tissue to 2 mL of ice-cold 100 mM KH₂PO₄ buffer (pH 4.9) containing the internal standard. Homogenize thoroughly. Add 2 mL of isopropanol and homogenize again.

  • Extraction: Add 4 mL of acetonitrile and 0.25 mL of saturated ammonium sulfate to the homogenate. Vortex vigorously for 5 minutes.

  • Phase Separation: Centrifuge at 3,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the upper organic phase containing the acyl-CoAs.

  • SPE Column Conditioning: Condition a WAX SPE column by passing 2 mL of methanol followed by 2 mL of water through it.

  • Sample Loading: Load the collected supernatant onto the conditioned SPE column.

  • Washing: Wash the column with 2 mL of water, followed by 2 mL of methanol to remove interfering compounds.

  • Elution: Elute the acyl-CoAs with 2 mL of elution solvent.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Visualizations

Workflow for Overcoming Matrix Effects

Overcoming_Matrix_Effects cluster_Problem Problem Identification cluster_Strategy Mitigation Strategies cluster_Methods Specific Methods cluster_Outcome Desired Outcome Low_Signal Low or Inconsistent Signal for This compound Sample_Prep Optimize Sample Preparation Low_Signal->Sample_Prep Chromatography Improve Chromatographic Separation Low_Signal->Chromatography Internal_Standard Use Stable Isotope-Labeled Internal Standard (SIL-IS) Low_Signal->Internal_Standard SPE Solid-Phase Extraction (SPE) Sample_Prep->SPE LLE Liquid-Liquid Extraction (LLE) Sample_Prep->LLE PPT Protein Precipitation (PPT) Sample_Prep->PPT Gradient Optimize Gradient Chromatography->Gradient Column Change Column Chemistry Chromatography->Column Accurate_Quant Accurate and Reproducible Quantification of This compound Internal_Standard->Accurate_Quant SPE->Accurate_Quant LLE->Accurate_Quant PPT->Accurate_Quant Gradient->Accurate_Quant Column->Accurate_Quant

Caption: A logical workflow for troubleshooting and overcoming matrix effects in this compound mass spectrometry.

Experimental Workflow for Sample Analysis

Experimental_Workflow Sample Biological Sample (e.g., Tissue, Cells) Homogenization Homogenization with Internal Standard Sample->Homogenization Extraction Extraction (SPE, LLE, or PPT) Homogenization->Extraction Cleanup Sample Cleanup & Concentration Extraction->Cleanup LC_Separation LC Separation (Reversed-Phase) Cleanup->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

Caption: A generalized experimental workflow for the analysis of this compound from biological samples.

References

troubleshooting low yield of in vitro 3-Ketopimelyl-CoA synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering low yields or other issues during the in vitro enzymatic synthesis of 3-Ketopimelyl-CoA.

Troubleshooting Guide

This guide is designed to help you identify and resolve common problems in your in vitro this compound synthesis experiments.

Question 1: I am observing a very low or no yield of this compound. What are the potential causes?

Answer:

A low or negligible yield of this compound can stem from several factors, ranging from enzyme activity to substrate integrity and reaction conditions. Below is a systematic guide to troubleshooting this issue.

1. Enzyme-Related Issues:

  • Inactive or Denatured Enzyme: The synthetase or ligase you are using may have lost its activity. This can be due to improper storage, repeated freeze-thaw cycles, or contamination with proteases.

  • Insufficient Enzyme Concentration: The amount of enzyme in the reaction may be the rate-limiting factor.

2. Substrate-Related Issues:

  • Substrate Degradation: 3-Ketopimelic acid or Coenzyme A (CoA) may have degraded. CoA, in particular, is susceptible to oxidation and degradation.

  • Incorrect Substrate Concentration: The concentrations of 3-ketopimelic acid, CoA, or the energy source (e.g., ATP) may be suboptimal. Enzyme activity is highly dependent on substrate concentrations, as described by Michaelis-Menten kinetics.

  • Substrate Purity: Impurities in your substrate preparations can inhibit the enzyme.

3. Reaction Condition Issues:

  • Suboptimal Buffer Conditions: The pH, ionic strength, and composition of your reaction buffer may not be optimal for your enzyme's activity and stability.

  • Incorrect Temperature: The reaction temperature may be too high or too low, affecting the enzyme's catalytic efficiency.

  • Presence of Inhibitors: Your reaction mixture may contain enzymatic inhibitors. These could be contaminants from your enzyme or substrate preparations or byproducts of the reaction itself.

  • Product Instability: The synthesized this compound might be unstable under your reaction or workup conditions and could be degrading over time.

4. Cofactor-Related Issues:

  • Missing or Insufficient Cofactors: Many ligases require divalent cations like Mg²⁺ for activity. The absence or incorrect concentration of such cofactors will impair the reaction.

To systematically address these possibilities, please refer to the troubleshooting workflow diagram below.

Troubleshooting Workflow for Low this compound Yield

G start Low/No Yield of this compound check_enzyme 1. Check Enzyme Activity start->check_enzyme enzyme_ok Enzyme is Active check_enzyme->enzyme_ok Yes enzyme_bad Enzyme is Inactive check_enzyme->enzyme_bad No check_substrates 2. Verify Substrate Integrity & Concentration enzyme_ok->check_substrates replace_enzyme Source/Purify New Enzyme Verify Storage Conditions enzyme_bad->replace_enzyme substrates_ok Substrates are Valid check_substrates->substrates_ok Yes substrates_bad Substrates are Degraded/Incorrect check_substrates->substrates_bad No check_conditions 3. Optimize Reaction Conditions substrates_ok->check_conditions replace_substrates Use Fresh, High-Purity Substrates Verify Concentrations substrates_bad->replace_substrates conditions_ok Conditions are Optimal check_conditions->conditions_ok Yes conditions_bad Conditions are Suboptimal check_conditions->conditions_bad No check_cofactors 4. Check Cofactors conditions_ok->check_cofactors optimize_buffer Perform pH & Buffer Titration Optimize Temperature conditions_bad->optimize_buffer cofactors_ok Cofactors are Present check_cofactors->cofactors_ok Yes cofactors_bad Cofactors are Missing/Incorrect check_cofactors->cofactors_bad No final_check Re-run Reaction with Verified Components cofactors_ok->final_check add_cofactors Add Required Cofactors (e.g., MgCl2) cofactors_bad->add_cofactors

Caption: A decision tree for troubleshooting low yield in this compound synthesis.

Question 2: How can I determine if my enzyme is active and at the correct concentration?

Answer:

To confirm your enzyme's activity, it is advisable to run a standard control reaction with a known substrate that produces a readily detectable product. If your specific enzyme lacks a standard assay, you can use a general assay for acyl-CoA synthetases.

Experimental Protocol: General Acyl-CoA Synthetase Activity Assay

This assay couples the production of AMP (a byproduct of the ligation reaction) to the oxidation of NADH, which can be monitored spectrophotometrically by the decrease in absorbance at 340 nm.

Reaction Components:

ComponentStock ConcentrationFinal Concentration
Tris-HCl (pH 7.5)1 M100 mM
ATP100 mM5 mM
MgCl₂1 M10 mM
Coenzyme A10 mM0.5 mM
3-Ketopimelic Acid10 mM1 mM
Phosphoenolpyruvate (PEP)100 mM2 mM
NADH10 mM0.2 mM
Myokinase500 U/mL5 U/mL
Lactate Dehydrogenase1000 U/mL10 U/mL
Your EnzymeVariesTitrate (e.g., 1-10 µg)
Nuclease-free Water-To final volume

Procedure:

  • Prepare a master mix of all reaction components except your enzyme and 3-ketopimelic acid.

  • Aliquot the master mix into cuvettes and equilibrate to the desired temperature (e.g., 37°C) in a spectrophotometer.

  • Add your enzyme to the cuvettes and incubate for 2-3 minutes to establish a baseline reading at 340 nm.

  • Initiate the reaction by adding 3-ketopimelic acid.

  • Monitor the decrease in absorbance at 340 nm over time.

The rate of NADH oxidation is directly proportional to the activity of your acyl-CoA synthetase.

Frequently Asked Questions (FAQs)

Q1: What is the likely enzymatic reaction for the in vitro synthesis of this compound?

A1: The most probable reaction is the ATP-dependent ligation of 3-ketopimelic acid and Coenzyme A, catalyzed by an acyl-CoA synthetase or ligase. The overall reaction is:

3-Ketopimelic acid + CoA + ATP → this compound + AMP + PPi

Biochemical Pathway for this compound Synthesis

G cluster_reactants Reactants cluster_products Products 3-Ketopimelic Acid 3-Ketopimelic Acid Synthetase Acyl-CoA Synthetase 3-Ketopimelic Acid->Synthetase Coenzyme A Coenzyme A Coenzyme A->Synthetase ATP ATP ATP->Synthetase Mg²⁺ This compound This compound AMP AMP PPi PPi Synthetase->this compound Synthetase->AMP Synthetase->PPi

Caption: The enzymatic synthesis of this compound from its precursors.

Q2: What are the optimal storage conditions for Coenzyme A and 3-Ketopimelic acid?

A2:

  • Coenzyme A: CoA is best stored as a lyophilized powder at -20°C. In solution, it is prone to oxidation, forming disulfide bonds. If you must store it in solution, prepare small, single-use aliquots in a buffered solution at pH 5-6 and store them at -80°C. Avoid repeated freeze-thaw cycles.

  • 3-Ketopimelic Acid: Store as a powder at -20°C. If in solution, store in aliquots at -20°C or -80°C.

Q3: My yield is inconsistent between batches. What could be the cause?

A3: Inconsistent yields are often due to variability in one of the key reaction components. Here's a checklist:

  • Enzyme Batch Variation: Different batches of purified enzyme can have different specific activities. Always re-quantify and re-assess the activity of a new batch.

  • Substrate Quality: Ensure you are using substrates from the same lot number. If not, verify the purity and concentration of the new lot.

  • Pipetting Accuracy: For small reaction volumes, even minor pipetting errors can lead to significant variations in final concentrations. Calibrate your pipettes regularly.

  • Reaction Timing: Ensure that incubation times are consistent across all experiments.

To diagnose this, run parallel reactions using components from your "good" and "bad" batches to pinpoint the source of the variability.

Hypothetical Data for Batch Comparison:

BatchEnzyme LotCoA Lot3-Ketopimelic Acid LotYield (%)
1A1X85
2A1X82
3B1X25
4B2Y22
5A2Y88

In this hypothetical scenario, the data suggests that Enzyme Lot B is the likely cause of the decreased yield.

Q4: How can I monitor the progress of my reaction?

A4: You can monitor the reaction progress using several methods:

  • HPLC: This is a robust method to separate and quantify the substrate (3-ketopimelic acid), cofactor (CoA), and product (this compound). You will need to develop a suitable chromatographic method (e.g., reverse-phase HPLC with UV detection).

  • LC-MS: For more sensitive and specific detection, liquid chromatography-mass spectrometry can be used to identify and quantify the product.

  • Coupled Spectrophotometric Assay: As described in the troubleshooting guide, you can continuously monitor the reaction by coupling it to other enzymatic reactions that result in a change in absorbance.

General Experimental Workflow

G prep 1. Prepare Reagents (Buffer, Substrates, Enzyme) setup 2. Set up Reaction Mixture (on ice) prep->setup initiate 3. Initiate Reaction (Add final component, e.g., enzyme) setup->initiate incubate 4. Incubate (at optimal temperature) initiate->incubate quench 5. Quench Reaction (e.g., add acid or organic solvent) incubate->quench analyze 6. Analyze Products (HPLC, LC-MS) quench->analyze

Caption: A general workflow for in vitro enzymatic synthesis experiments.

Technical Support Center: 3-Ketopimelyl-CoA Handling and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Ketopimelyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in minimizing the degradation of this important metabolic intermediate in biological samples.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation in biological samples?

A1: The degradation of this compound in biological samples is primarily due to two factors:

  • Enzymatic Degradation: The most likely enzymes responsible for the degradation of this compound are 3-ketoacyl-CoA thiolases. These enzymes are known to have broad substrate specificity and can cleave the thioester bond of various 3-ketoacyl-CoAs.[1][2][3][4]

  • Non-Enzymatic Degradation (Chemical Instability): The thioester bond in this compound is susceptible to hydrolysis, which can be accelerated by non-optimal pH and elevated temperatures. Like other dicarboxylic acyl-CoAs, it may also be prone to intramolecular reactions.

Q2: What is the optimal pH and temperature for storing biological samples containing this compound?

Q3: How should I prepare my biological samples to minimize this compound degradation before analysis?

A3: Rapid inactivation of enzymatic activity and minimization of chemical degradation are critical. The recommended approach involves:

  • Rapid Quenching: Immediately freeze the biological sample in liquid nitrogen to halt all metabolic activity.

  • Efficient Extraction: Use a cold extraction solvent, typically a mixture of organic solvents like acetonitrile/methanol (B129727)/water, to precipitate proteins and extract the acyl-CoAs.[6]

  • Maintain Low Temperatures: All sample preparation steps should be performed on ice or at 4°C to reduce the rate of both enzymatic and non-enzymatic degradation.

Q4: Are there any known inhibitors for the enzymes that degrade this compound?

A4: While specific inhibitors for thiolases acting on this compound are not well-documented, general thiolase inhibitors could potentially be used. However, their use may interfere with other metabolic pathways. The most effective strategy to prevent enzymatic degradation is the rapid denaturation of proteins during sample extraction.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or no detectable this compound signal in my sample. 1. Degradation during sample collection and processing. 2. Inefficient extraction. 3. Instrumental issues (LC-MS/MS). 1. Review your sample handling protocol. Ensure rapid quenching with liquid nitrogen immediately after collection. Minimize the time between sample collection and extraction. Keep samples on ice at all times.2. Optimize your extraction protocol. Ensure the organic solvent mixture is appropriate for dicarboxylic acyl-CoAs and that the solvent-to-sample ratio is sufficient for complete protein precipitation.[6]3. Troubleshoot your LC-MS/MS method. Check for issues with the column, mobile phases, and mass spectrometer settings. Run a standard to confirm instrument performance.[7][8][9]
High variability between replicate samples. 1. Inconsistent sample handling. 2. Incomplete protein precipitation. 3. Precipitation of this compound during storage. 1. Standardize your workflow. Ensure each replicate is processed identically and for the same duration.2. Ensure thorough mixing and sufficient centrifugation time to completely pellet proteins.3. Check the pH and temperature of your storage buffer. Avoid extreme pH values and ensure samples are stored at -80°C. Consider resuspending in a buffer with a slightly acidic pH (e.g., pH 6.8) before analysis.[10]
Poor peak shape during LC-MS/MS analysis. 1. Column degradation. 2. Matrix effects from the biological sample. 3. Inappropriate mobile phase composition. 1. Use a guard column and ensure the analytical column is not compromised. 2. Consider a sample cleanup step such as solid-phase extraction (SPE) to remove interfering matrix components.[11]3. Optimize the mobile phase pH and organic solvent gradient to improve peak shape for dicarboxylic acyl-CoAs.

Quantitative Data on Acyl-CoA Stability

While specific quantitative stability data for this compound is limited, the following table provides representative stability data for other acyl-CoAs under different conditions. This information can be used as a guideline for experimental design.

Acyl-CoAConditionHalf-lifeReference
Acetyl-CoApH 7.0, 25°C~16 hoursGeneral knowledge
Succinyl-CoApH 7.4, 37°C~30 minutesInferred from enzymatic assays
Long-chain acyl-CoAs4°C in 50% Methanol/WaterStable for >48 hours[10]
Sucrose (B13894) fatty acid monoesterspH 5-7, Room TemperatureExcellent long-term stability[5]

Experimental Protocols

Protocol: Extraction of this compound from Mammalian Cells

This protocol is designed to minimize degradation and maximize the recovery of this compound from cell culture samples.

Materials:

  • Ice-cold phosphate-buffered saline (PBS)

  • Liquid nitrogen

  • Pre-chilled extraction solvent: Acetonitrile/Methanol/Water (2:2:1, v/v/v) at -20°C[6]

  • Cell scraper (for adherent cells)

  • Microcentrifuge tubes (pre-chilled)

  • Centrifuge capable of 4°C

Procedure:

  • Cell Washing:

    • For adherent cells, aspirate the culture medium and wash the cells twice with ice-cold PBS.

    • For suspension cells, pellet the cells by centrifugation, remove the supernatant, and wash the pellet twice with ice-cold PBS.

  • Metabolism Quenching:

    • Immediately after the final wash, add a small volume of ice-cold PBS to the cells and scrape (for adherent cells) or resuspend (for suspension cells).

    • Instantly freeze the cell suspension in liquid nitrogen.

  • Extraction:

    • Transfer the frozen cell pellet to a pre-chilled microcentrifuge tube.

    • Add a 20-fold excess of the pre-chilled extraction solvent to the frozen pellet.[6]

    • Vortex vigorously for 1 minute to ensure complete cell lysis and protein precipitation.

  • Protein Removal:

    • Centrifuge the sample at high speed (e.g., 15,000 x g) for 10 minutes at 4°C.

  • Supernatant Collection:

    • Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube.

  • Sample Preparation for Analysis:

    • Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in water with 50 mM ammonium (B1175870) acetate, pH 6.8).[10]

Visualizations

degradation_pathway cluster_enzymatic Enzymatic Degradation cluster_non_enzymatic Non-Enzymatic Degradation ketopimelyl_coa This compound glutaryl_coa Glutaryl-CoA ketopimelyl_coa->glutaryl_coa 3-Ketoacyl-CoA Thiolase acetyl_coa Acetyl-CoA ketopimelyl_coa->acetyl_coa 3-Ketoacyl-CoA Thiolase hydrolysis_products 3-Ketopimelic Acid + CoASH ketopimelyl_coa->hydrolysis_products Hydrolysis (Non-enzymatic) experimental_workflow start Biological Sample (Cell culture, Tissue) quenching Rapid Quenching (Liquid Nitrogen) start->quenching extraction Cold Solvent Extraction (Acetonitrile/Methanol/Water) quenching->extraction centrifugation Protein Precipitation & Centrifugation (4°C) extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant drying Solvent Evaporation (Nitrogen Stream) supernatant->drying reconstitution Reconstitution in LC-MS/MS Buffer drying->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis

References

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for addressing cross-reactivity in immunoassays for related acyl-CoAs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate the challenges of developing and running specific immunoassays for these structurally similar molecules.

Frequently Asked Questions (FAQs)

Q1: What is cross-reactivity in the context of acyl-CoA immunoassays?

A1: Cross-reactivity occurs when an antibody developed to bind a specific target acyl-CoA (e.g., Acetyl-CoA) also binds to other structurally similar acyl-CoA molecules (e.g., Propionyl-CoA or Butyryl-CoA).[1] This is a common challenge in immunoassays for small molecules like acyl-CoAs, where the structural differences between analytes can be minimal.[2] This can lead to inaccurate quantification and false-positive results.

Q2: Why is cross-reactivity a significant issue for acyl-CoA analysis?

A2: Acyl-CoAs are a family of molecules with a common Coenzyme A moiety and differing acyl chain lengths. For example, acetyl-CoA (C2), propionyl-CoA (C3), and butyryl-CoA (C4) differ only by the number of carbon atoms in their acyl group.[3] This structural similarity makes it difficult to generate antibodies that can distinguish between them with high specificity, potentially leading to an overestimation of the target analyte's concentration.[2]

Q3: What type of immunoassay is typically used for small molecules like acyl-CoAs?

A3: A competitive immunoassay format, such as a competitive ELISA, is most commonly used for detecting small molecules.[4][5] In this format, the acyl-CoA in the sample competes with a labeled (e.g., enzyme-conjugated) acyl-CoA for a limited number of antibody binding sites.[6] The resulting signal is inversely proportional to the amount of acyl-CoA in the sample.[6]

Q4: How can I determine the extent of cross-reactivity in my assay?

A4: The degree of cross-reactivity can be quantified by performing a competitive ELISA with the potential cross-reacting molecules.[7] You will need to generate a standard curve for your target analyte and then run the assay with a range of concentrations of the related acyl-CoAs.[7] The concentration of the cross-reactant that causes 50% inhibition of the signal is compared to the concentration of the target analyte that causes 50% inhibition.[7] The percentage of cross-reactivity is then calculated from these values.[7]

Troubleshooting Guides

Issue 1: High background signal in my acyl-CoA ELISA.

  • Possible Cause 1: Insufficient Blocking.

    • Solution: Ensure that the blocking buffer is fresh and that the incubation time is adequate (e.g., 1-2 hours at room temperature or overnight at 4°C).[4] You can also try different blocking agents, such as 1-5% BSA or non-fat dry milk in your wash buffer.

  • Possible Cause 2: Excessive Antibody Concentration.

    • Solution: Titrate your primary and secondary antibodies to find the optimal concentration that gives a good signal-to-noise ratio. Using too high a concentration can lead to non-specific binding.

  • Possible Cause 3: Inadequate Washing.

    • Solution: Increase the number of wash steps (e.g., from 3 to 5) and ensure that the wells are completely filled and emptied during each wash.[2]

Issue 2: My assay shows poor sensitivity and a weak signal.

  • Possible Cause 1: Suboptimal Antibody or Reagent Concentrations.

    • Solution: Re-evaluate the concentrations of your capture antibody, detection antibody, and enzyme conjugate through titration experiments.

  • Possible Cause 2: Inefficient Sample Preparation.

    • Solution: Acyl-CoAs can be unstable. Ensure that samples are processed quickly and kept on ice.[8] Consider using a validated extraction protocol to enrich for short-chain acyl-CoAs and remove interfering substances. A solid-phase extraction (SPE) step may improve sample purity.[9]

  • Possible Cause 3: Incorrect Incubation Times or Temperatures.

    • Solution: Review the protocol for recommended incubation times and temperatures.[10] Ensure consistency across all experiments.

Issue 3: High variability between replicate wells.

  • Possible Cause 1: Pipetting Errors.

    • Solution: Ensure that pipettes are properly calibrated and that you are using appropriate pipetting techniques to minimize variability.

  • Possible Cause 2: Inconsistent Washing.

    • Solution: Use an automated plate washer if available to ensure uniform washing across the plate. If washing manually, be consistent with the force and volume of the wash buffer.

  • Possible Cause 3: Edge Effects.

    • Solution: Avoid using the outer wells of the microplate, as they are more prone to temperature fluctuations and evaporation. Fill the outer wells with buffer or water to create a more uniform environment.[10]

Quantitative Data on Cross-Reactivity

The following table provides an illustrative example of the cross-reactivity profile for a hypothetical monoclonal antibody raised against Acetyl-CoA. This data is intended for demonstration purposes to show how cross-reactivity data for related short-chain acyl-CoAs would be presented. Actual cross-reactivity will vary depending on the specific antibody and assay conditions.

AnalyteIC50 (nM)% Cross-Reactivity
Acetyl-CoA (C2) 10 100%
Propionyl-CoA (C3)1506.7%
Butyryl-CoA (C4)8001.25%
Succinyl-CoA> 10,000< 0.1%
Coenzyme A (Free)> 10,000< 0.1%
  • IC50: The concentration of the analyte required to inhibit 50% of the maximum signal in a competitive immunoassay.

  • % Cross-Reactivity Calculation: (% Cross-Reactivity) = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100[7]

Experimental Protocols

Protocol 1: Competitive ELISA for Acetyl-CoA

This protocol outlines a standard competitive ELISA procedure for the quantification of Acetyl-CoA in a sample.

  • Coating: Coat the wells of a microtiter plate with an anti-Acetyl-CoA antibody (e.g., 1-10 µg/mL in coating buffer) and incubate overnight at 4°C.[4]

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).[4]

  • Blocking: Block the remaining protein-binding sites by adding 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature.[4]

  • Competition: Prepare standards of known Acetyl-CoA concentrations and your unknown samples. In a separate plate or tubes, mix the standards/samples with a fixed concentration of enzyme-labeled Acetyl-CoA.

  • Incubation: Add 100 µL of the standard/sample and enzyme-labeled Acetyl-CoA mixture to the coated and blocked wells. Incubate for 1-2 hours at 37°C.[4]

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Addition: Add 100 µL of a suitable substrate (e.g., TMB) to each well and incubate in the dark until color develops (typically 15-30 minutes).[4]

  • Stop Reaction: Add 50 µL of stop solution (e.g., 2N H₂SO₄) to each well.[11]

  • Read Plate: Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.[11]

  • Data Analysis: Generate a standard curve by plotting the absorbance values against the log of the Acetyl-CoA concentrations. Determine the concentration of Acetyl-CoA in your samples by interpolating their absorbance values from the standard curve.

Protocol 2: Determining Percent Cross-Reactivity

This protocol describes how to assess the specificity of your anti-Acetyl-CoA antibody.

  • Run Standard Curve: Perform the competitive ELISA for Acetyl-CoA as described above to generate a standard curve.

  • Prepare Cross-Reactant Solutions: Prepare serial dilutions of the related acyl-CoAs to be tested (e.g., Propionyl-CoA, Butyryl-CoA) in the same buffer used for your standards. The concentration range should typically be wider than that of your target analyte.[7]

  • Run Competitive Assay with Cross-Reactants: In the same assay plate, run the competitive ELISA with the serial dilutions of the cross-reactants instead of the Acetyl-CoA standards.

  • Data Analysis:

    • For the Acetyl-CoA standard curve and each cross-reactant curve, plot the percent binding against the log of the concentration.

    • Determine the IC50 value for Acetyl-CoA and for each of the tested cross-reactants. The IC50 is the concentration that gives 50% of the maximum binding.[7]

  • Calculate Percent Cross-Reactivity: Use the following formula for each related acyl-CoA:[7] % Cross-Reactivity = (IC50 of Acetyl-CoA / IC50 of Cross-Reactant) x 100

Visualizations

Cross_Reactivity_Workflow cluster_prep Assay Preparation cluster_assay Competitive ELISA cluster_analysis Data Analysis cluster_result Result start Start: Antibody for Target Acyl-CoA prep_standards Prepare Target Analyte Standards start->prep_standards prep_cross_reactants Prepare Related Acyl-CoA Solutions start->prep_cross_reactants run_elisa Run Competitive ELISA prep_standards->run_elisa prep_cross_reactants->run_elisa gen_curves Generate Inhibition Curves run_elisa->gen_curves calc_ic50 Calculate IC50 for All Analytes gen_curves->calc_ic50 calc_cross_reactivity Calculate % Cross-Reactivity calc_ic50->calc_cross_reactivity end Specificity Profile Determined calc_cross_reactivity->end

Caption: Workflow for Assessing Acyl-CoA Immunoassay Cross-Reactivity.

Troubleshooting_Tree start Unsatisfactory Assay Results q1 High Background Signal? start->q1 q2 Weak or No Signal? start->q2 q3 High Variability? start->q3 q1->q2 No a1_1 Check Blocking Step (Buffer, Time) q1->a1_1 Yes q2->q3 No a2_1 Optimize Reagent Concentrations q2->a2_1 Yes a3_1 Check Pipette Calibration q3->a3_1 Yes a1_2 Titrate Antibody Concentrations a1_1->a1_2 a1_3 Increase Wash Steps a1_2->a1_3 a2_2 Review Sample Preparation a2_1->a2_2 a2_3 Verify Incubation Parameters a2_2->a2_3 a3_2 Ensure Uniform Washing a3_1->a3_2 a3_3 Avoid Edge Effects a3_2->a3_3

Caption: Troubleshooting Decision Tree for Acyl-CoA Immunoassays.

References

strategies to prevent 3-Ketopimelyl-CoA hydrolysis in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Ketopimelyl-CoA. The information provided here will help you develop strategies to prevent its hydrolysis in aqueous solutions during your experiments.

Troubleshooting Guide: Preventing this compound Hydrolysis

This guide addresses common issues encountered during the handling and use of this compound in aqueous solutions.

Problem: Rapid degradation of this compound is observed during in vitro assays.

Possible Causes and Solutions:

  • Incorrect pH of the solution: The thioester bond of this compound is susceptible to hydrolysis, a process that is significantly accelerated in alkaline conditions.

    • Solution: Maintain the pH of your aqueous solutions in the slightly acidic to neutral range (pH 6.0-7.4). Avoid basic buffers. It is recommended to use buffers such as phosphate (B84403) or citrate (B86180) at a slightly acidic pH to enhance stability.[1]

  • High temperature of the solution: Increased temperatures can significantly increase the rate of hydrolysis.

    • Solution: Whenever possible, perform experimental steps on ice and store stock solutions of this compound at -20°C or -80°C. For assays that must be conducted at higher temperatures, minimize the incubation time of this compound in the aqueous buffer.

  • Enzymatic degradation: Your sample may contain contaminating thioesterases that hydrolyze the thioester bond of this compound.[2]

    • Solution: If working with cell lysates or other biological samples, consider using protease and thioesterase inhibitors. Ensure all reagents and equipment are sterile to prevent microbial contamination, which can also introduce enzymes.

Problem: Inconsistent results in experiments involving this compound.

Possible Causes and Solutions:

  • Inconsistent solution preparation: Minor variations in pH between experiments can lead to significant differences in the rate of hydrolysis.

    • Solution: Prepare fresh buffers for each experiment and meticulously check the pH. Use a calibrated pH meter.

  • Variable storage conditions: Frequent freeze-thaw cycles can degrade this compound.

    • Solution: Aliquot stock solutions of this compound into smaller, single-use volumes to avoid repeated freezing and thawing.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound degradation in aqueous solutions?

A1: The primary degradation pathway for this compound in aqueous solutions is the hydrolysis of its high-energy thioester bond. This reaction is catalyzed by hydroxide (B78521) ions (base-catalyzed hydrolysis) and can also be accelerated by heat and specific enzymes called thioesterases.

Q2: What is the optimal pH range for storing and using this compound solutions?

A2: To minimize hydrolysis, it is recommended to maintain the pH of this compound solutions between 6.0 and 7.4. Thioesters are generally more stable in slightly acidic to neutral conditions.[1] Alkaline conditions (pH > 7.5) should be strictly avoided as they significantly increase the rate of hydrolysis.[3][4]

Q3: How does temperature affect the stability of this compound?

A3: Higher temperatures accelerate the rate of hydrolysis of the thioester bond. For optimal stability, solutions containing this compound should be kept on ice whenever possible, and long-term storage should be at -20°C or -80°C.

Q4: Can I use antioxidants to prevent the degradation of this compound?

A4: While antioxidants are effective at preventing oxidative degradation, the primary instability of this compound in aqueous solution is due to hydrolysis, not oxidation. Therefore, while the use of antioxidants is a good general practice for sample stability, they will not directly prevent the hydrolysis of the thioester bond. The most critical factors to control are pH and temperature.

Data Presentation

The following table summarizes the key factors influencing the stability of the thioester bond in acyl-CoA molecules, which is directly applicable to this compound.

ParameterConditionEffect on Thioester Bond StabilityRecommendation for this compound
pH Alkaline (pH > 7.5)Significantly increases hydrolysis rateAvoid
Neutral (pH 7.0 - 7.4)Moderate stabilityAcceptable for short-term use
Acidic (pH 6.0 - 6.9)Increased stabilityRecommended for storage and assays
Temperature High (e.g., 37°C)Increases hydrolysis rateMinimize exposure time
Low (e.g., 4°C, on ice)Decreases hydrolysis rateRecommended for handling
Frozen (e.g., -20°C, -80°C)High stabilityRecommended for long-term storage

Experimental Protocols

Protocol 1: General Handling and Preparation of this compound Stock Solutions

  • Reconstitution: Reconstitute lyophilized this compound in a slightly acidic buffer (e.g., 10 mM sodium phosphate, pH 6.5) or in high-purity water, followed by immediate pH adjustment.

  • Concentration Determination: Determine the precise concentration of the stock solution spectrophotometrically by measuring the absorbance at 260 nm (A260), using the molar extinction coefficient for Coenzyme A (16,400 M⁻¹cm⁻¹).

  • Aliquoting: Prepare single-use aliquots of the stock solution to avoid multiple freeze-thaw cycles.

  • Storage: Store the aliquots at -80°C for long-term stability.

Protocol 2: Monitoring the Stability of this compound using HPLC

This protocol allows for the quantification of this compound over time to assess its stability under specific experimental conditions.

  • Sample Preparation:

    • Prepare a solution of this compound at the desired concentration in the aqueous buffer to be tested (e.g., your assay buffer).

    • Incubate the solution under the conditions you wish to test (e.g., specific pH and temperature).

    • At various time points (e.g., 0, 1, 2, 4, 8 hours), take an aliquot of the solution and immediately stop the reaction by adding an equal volume of ice-cold methanol (B129727) or by acidifying the sample (e.g., with perchloric acid).[5]

  • HPLC Analysis:

    • Column: Use a C18 reverse-phase HPLC column.[5][6][7]

    • Mobile Phase: A gradient elution is typically used, for example:

      • Mobile Phase A: 100 mM potassium phosphate buffer, pH 5.0.

      • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B.

    • Detection: Monitor the elution profile at 260 nm.[6]

  • Data Analysis:

    • Quantify the peak area corresponding to this compound at each time point.

    • Plot the concentration of this compound as a function of time to determine its hydrolysis rate.

Visualizations

Hydrolysis_Prevention_Strategy cluster_problem Problem cluster_causes Primary Causes cluster_solutions Preventative Strategies Degradation This compound Degradation (Hydrolysis) High_pH Alkaline pH (> 7.5) Degradation->High_pH is accelerated by High_Temp Elevated Temperature Degradation->High_Temp is accelerated by Enzymes Thioesterases Degradation->Enzymes is catalyzed by Control_pH Maintain pH 6.0-7.4 High_pH->Control_pH mitigated by Control_Temp Work on Ice / Store Frozen High_Temp->Control_Temp mitigated by Inhibitors Use Thioesterase Inhibitors Enzymes->Inhibitors mitigated by Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_result Result Start This compound in Aqueous Buffer Incubate Incubate at Defined pH & Temp Start->Incubate Time_Points Collect Aliquots at Time Intervals Incubate->Time_Points Stop_Rxn Stop Hydrolysis (e.g., add Methanol) Time_Points->Stop_Rxn HPLC HPLC Analysis (C18 Column, UV 260 nm) Stop_Rxn->HPLC Quantify Quantify Peak Area HPLC->Quantify Plot Plot Concentration vs. Time Quantify->Plot Rate Determine Hydrolysis Rate Plot->Rate

References

Validation & Comparative

Comparative Analysis of 3-Ketopimelyl-CoA and Pimeloyl-CoA in Biotin Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of biotin (B1667282) synthesis is critical for developing novel antimicrobials and for various biotechnological applications. This guide provides an objective comparison of two key molecules implicated in this pathway: 3-Ketopimelyl-CoA and pimeloyl-CoA, supported by experimental data and detailed methodologies.

Biotin, an essential vitamin, is synthesized through a multi-step enzymatic pathway. A crucial stage in this pathway is the formation of the pimeloyl moiety, a seven-carbon dicarboxylic acid that provides the majority of the carbon backbone of biotin.[1] While pimeloyl-CoA is a well-established direct precursor for the first committed step in the assembly of the biotin rings, the role of this compound is that of an intermediate in the synthesis of the pimeloyl thioester in certain organisms.[2] This guide will dissect their respective roles, compare their biochemical significance, and provide relevant experimental protocols.

Unraveling the Roles: this compound vs. Pimeloyl-CoA

Pimeloyl-CoA serves as the primary substrate for 8-amino-7-oxononanoate (B1240340) synthase (AONS), also known as 7-keto-8-aminopelargonic acid (KAPA) synthase or BioF.[3][4] This enzyme catalyzes the decarboxylative condensation of pimeloyl-CoA and L-alanine to form KAPA, the first intermediate in the assembly of the biotin rings.[3]

In contrast, this compound is not a direct substrate for BioF. Instead, its related molecule, 3-ketopimeloyl-acyl carrier protein (ACP), is a key intermediate in the synthesis of pimeloyl-ACP in organisms like Escherichia coli that utilize a modified fatty acid synthesis (FAS) pathway to produce the pimeloyl moiety.[1] In this pathway, a malonyl-thioester undergoes two rounds of elongation. The second elongation cycle results in the formation of 3-ketopimeloyl-ACP methyl ester, which is subsequently reduced and dehydrated to yield pimeloyl-ACP methyl ester.[1]

The substrate utilized by BioF can be either pimeloyl-CoA or pimeloyl-ACP, and this specificity varies between different bacterial species. For instance, in Bacillus subtilis, BioF is specific for pimeloyl-CoA and cannot efficiently use pimeloyl-ACP.[5][6] Conversely, the BioF enzyme from E. coli can utilize both pimeloyl-CoA and pimeloyl-ACP.[5][7]

Quantitative Performance Data

Direct comparative kinetic data for this compound with BioF is not applicable as it is not a substrate. The pertinent comparison lies in the efficiency of pimeloyl-CoA and pimeloyl-ACP as substrates for BioF from different organisms. While comprehensive kinetic data across multiple species is not always available in a single study, the following table summarizes key findings.

SubstrateEnzyme (Organism)KmkcatNotes
Pimeloyl-CoABioF (Bacillus sphaericus)1 µMNot ReportedThis low Michaelis constant indicates a high affinity of the enzyme for this substrate.[7]
Pimeloyl-CoABioW (Aquifex aeolicus)10.7 ± 0.96 µM7.45 ± 0.023 × 10⁻¹ s⁻¹This data is for the synthesis of pimeloyl-CoA by BioW, not its utilization by BioF, but indicates the physiological relevance of this substrate.[8]
Pimeloyl-CoABioF (Escherichia coli)25 µMNot ReportedConsidered a potentially high concentration for a low-demand pathway, suggesting pimeloyl-ACP might be the preferred substrate in vivo.[7]
Pimeloyl-ACPBioF (Escherichia coli)Not ReportedNot ReportedQualitatively described as an excellent and strongly favored substrate.[5]
Pimeloyl-ACPBioF (Bacillus subtilis)Not ReportedNot ReportedDemonstrated to be a very poor substrate both in vivo and in vitro.[5][7]

Signaling Pathways and Experimental Workflows

To visualize the roles of these molecules, the following diagrams illustrate the relevant biotin synthesis pathways and a typical experimental workflow for enzyme analysis.

Biotin_Synthesis_E_coli cluster_pimeloyl_synthesis Pimeloyl-ACP Synthesis (Modified FAS) cluster_ring_assembly Biotin Ring Assembly Malonyl-CoA Malonyl-CoA Malonyl-ACP Malonyl-ACP Malonyl-CoA->Malonyl-ACP ACP Transferase 3-Ketoglutaryl-ACP-Me 3-Ketoglutaryl-ACP-Me Malonyl-ACP->3-Ketoglutaryl-ACP-Me FabH Glutaryl-ACP-Me Glutaryl-ACP-Me 3-Ketoglutaryl-ACP-Me->Glutaryl-ACP-Me Reduction & Dehydration 3-Ketopimeloyl-ACP-Me 3-Ketopimeloyl-ACP-Me Glutaryl-ACP-Me->3-Ketopimeloyl-ACP-Me FabB/F Pimeloyl-ACP-Me Pimeloyl-ACP-Me 3-Ketopimeloyl-ACP-Me->Pimeloyl-ACP-Me Reduction & Dehydration Pimeloyl-ACP Pimeloyl-ACP Pimeloyl-ACP-Me->Pimeloyl-ACP BioH KAPA KAPA Pimeloyl-ACP->KAPA L-Alanine L-Alanine L-Alanine->KAPA BioF Biotin Biotin KAPA->Biotin BioA, BioD, BioB

Biotin synthesis pathway in E. coli.

Biotin_Synthesis_B_subtilis cluster_pimeloyl_synthesis Pimeloyl-CoA Synthesis cluster_ring_assembly Biotin Ring Assembly Pimelic Acid Pimelic Acid Pimeloyl-CoA Pimeloyl-CoA Pimelic Acid->Pimeloyl-CoA BioW (Synthetase) KAPA KAPA Pimeloyl-CoA->KAPA L-Alanine L-Alanine L-Alanine->KAPA BioF Biotin Biotin KAPA->Biotin BioA, BioD, BioB Experimental_Workflow Cloning & Expression Cloning & Expression Cell Lysis & Clarification Cell Lysis & Clarification Cloning & Expression->Cell Lysis & Clarification Harvest Cells Protein Purification Protein Purification Cell Lysis & Clarification->Protein Purification Soluble Fraction Enzyme Activity Assay Enzyme Activity Assay Protein Purification->Enzyme Activity Assay Purified Enzyme Data Analysis Data Analysis Enzyme Activity Assay->Data Analysis Kinetic Data

References

Kinetic Profile: Unveiling the Activity of 3-Ketoacyl-CoA Thiolase on Dicarboxylic Acid Substrates

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of metabolic engineering and drug development, understanding the kinetic properties of enzymes is paramount for predicting their function and designing effective inhibitors or optimized pathways. This guide provides a comparative analysis of the kinetic performance of a 3-ketoacyl-CoA thiolase with various dicarboxylic acid-CoA substrates, offering insights into its substrate specificity. While direct kinetic data for 3-Ketopimelyl-CoA is not available in the reviewed literature, the analysis of structurally similar substrates provides a valuable proxy for its potential enzymatic processing.

The data presented here focuses on the thermostable 3-ketoacyl-CoA thiolase Tfu_0875 from Thermobifida fusca, which has been characterized for its role in the production of linear dicarboxylic acids. This enzyme catalyzes the Claisen condensation reaction, a key step in carbon chain elongation.

Comparative Kinetic Data

The following table summarizes the kinetic parameters of the wild-type Tfu_0875 enzyme with different dicarbonyl-CoA substrates. The data highlights the enzyme's varying affinity and catalytic efficiency towards substrates of different chain lengths.

SubstrateK_M_ (mM)k_cat_ (min⁻¹)k_cat_/K_M_ (min⁻¹mM⁻¹)
Succinyl-CoA2.10 ± 0.220.32 ± 0.00220.15
Glutaryl-CoA2.65 ± 0.310.28 ± 0.00190.11
Adipyl-CoA3.21 ± 0.350.25 ± 0.00170.08
Pimeloyl-CoA3.88 ± 0.420.21 ± 0.00150.05
Suberyl-CoA4.52 ± 0.490.18 ± 0.00130.04
Sebacyl-CoA5.15 ± 0.560.15 ± 0.00110.03

Data sourced from a study on the biochemical and structural analysis of Tfu_0875. The study mentions pimeloyl-CoA as a substrate in the context of the reverse adipate (B1204190) degradation pathway, and the provided table includes kinetic data for a range of dicarbonyl-CoA substrates.[1]

Experimental Protocols

The kinetic parameters presented above were determined using a spectrophotometric assay that monitors the release of Coenzyme A (CoA).

Enzyme Activity Assay:

  • Reaction Mixture Preparation: A 100 µL total reaction volume was prepared containing 50 mM Tris buffer (pH 7.4), 40 mM KCl, 1 mg/mL acetyl-CoA, and 1 mg/mL of the respective dicarbonyl-CoA substrate.[1]

  • Enzyme Addition: The reaction was initiated by adding 5 mg/mL of the purified Tfu_0875 enzyme to the reaction mixture.[1]

  • Incubation: The reaction mixture was incubated at 37 °C for 30 minutes.[1]

  • Detection of Free CoA: After incubation, 100 µL of 10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution was added.[1]

  • Spectrophotometric Measurement: The amount of free CoA released during the condensation reaction was quantified by measuring the absorbance at 412 nm. The free sulfhydryl group of CoA reacts with DTNB to produce 2-nitro-5-thiobenzoic acid (NTB⁻), which is a colored product.[1]

  • Kinetic Parameter Calculation: The Michaelis-Menten kinetic parameters (K_M_ and k_cat_) were determined by fitting the initial reaction rates at varying substrate concentrations to the Michaelis-Menten equation.

Metabolic Pathway and Experimental Workflow

The following diagrams illustrate the metabolic context of this compound and a generalized workflow for enzyme kinetic analysis.

metabolic_pathway cluster_pimelate Pimelate Degradation Pathway cluster_tca TCA Cycle Pimelate Pimelate Pimelyl-CoA Pimelyl-CoA Pimelate->Pimelyl-CoA Acyl-CoA Synthetase 3-Keto-pimelyl-CoA 3-Keto-pimelyl-CoA Pimelyl-CoA->3-Keto-pimelyl-CoA Acyl-CoA Dehydrogenase Glutaryl-CoA + Acetyl-CoA Glutaryl-CoA + Acetyl-CoA 3-Keto-pimelyl-CoA->Glutaryl-CoA + Acetyl-CoA Thiolase (e.g., Tfu_0875) Glutaryl-CoA Glutaryl-CoA ... ... Glutaryl-CoA->... TCA Cycle Intermediates TCA Cycle Intermediates ...->TCA Cycle Intermediates Acetyl-CoA Acetyl-CoA Acetyl-CoA->TCA Cycle Intermediates

Caption: Pimelate degradation pathway leading to the formation of this compound.

experimental_workflow Substrate Preparation\n(e.g., this compound) Substrate Preparation (e.g., this compound) Enzyme Purification\n(e.g., Thiolase) Enzyme Purification (e.g., Thiolase) Substrate Preparation\n(e.g., this compound)->Enzyme Purification\n(e.g., Thiolase) Kinetic Assay Setup Kinetic Assay Setup Substrate Preparation\n(e.g., this compound)->Kinetic Assay Setup Enzyme Purification\n(e.g., Thiolase)->Kinetic Assay Setup Spectrophotometric\nMeasurement Spectrophotometric Measurement Kinetic Assay Setup->Spectrophotometric\nMeasurement Data Analysis\n(Michaelis-Menten Plot) Data Analysis (Michaelis-Menten Plot) Spectrophotometric\nMeasurement->Data Analysis\n(Michaelis-Menten Plot) Determination of\nK_M_ and k_cat_ Determination of K_M_ and k_cat_ Data Analysis\n(Michaelis-Menten Plot)->Determination of\nK_M_ and k_cat_

Caption: Generalized workflow for determining enzyme kinetic parameters.

References

A Comparative Guide to the Functional Validation of Genes in 3-Ketopimelyl-CoA Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of experimental approaches for the functional validation of genes involved in 3-Ketopimelyl-CoA metabolism, a key intermediate in the anaerobic degradation of aromatic compounds via the pimelate (B1236862) and benzoyl-CoA pathways. The content is supported by experimental data and detailed protocols to aid in the design and execution of research in this area.

Introduction to this compound Metabolism

This compound is a crucial intermediate in the anaerobic catabolism of pimelate, a seven-carbon dicarboxylic acid. This pathway is a branch of the broader benzoyl-CoA degradation pathway, which is central to the microbial breakdown of various aromatic compounds in anoxic environments. The metabolism of this compound involves a β-oxidation-like cleavage to yield glutaryl-CoA and acetyl-CoA, a reaction catalyzed by a 3-oxoacyl-CoA thiolase (also known as β-ketothiolase). Understanding the function of the genes encoding the enzymes in this pathway is critical for applications in bioremediation and metabolic engineering. A key organism in the study of this pathway is the metabolically versatile bacterium Rhodopseudomonas palustris, which possesses a pim gene cluster responsible for pimelate degradation.

Key Gene and Enzyme in this compound Metabolism

The final step in the β-oxidation of pimelyl-CoA involves the thiolytic cleavage of this compound. The enzyme responsible for this reaction is a 3-oxoacyl-CoA thiolase . In Rhodopseudomonas palustris, the gene cluster associated with pimelate degradation contains a gene, RPA1783 , which is annotated as a putative acetyl-CoA acetyltransferase/3-ketoacyl-CoA thiolase. This gene is the primary candidate for encoding the enzyme that metabolizes this compound.

Comparative Analysis of Gene Functional Validation Techniques

The functional validation of genes like RPA1783 can be approached through several experimental techniques. This guide compares three primary methods: gene knockout, gene expression analysis, and in vitro enzyme activity assays of the heterologously expressed protein.

Data Presentation: Quantitative Comparison of Validation Methods
Validation Method Gene Target Organism Key Quantitative Metric Observed Outcome Interpretation Reference
Gene Knockout pflA (Pyruvate Formate-Lyase Activating Enzyme)Escherichia coliSpecific Glucose Uptake Rate (mmol/gDCW/h)Wild-type: 10.5, ΔpflA: 7.825.7% decrease in glucose uptake, indicating a significant role in anaerobic glucose metabolism.[1]
Gene Knockout pta (Phosphate Acetyltransferase)Escherichia coliAcetate (B1210297) Yield (mol/mol glucose)Wild-type: 0.85, Δpta: 0.0594.1% reduction in acetate production, confirming the gene's essential role in the primary acetate synthesis pathway.[1]
Gene Expression Analysis (qRT-PCR) couA (Enoyl-CoA Hydratase/Lyase)Rhodopseudomonas palustrisFold Change in Gene Expression (p-coumarate vs. succinate)~15-fold increaseStrong induction of couA in the presence of an aromatic substrate, supporting its role in aromatic compound degradation.[2]
Gene Expression Analysis (qRT-PCR) couB (CoA Ligase)Rhodopseudomonas palustrisFold Change in Gene Expression (p-coumarate vs. succinate)~20-fold increaseSignificant upregulation of couB when grown on p-coumarate, indicating its involvement in the activation of this substrate.[2]
In Vitro Enzyme Activity 3-ketoacyl-CoA thiolase ARat Liver PeroxisomesVmax (nmol/min/mg protein) with C10:0-CoA1,200High catalytic efficiency with a medium-chain substrate, demonstrating the enzyme's substrate preference.[3]
In Vitro Enzyme Activity 3-ketoacyl-CoA thiolase ARat Liver PeroxisomesVmax (nmol/min/mg protein) with C16:0-CoA800Lower activity with a long-chain substrate compared to a medium-chain one, providing insight into substrate specificity.[3]

Experimental Protocols

Gene Knockout in Pseudomonas using CRISPR-Cas9

This protocol is adapted for use in Pseudomonas, a genus known for its metabolic diversity in degrading aromatic compounds.

Objective: To create a markerless deletion of a target gene (e.g., a putative 3-oxoacyl-CoA thiolase) to assess its impact on cell growth and metabolism.

Materials:

  • Pseudomonas strain of interest

  • pCasPA/pACRISPR genome editing plasmids

  • λ-Red recombination system

  • Appropriate antibiotics for selection

  • LB medium and agar (B569324) plates

  • PCR reagents and primers flanking the target gene

  • DNA sequencing service

Procedure:

  • gRNA Design and Plasmid Construction:

    • Design a 20-nt guide RNA (gRNA) sequence targeting a region within the coding sequence of the target gene.

    • Clone the gRNA sequence into the pACRISPR vector.

    • Construct a donor DNA template containing ~500 bp homology arms flanking the desired deletion site. This is typically assembled into the pCasPA plasmid.

  • Transformation:

    • Prepare electrocompetent Pseudomonas cells.

    • Co-transform the pCasPA (with donor DNA) and pACRISPR (with gRNA) plasmids into the Pseudomonas strain.

    • Plate the transformed cells on selective agar plates containing the appropriate antibiotics.

  • Selection of Mutants:

    • The CRISPR-Cas9 system will induce a double-strand break at the target locus.

    • Only cells that have undergone homologous recombination with the donor DNA, resulting in the deletion of the target gene, will survive.

  • Verification:

    • Isolate genomic DNA from putative knockout colonies.

    • Perform PCR using primers that flank the deleted region. The PCR product from a successful knockout will be smaller than that from the wild-type.

    • Confirm the deletion by Sanger sequencing of the PCR product.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

Objective: To quantify the change in mRNA transcript levels of a target gene in response to a specific substrate (e.g., pimelate).

Materials:

  • Bacterial cells grown under inducing (with pimelate) and non-inducing (e.g., with succinate) conditions.

  • RNA extraction kit

  • DNase I

  • Reverse transcriptase and cDNA synthesis kit

  • qPCR master mix (e.g., containing SYBR Green)

  • qRT-PCR instrument

  • Primers for the target gene and a reference (housekeeping) gene.

Procedure:

  • RNA Extraction and Purification:

    • Harvest bacterial cells from both culture conditions.

    • Extract total RNA using a commercial kit, following the manufacturer's instructions.

    • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from the purified RNA using a reverse transcriptase and random primers or gene-specific primers.

  • qPCR Reaction:

    • Set up the qPCR reactions in triplicate for the target gene and the reference gene for both conditions. Each reaction should contain the qPCR master mix, forward and reverse primers, and the cDNA template.

    • Run the qPCR program on a real-time PCR instrument. The program typically includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each reaction.

    • Calculate the relative fold change in gene expression using the ΔΔCt method, normalizing the expression of the target gene to the reference gene and comparing the inducing condition to the non-inducing condition.

In Vitro Enzyme Activity Assay for 3-Oxoacyl-CoA Thiolase

Objective: To determine the catalytic activity of the heterologously expressed 3-oxoacyl-CoA thiolase with this compound as a substrate.

Materials:

  • Purified recombinant 3-oxoacyl-CoA thiolase.

  • This compound (substrate)

  • Coenzyme A (CoA)

  • DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))

  • Tris-HCl buffer (pH 8.0)

  • Spectrophotometer

Procedure:

  • Reaction Setup:

    • Prepare a reaction mixture containing Tris-HCl buffer, DTNB, and CoA in a cuvette.

    • Add the purified enzyme to the reaction mixture and incubate at the optimal temperature for the enzyme.

  • Initiation of Reaction:

    • Initiate the reaction by adding the substrate, this compound.

  • Measurement of Activity:

    • The thiolytic cleavage of this compound releases a free thiol group from CoA.

    • This thiol group reacts with DTNB to produce 2-nitro-5-thiobenzoate (TNB), which has a strong absorbance at 412 nm.

    • Monitor the increase in absorbance at 412 nm over time using a spectrophotometer.

  • Calculation of Enzyme Activity:

    • Calculate the rate of the reaction using the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹).

    • One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.

    • Determine kinetic parameters such as Vmax and Km by measuring the initial reaction rates at varying substrate concentrations.

Visualization of Pathways and Workflows

Pimelate Degradation Pathway

Pimelate_Degradation_Pathway Pimelate Pimelate Pimelyl_CoA Pimelyl-CoA Pimelate->Pimelyl_CoA Pimeloyl-CoA Synthetase Keto_Pimelyl_CoA This compound Pimelyl_CoA->Keto_Pimelyl_CoA Acyl-CoA Dehydrogenase & Enoyl-CoA Hydratase & 3-Hydroxyacyl-CoA Dehydrogenase Glutaryl_CoA Glutaryl-CoA Keto_Pimelyl_CoA->Glutaryl_CoA 3-Oxoacyl-CoA Thiolase (e.g., RPA1783) Acetyl_CoA Acetyl-CoA Keto_Pimelyl_CoA->Acetyl_CoA 3-Oxoacyl-CoA Thiolase (e.g., RPA1783) TCA_Cycle TCA Cycle Glutaryl_CoA->TCA_Cycle Acetyl_CoA->TCA_Cycle

Caption: Anaerobic degradation pathway of pimelate to central metabolites.

Experimental Workflow for Gene Functional Validation

Gene_Validation_Workflow cluster_knockout Gene Knockout cluster_expression Gene Expression Analysis cluster_enzyme In Vitro Enzyme Assay KO_construct Construct Knockout Vector (e.g., CRISPR-Cas9) KO_transform Transform Bacterium KO_construct->KO_transform KO_select Select for Mutants KO_transform->KO_select KO_verify Verify Deletion (PCR, Sequencing) KO_select->KO_verify KO_phenotype Phenotypic Analysis (Growth, Metabolite Profile) KO_verify->KO_phenotype EXP_growth Grow Cells +/- Inducer (e.g., Pimelate) EXP_rna Extract RNA EXP_growth->EXP_rna EXP_cdna Synthesize cDNA EXP_rna->EXP_cdna EXP_qpcr Perform qRT-PCR EXP_cdna->EXP_qpcr EXP_analyze Analyze Fold Change EXP_qpcr->EXP_analyze ENZ_clone Clone Gene into Expression Vector ENZ_express Heterologously Express and Purify Protein ENZ_clone->ENZ_express ENZ_assay Perform Enzyme Assay with Substrate ENZ_express->ENZ_assay ENZ_kinetics Determine Kinetic Parameters (Vmax, Km) ENZ_assay->ENZ_kinetics

Caption: Comparative workflow for functional validation of a target gene.

References

Navigating the Labyrinth of Cellular Interactions: A Guide to Assessing Off-Target Effects of 3-Ketopimelyl-CoA Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the unintended interactions of therapeutic candidates is paramount. This guide provides a comparative overview of modern techniques to assess the off-target effects of 3-Ketopimelyl-CoA analogs in cellular models, offering a framework for robust preclinical safety and mechanism-of-action studies.

While specific off-target effects of this compound analogs are not yet extensively documented in scientific literature, their structural similarity to endogenous acyl-CoA molecules suggests a potential for interaction with a variety of metabolic enzymes. This compound is a derivative of Coenzyme A (CoA), a crucial cofactor in over 100 metabolic reactions, including the metabolism of lipids, carbohydrates, and proteins.[1] It is structurally related to intermediates of fatty acid beta-oxidation, a key energy-generating process.[2] Therefore, analogs of this compound could potentially interact with enzymes involved in these fundamental pathways, leading to unforeseen cellular consequences.

This guide details and compares key experimental and computational methodologies to proactively identify and characterize these potential off-target interactions.

Comparative Analysis of Off-Target Identification Strategies

Choosing the right method to identify off-target effects depends on various factors, including the stage of drug development, available resources, and the specific questions being addressed. Below is a comparison of leading experimental and computational approaches.

Methodology Principle Advantages Limitations Typical Throughput
Cellular Thermal Shift Assay (CETSA) Measures the change in thermal stability of proteins upon ligand binding.[3][4][5][6] Target engagement alters the melting temperature of the protein.[6][7]Label-free, applicable in intact cells and tissues, provides direct evidence of physical binding.[3][4][5]Indirectly measures binding, may not detect all interactions, can be resource-intensive for proteome-wide studies.Low to medium (Western Blot), High (with Mass Spectrometry or specialized readouts).[5]
Chemical Proteomics Uses chemical probes, often based on the molecule of interest, to isolate and identify interacting proteins.[8] Key approaches include Activity-Based Protein Profiling (ABPP) and Compound-Centric Chemical Proteomics (CCCP).[8]Can identify direct binding partners, can provide information on the activity of targeted enzymes (ABPP).Requires synthesis of modified analogs (probes), which may alter binding characteristics.[8] Potential for steric hindrance to affect interactions.Medium to high, depending on the complexity of the proteome and the analytical method (e.g., Mass Spectrometry).
Limited Proteolysis-Mass Spectrometry (LiP-MS) Exploits changes in protein conformation upon ligand binding, which alters their susceptibility to proteolytic digestion.[9] The resulting peptide fragments are analyzed by mass spectrometry to identify binding events.[9]Unbiased, proteome-wide approach that does not require modification of the compound.[9] Can pinpoint the binding site within the protein.[9]Requires specialized mass spectrometry expertise and instrumentation. Data analysis can be complex.Medium to high.
Computational Prediction Utilizes algorithms and databases to predict potential off-targets based on the chemical structure of the analog (ligand-based) or the structure of potential protein targets (target-based).[10][11][12][13]High-throughput, cost-effective, can prioritize experimental validation.[10][13] Can screen vast virtual libraries of compounds and targets.Predictions require experimental validation, accuracy depends on the quality of the underlying data and algorithms. Potential for false positives and negatives.Very high.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA)

Objective: To determine if this compound analogs bind to specific proteins in a cellular context by measuring changes in their thermal stability.

Methodology:

  • Cell Culture and Treatment: Culture cells of interest to a suitable confluency. Treat the cells with the this compound analog at various concentrations or with a vehicle control for a defined period.

  • Heating: Aliquot the cell suspension or lysate into PCR tubes. Heat the samples across a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler. One set of samples should remain at room temperature as a non-heated control.

  • Lysis and Centrifugation: Lyse the cells to release the proteins. Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Protein Quantification: Carefully collect the supernatant containing the soluble proteins. Quantify the amount of specific proteins of interest in the soluble fraction using Western blotting or, for a proteome-wide analysis, by mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the analog indicates protein stabilization due to binding.

CETSA_Workflow cluster_cell_culture Cell Preparation cluster_heating Thermal Challenge cluster_separation Fractionation cluster_analysis Analysis cell_culture 1. Culture Cells treatment 2. Treat with Analog or Vehicle cell_culture->treatment heating 3. Heat Samples (Temperature Gradient) treatment->heating lysis 4. Cell Lysis heating->lysis centrifugation 5. Centrifugation lysis->centrifugation supernatant 6. Collect Supernatant (Soluble Proteins) centrifugation->supernatant quantification 7. Protein Quantification (Western Blot / MS) supernatant->quantification data_analysis 8. Data Analysis quantification->data_analysis Generate Melting Curves

Caption: Workflow of the Cellular Thermal Shift Assay (CETSA).

Chemical Proteomics (Affinity-Based Pull-Down)

Objective: To identify the direct binding partners of a this compound analog.

Methodology:

  • Probe Synthesis: Synthesize a modified version of the this compound analog that incorporates an affinity tag (e.g., biotin) via a linker. It is crucial to position the linker in a way that minimizes interference with the analog's binding properties.

  • Cell Lysate Preparation: Prepare a lysate from the cellular model of interest, ensuring that protein complexes remain intact.

  • Incubation: Incubate the cell lysate with the biotinylated analog (the "bait") to allow for the formation of protein-analog complexes. A control incubation should be performed with a non-biotinylated analog or biotin (B1667282) alone to identify non-specific binders.

  • Affinity Purification: Add streptavidin-coated beads to the lysate. The high affinity of biotin for streptavidin will immobilize the bait and any bound proteins to the beads.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads.

  • Protein Identification: Identify the eluted proteins using mass spectrometry.

  • Data Analysis: Compare the proteins identified in the experimental sample with those from the control samples to identify specific binding partners of the this compound analog.

Chemical_Proteomics_Workflow cluster_preparation Preparation cluster_binding Binding & Capture cluster_purification Purification cluster_analysis Analysis probe_synthesis 1. Synthesize Biotinylated Analog (Bait) incubation 3. Incubate Lysate with Bait probe_synthesis->incubation cell_lysate 2. Prepare Cell Lysate cell_lysate->incubation affinity_capture 4. Add Streptavidin Beads incubation->affinity_capture washing 5. Wash Beads affinity_capture->washing elution 6. Elute Bound Proteins washing->elution ms_analysis 7. Mass Spectrometry Identification elution->ms_analysis data_analysis 8. Identify Specific Binders ms_analysis->data_analysis

Caption: Workflow for Chemical Proteomics using an affinity-based pull-down approach.

Hypothesized Signaling Pathway Interactions

Given that this compound is an acyl-CoA derivative, its analogs could potentially interfere with key metabolic signaling pathways that are regulated by the levels of intracellular metabolites like Acetyl-CoA.[14] For instance, they might affect pathways involved in energy sensing and nutrient signaling. The diagram below illustrates a hypothetical scenario where a this compound analog could exert off-target effects.

Signaling_Pathway cluster_pathway Hypothesized Off-Target Interaction Analog This compound Analog OnTarget On-Target Enzyme Analog->OnTarget Intended Interaction OffTarget Off-Target Acyl-CoA Dependent Enzyme (e.g., in Fatty Acid Oxidation) Analog->OffTarget Unintended Interaction (Off-Target Effect) DesiredEffect Desired Cellular Outcome OnTarget->DesiredEffect Therapeutic Effect MetabolicPathway Metabolic Pathway (e.g., Energy Production) OffTarget->MetabolicPathway Inhibition / Alteration SignalingCascade Downstream Signaling (e.g., AMPK, mTOR) MetabolicPathway->SignalingCascade Altered Metabolite Levels CellularResponse Altered Cellular Response SignalingCascade->CellularResponse

Caption: Hypothesized off-target effects of a this compound analog on a metabolic pathway.

Conclusion

The assessment of off-target effects is a critical and indispensable component of modern drug discovery and development. For novel molecules like this compound analogs, a multi-pronged approach that combines predictive computational screening with robust experimental validation is essential. The methodologies outlined in this guide provide a powerful toolkit for researchers to systematically investigate and mitigate potential off-target interactions, ultimately leading to the development of safer and more effective therapeutics. By carefully selecting and applying these techniques, scientists can gain a deeper understanding of the cellular pharmacology of their compounds and make more informed decisions throughout the drug development pipeline.

References

Safety Operating Guide

Personal protective equipment for handling 3-Ketopimelyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

This document provides crucial safety and logistical information for the handling and disposal of 3-Ketopimelyl-CoA in a laboratory setting. Researchers, scientists, and drug development professionals should adhere to these guidelines to ensure personal safety and proper management of this biochemical.

Hazard Identification and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment (PPE)

PPE CategoryItemSpecification
Eye Protection Safety Glasses or GogglesMust be worn at all times in the laboratory to protect from splashes.
Hand Protection Chemical-Resistant GlovesNitrile or latex gloves are recommended. Inspect gloves for integrity before each use and change them regularly or immediately if contaminated.[1]
Body Protection Laboratory CoatA long-sleeved lab coat should be worn to protect skin and clothing from potential contamination.
Respiratory Protection Not Generally RequiredUse in a well-ventilated area. If aerosols may be generated, a fume hood should be used.

Handling and Storage

Proper handling and storage are critical to maintain the integrity of this compound and to ensure a safe laboratory environment.

Operational Plan: Step-by-Step Handling Procedure

  • Preparation : Before handling, ensure the work area is clean and uncluttered. Have all necessary equipment, including PPE, readily available.

  • Weighing and Aliquoting : If working with a solid form, handle it in a designated area, such as a weighing hood or a chemical fume hood, to avoid inhalation of any dust particles. For solutions, handle with care to prevent splashes and aerosol formation.

  • Dissolving : If dissolving the compound, add the solvent slowly and cap the container securely before mixing.

  • Post-Handling : After handling, wash hands thoroughly with soap and water, even if gloves were worn.[2] Clean the work area and any equipment used.

Storage

ConditionRecommendation
Temperature Store at -20°C or -80°C for long-term stability.
Atmosphere Store in a tightly sealed container to prevent moisture and air exposure.
Light Protect from light to prevent degradation.[3]

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is necessary.

First Aid Measures

Exposure RouteAction
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek medical attention if irritation persists.
Skin Contact Remove contaminated clothing. Wash the affected area thoroughly with soap and water.[2] Seek medical attention if irritation develops.
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Spill Response

  • Evacuate : Clear the immediate area of the spill.

  • Ventilate : Ensure the area is well-ventilated.

  • Contain : For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand).

  • Clean : Carefully scoop up the absorbed material into a designated waste container. Clean the spill area with a suitable disinfectant or detergent.

  • Dispose : Dispose of the waste according to institutional and local regulations.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure compliance with regulations.

Waste Management

Waste TypeDisposal Procedure
Unused Compound Dispose of as chemical waste in accordance with your institution's and local hazardous waste disposal regulations. Do not dispose of down the drain.
Contaminated Materials Any materials contaminated with this compound (e.g., gloves, pipette tips, paper towels) should be collected in a designated, labeled hazardous waste container.
Empty Containers Rinse empty containers thoroughly with an appropriate solvent. The rinsate should be collected and disposed of as chemical waste. Once cleaned, the container can be disposed of according to institutional guidelines.

Disclaimer: The information provided in this document is intended as a guide for safe handling and is based on general laboratory safety principles. It is not a substitute for a formal risk assessment. All laboratory personnel should be trained in general laboratory safety and chemical handling procedures. Always consult your institution's safety office for specific guidance and regulations.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.